2'-O-MOE-5MeU-3'-phosphoramidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(55-24-12-23-44)57-38-37(56-41(39(38)53-26-25-50-6)46-27-31(5)40(48)45-42(46)49)28-54-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38-,39-,41-,58?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRRKZDUDXHJNC-KZQAAKLLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H55N4O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
818.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2'-O-MOE-5MeU-3'-phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2'-O-methoxyethyl-5-methyluridine-3'-phosphoramidite (2'-O-MOE-5MeU-3'-phosphoramidite), a key building block in the synthesis of second-generation antisense oligonucleotides (ASOs). We will delve into its chemical structure, physicochemical properties, and the profound impact of its incorporation on the therapeutic potential of oligonucleotides. This document will also detail experimental protocols for the synthesis and characterization of 2'-O-MOE modified oligonucleotides and illustrate the fundamental mechanism of action for these powerful gene-silencing agents.
Core Concepts: Structure and Inherent Properties
The this compound monomer is a chemically modified nucleoside analog designed to enhance the drug-like properties of synthetic oligonucleotides. Its structure is characterized by three key features: a 2'-O-methoxyethyl (MOE) modification on the ribose sugar, a methyl group at the 5th position of the uracil base (5-methyluridine), and a 3'-phosphoramidite group that enables its use in automated solid-phase oligonucleotide synthesis.
The 2'-O-MOE group is a critical modification that imparts several beneficial properties to oligonucleotides. It significantly increases their binding affinity to complementary RNA targets and provides robust resistance to degradation by cellular nucleases.[1][2] The 5-methyl group on the uracil base further contributes to the thermal stability of the resulting duplex.[3] Together, these modifications lead to oligonucleotides with improved potency, duration of action, and a favorable safety profile.[1][2]
Quantitative Physicochemical Properties
The incorporation of 2'-O-MOE-5MeU and other 2'-O-MOE modified nucleosides into an oligonucleotide dramatically alters its physicochemical characteristics. These properties are summarized in the tables below, providing a comparative analysis against unmodified DNA and RNA oligonucleotides.
Table 1: Thermal Stability of Oligonucleotide Duplexes
| Duplex Composition | Modification | Change in Melting Temperature (ΔTm) per modification (°C) |
| Oligonucleotide:RNA | 2'-O-MOE | +0.9 to +1.6 |
| Oligonucleotide:RNA | 2'-O-Methyl | +1.2 to +1.5 |
| Oligonucleotide:RNA | Unmodified DNA | Baseline |
Data compiled from multiple sources.[2]
Table 2: Nuclease Resistance of Modified Oligonucleotides
| Oligonucleotide Type | Modification | Relative Half-Life in Plasma/Serum |
| Phosphorothioate Oligonucleotide | 2'-O-MOE Flanks | ~10-fold increase vs. PS-DNA |
| Phosphodiester Oligonucleotide | 2'-O-MOE | Significantly increased vs. PO-DNA |
| Phosphorothioate DNA (PS-DNA) | Phosphorothioate | Increased vs. PO-DNA |
| Phosphodiester DNA (PO-DNA) | None | Baseline (rapid degradation) |
Data is qualitative and comparative, based on findings from multiple studies.[4][5]
Table 3: Binding Affinity of Antisense Oligonucleotides to Target RNA
| Oligonucleotide Design | Modification | Dissociation Constant (Kd) |
| Gapmer ASO | 2'-O-MOE wings | High Affinity (low nM range) |
| Phosphorothioate DNA ASO | Phosphorothioate | Moderate Affinity |
| Unmodified DNA ASO | None | Lower Affinity |
Binding affinities are sequence and target-dependent. This table provides a general comparison.
Mechanism of Action: RNase H-Mediated Gene Silencing
Antisense oligonucleotides incorporating 2'-O-MOE modifications primarily function through an RNase H-mediated mechanism to achieve target gene silencing. To facilitate this, ASOs are typically designed as "gapmers".[3][6] A gapmer ASO consists of a central "gap" of deoxynucleotides, which is flanked by "wings" of 2'-O-MOE modified nucleotides.
The 2'-O-MOE wings provide high binding affinity to the target mRNA and protect the oligonucleotide from nuclease degradation.[1] Upon binding of the gapmer ASO to its complementary mRNA sequence, the DNA/RNA heteroduplex is formed in the central gap region. This hybrid duplex is a substrate for RNase H, an endogenous enzyme that selectively cleaves the RNA strand of such hybrids.[7] The cleavage of the target mRNA leads to its degradation by cellular machinery, ultimately resulting in the downregulation of the encoded protein.[7]
Caption: RNase H-mediated cleavage of target mRNA by a 2'-O-MOE gapmer ASO.
Experimental Protocols
Solid-Phase Synthesis of a 2'-O-MOE Modified Oligonucleotide
This protocol outlines the general steps for the automated solid-phase synthesis of a 2'-O-MOE modified "gapmer" antisense oligonucleotide using phosphoramidite chemistry.
Caption: Workflow for solid-phase synthesis of a 2'-O-MOE modified oligonucleotide.
Methodology:
-
Preparation:
-
The this compound and other required phosphoramidites are dissolved in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
The solid support, pre-loaded with the first nucleoside of the sequence, is packed into a synthesis column.
-
All reagents are loaded onto an automated DNA/RNA synthesizer.
-
-
Automated Synthesis Cycle:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a solution of trichloroacetic acid in dichloromethane.
-
Coupling: The this compound (or other phosphoramidite) is activated with a tetrazole activator and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 5-15 minutes) is often used for modified phosphoramidites to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution. For the synthesis of phosphorothioate backbones, a sulfurizing agent is used instead of an oxidizing agent.
-
The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent monomer in the desired sequence.
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by treatment with a concentrated solution of aqueous ammonia or a mixture of ammonia and methylamine at elevated temperature.
-
-
Purification and Analysis:
-
The crude oligonucleotide is purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC or capillary electrophoresis.
-
In Vitro RNase H Cleavage Assay
This protocol describes a method to assess the ability of a 2'-O-MOE gapmer ASO to induce RNase H-mediated cleavage of a target RNA.
Methodology:
-
Target RNA Synthesis:
-
A DNA template containing a T7 promoter upstream of the target RNA sequence is prepared, often by PCR or plasmid linearization.[6][8]
-
The target RNA is synthesized in vitro using T7 RNA polymerase and a mixture of ribonucleoside triphosphates (NTPs).[8][9] The RNA can be radiolabeled by including a radiolabeled NTP in the reaction mix for visualization.[9]
-
The synthesized RNA is purified to remove unincorporated NTPs and the DNA template.
-
-
ASO-RNA Hybridization:
-
The 2'-O-MOE gapmer ASO and the target RNA are mixed in an annealing buffer (e.g., containing KCl and Tris-HCl).
-
The mixture is heated to denature the nucleic acids and then slowly cooled to allow for the formation of the ASO-RNA duplex.
-
-
RNase H Cleavage Reaction:
-
Recombinant RNase H1 is added to the annealed ASO-RNA duplex in a reaction buffer containing MgCl2, a required cofactor for the enzyme.[10]
-
The reaction is incubated at 37°C for a defined period (e.g., 15-60 minutes).
-
-
Analysis of Cleavage Products:
-
The reaction is stopped by the addition of a chelating agent such as EDTA.
-
The RNA cleavage products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
If the RNA is radiolabeled, the gel is visualized by autoradiography. The appearance of RNA fragments of the expected size confirms RNase H-mediated cleavage.
-
Conclusion
This compound is a cornerstone of modern antisense oligonucleotide therapeutics. Its incorporation into synthetic oligonucleotides confers a superior combination of high binding affinity, enhanced nuclease resistance, and a favorable safety profile. The "gapmer" design, which strategically places 2'-O-MOE modifications, enables the potent and specific degradation of target mRNA through the RNase H mechanism. The well-established protocols for the synthesis and characterization of these molecules have facilitated their successful development from research tools to life-changing medicines. As our understanding of RNA biology and drug delivery continues to evolve, the principles established with 2'-O-MOE modified oligonucleotides will undoubtedly pave the way for the next generation of nucleic acid-based therapies.
References
- 1. idtdna.com [idtdna.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. neb.com [neb.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. synthego.com [synthego.com]
- 9. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
The Core Function of 2'-O-Methoxyethyl Modification in Oligonucleotides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of oligonucleotide-based therapeutics has heralded a new era in precision medicine. Central to the success of these novel drugs are chemical modifications that enhance their stability, binding affinity, and pharmacokinetic properties. Among the most significant and widely adopted of these is the 2'-O-methoxyethyl (2'-O-MOE) modification. This technical guide provides a comprehensive overview of the core functions of 2'-O-MOE modification, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Introduction to 2'-O-Methoxyethyl (2'-O-MOE) Modification
The 2'-O-MOE modification is a second-generation chemical alteration applied to the ribose sugar of nucleotides.[1] It involves the replacement of the 2'-hydroxyl group with an O-methoxyethyl group.[1] This modification has become a cornerstone in the development of antisense oligonucleotides (ASOs) and other nucleic acid-based therapies due to its profound impact on the molecule's physicochemical and biological properties.[2][3] Several FDA-approved drugs, including Mipomersen, Nusinersen, and Inotersen, incorporate 2'-O-MOE nucleotides, highlighting its clinical significance.[2]
Core Functions and Advantages of 2'-O-MOE Modification
The strategic incorporation of 2'-O-MOE modifications into oligonucleotides imparts several key advantages that are critical for their therapeutic efficacy.
Enhanced Nuclease Resistance
Unmodified oligonucleotides are rapidly degraded by endo- and exonucleases present in biological fluids and tissues. The 2'-O-MOE modification provides substantial protection against this enzymatic degradation.[4][5] The bulky methoxyethyl group at the 2' position sterically hinders the approach of nucleases, thereby significantly increasing the in vivo half-life of the oligonucleotide.[6] This enhanced stability is crucial for maintaining therapeutic concentrations of the drug over an extended period.[7] Studies have shown that 2'-O-MOE modified oligonucleotides exhibit superior stability compared to their unmodified and even 2'-O-methyl (2'-O-Me) modified counterparts.[8]
Increased Binding Affinity and Specificity
The 2'-O-MOE modification pre-organizes the sugar moiety into a C3'-endo pucker conformation, which is characteristic of A-form RNA duplexes.[2][8] This conformational rigidity enhances the binding affinity of the oligonucleotide to its complementary RNA target.[1][8] The increased thermodynamic stability of the resulting duplex is reflected in a higher melting temperature (Tm).[9] Furthermore, 2'-O-MOE modifications have been shown to increase the specificity of the oligonucleotide, with a greater loss of affinity observed in the presence of mismatched bases compared to unmodified oligonucleotides.[8]
Favorable Pharmacokinetic Profile
Oligonucleotides incorporating 2'-O-MOE modifications, particularly when combined with a phosphorothioate (PS) backbone, exhibit favorable pharmacokinetic properties.[4] These modifications contribute to longer tissue half-lives and a distribution profile that allows for effective targeting of various organs.[10] While the addition of 2'-O-MOE to a PS backbone does not substantially alter plasma pharmacokinetics, the combination of 2'-O-MOE with a phosphodiester (PO) backbone can lead to more rapid plasma clearance.[4]
Reduced Toxicity and Immunostimulation
Compared to first-generation phosphorothioate oligonucleotides, second-generation ASOs with 2'-O-MOE modifications generally exhibit a better safety profile.[3] The modification can help to mitigate some of the non-specific protein binding and resulting cytotoxicity associated with the PS backbone.[5] This improved tolerability is a critical factor in the development of oligonucleotide therapeutics for chronic administration.[7]
Quantitative Data on the Effects of 2'-O-MOE Modification
The following tables summarize key quantitative data on the impact of 2'-O-MOE modification on oligonucleotide properties.
Table 1: Enhancement of Thermal Stability (ΔTm)
| Modification | ΔTm per Modification (°C) | Reference |
| 2'-O-MOE | +0.9 to +1.6 | [8] |
| 2'-O-Me | Similar to 2'-O-MOE | [8] |
| 2'-F | +2.5 | [8] |
Table 2: In Vivo Stability of Modified Oligonucleotides in Mice (24h post-i.p. administration)
| Oligonucleotide Modification | Organ | % Full-Length Oligonucleotide | Reference |
| 2'-O-MOE (PS backbone) | Liver | 80-100% | [9] |
| Kidney | 80-100% | [9] | |
| Spleen | 80-100% | [9] | |
| 2'-O-MOE (PO/PS mixed backbone) | Liver | 25-40% | [9] |
| Kidney | 25-40% | [9] | |
| Spleen | 25-40% | [9] |
Table 3: Pharmacokinetic Parameters of a 2'-O-MOE ASO (ISIS 104838)
| Species | Administration Route | Plasma Distribution Half-life | Bioavailability (s.c.) | Reference |
| Mouse, Rat, Dog, Monkey, Human | i.v. | ~15 to 45 min | N/A | [2] |
| Mouse, Rat, Dog, Monkey, Human | s.c. | N/A | 80-100% | [2] |
Applications in Antisense Technology
The properties of 2'-O-MOE modifications make them highly suitable for various antisense applications.
RNase H-Mediated Degradation (Gapmer Design)
A common strategy in antisense technology is to design "gapmer" ASOs. These chimeric oligonucleotides consist of a central "gap" of deoxynucleotides that is flanked by "wings" of 2'-O-MOE modified nucleotides.[3] The DNA gap is capable of forming a DNA:RNA heteroduplex with the target mRNA, which serves as a substrate for RNase H, leading to the cleavage of the mRNA.[3][11] The 2'-O-MOE wings protect the oligonucleotide from nuclease degradation and enhance its binding affinity to the target.[3]
Caption: Mechanism of RNase H-mediated degradation by a gapmer ASO.
Steric Blockade
For applications where cleavage of the target RNA is not desired, such as in splice-switching or translational arrest, oligonucleotides can be fully modified with 2'-O-MOE.[8] These steric-blocking oligonucleotides bind to the target RNA and physically obstruct the binding of cellular machinery like the spliceosome or ribosome, thereby modulating the function of the RNA without causing its degradation.[8]
Caption: Mechanism of steric blockade by a fully 2'-O-MOE modified ASO.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize 2'-O-MOE modified oligonucleotides.
In Vitro Nuclease Stability Assay
This protocol assesses the resistance of oligonucleotides to degradation by nucleases.
Materials:
-
2'-O-MOE modified and unmodified control oligonucleotides
-
Fetal Bovine Serum (FBS) or specific nuclease (e.g., snake venom phosphodiesterase)
-
Nuclease-free water
-
10x Annealing Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 M NaCl, 10 mM EDTA)
-
RNA Loading Dye (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)
-
Polyacrylamide gel (denaturing, e.g., 15-20%)
-
TBE buffer (Tris/Borate/EDTA)
-
Gel staining solution (e.g., SYBR Gold or ethidium bromide)
Procedure:
-
Resuspend oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Prepare reaction mixtures by combining the oligonucleotide (final concentration 1-5 µM) with 50% FBS or a specified concentration of nuclease in an appropriate buffer.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the nuclease activity by adding an equal volume of RNA loading dye and placing the sample on ice or at -20°C.
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Stain the gel and visualize the bands under UV light. The disappearance of the full-length oligonucleotide band over time indicates degradation.
-
Quantify the band intensity to determine the percentage of intact oligonucleotide at each time point.
RNase H Cleavage Assay
This protocol evaluates the ability of a gapmer ASO to mediate RNase H cleavage of a target RNA.
Materials:
-
2'-O-MOE gapmer ASO
-
Target RNA oligonucleotide (e.g., fluorescently labeled)
-
Recombinant RNase H (e.g., E. coli or human)
-
10x RNase H Reaction Buffer (e.g., 200 mM Tris-HCl, pH 7.8, 1 M KCl, 100 mM MgCl₂, 10 mM DTT)
-
Nuclease-free water
-
RNA Loading Dye
-
Denaturing polyacrylamide gel
Procedure:
-
Anneal the ASO and target RNA by mixing them in a 1:1 molar ratio in 1x RNase H reaction buffer, heating to 90°C for 2 minutes, and then slowly cooling to room temperature.
-
Initiate the cleavage reaction by adding RNase H to the annealed duplex. A typical final enzyme concentration is 0.1-1 U/µL.
-
Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes).
-
Stop the reaction by adding an equal volume of RNA loading dye.
-
Analyze the cleavage products by denaturing PAGE.
-
Visualize and quantify the bands corresponding to the full-length target RNA and the cleavage products.
Synthesis and Purification of 2'-O-MOE Phosphoramidites
The synthesis of 2'-O-MOE phosphoramidites is a multi-step process typically performed by specialized chemical synthesis companies. The general workflow is as follows:
Caption: General workflow for the synthesis of a 2'-O-MOE phosphoramidite.
The process involves the protection of the functional groups on the nucleobase and the sugar, followed by the introduction of the 2'-O-methoxyethyl group. The 5'-hydroxyl is then protected with a dimethoxytrityl (DMT) group, and the 3'-hydroxyl is phosphitylated to create the final phosphoramidite monomer. Purification is typically achieved through column chromatography.
Conclusion
The 2'-O-methoxyethyl modification represents a pivotal advancement in the field of oligonucleotide therapeutics. Its ability to confer enhanced nuclease resistance, increased binding affinity, and a favorable pharmacokinetic and safety profile has been instrumental in the successful development of several approved drugs. As research in this area continues, the 2'-O-MOE modification will undoubtedly remain a critical tool for designing potent and safe nucleic acid-based therapies for a wide range of diseases. This guide provides a foundational understanding of this important chemical modification for researchers and professionals dedicated to advancing the field of oligonucleotide drug development.
References
- 1. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Assessment of the Hepatotoxicity Potential of Therapeutic Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. 2′-O-[2-[(N,N-dimethylamino)oxy]ethyl]-modified oligonucleotides inhibit expression of mRNA in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2'-O-MOE Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
This document details the core chemical transformations, provides step-by-step experimental protocols for key reactions, and presents quantitative data to inform process optimization and scale-up.
Core Synthesis Pathway
The synthesis of 2'-O-MOE phosphoramidites is a multi-step process that begins with a protected nucleoside and culminates in the formation of the reactive phosphoramidite monomer. The general synthetic strategy involves three key stages:
-
Introduction of the 2'-O-methoxyethyl Group: The synthesis typically commences with a readily available starting material, such as O-2,2'-anhydro-5-methyluridine. The crucial 2'-O-MOE group is introduced via a ring-opening reaction of the anhydro-nucleoside with 2-methoxyethanol. This reaction is a critical step that dictates the overall efficiency of the synthesis.
-
5'-Hydroxyl Protection: To enable the stepwise, controlled synthesis of oligonucleotides on a solid support, the 5'-hydroxyl group of the 2'-O-MOE nucleoside is protected with a dimethoxytrityl (DMT) group. The DMT group is acid-labile, allowing for its selective removal during automated oligonucleotide synthesis.
-
3'-Phosphitylation: The final step involves the phosphitylation of the 3'-hydroxyl group to generate the reactive phosphoramidite. This is typically achieved by reacting the 5'-O-DMT-2'-O-MOE nucleoside with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramide.
The following diagram illustrates the overall logical flow of the synthesis pathway:
The Chemical Cornerstone of Oligonucleotide Therapeutics: A Technical Guide to 2'-O-MOE Modified Nucleosides
For Researchers, Scientists, and Drug Development Professionals
The advent of 2'-O-methoxyethyl (2'-O-MOE) modification represents a significant leap forward in the development of oligonucleotide-based therapeutics. This second-generation modification has become a critical component in the design of antisense oligonucleotides (ASOs), siRNAs, and other nucleic acid-based drugs, offering a superior balance of binding affinity, nuclease resistance, and a favorable safety profile. This technical guide provides an in-depth exploration of the chemical properties of 2'-O-MOE modified nucleosides, complete with quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.
Core Chemical Properties and Structural Impact
The 2'-O-MOE modification involves the substitution of the 2'-hydroxyl group of the ribose sugar with a 2-methoxyethyl group[1][2]. This seemingly subtle alteration imparts profound changes to the chemical and biological properties of the nucleoside and, by extension, the entire oligonucleotide.
Structural Conformation: The key to the enhanced properties of 2'-O-MOE nucleosides lies in their conformational preference. The bulky and electronegative 2'-O-MOE group forces the ribose sugar into a C3'-endo pucker, which is characteristic of A-form nucleic acid duplexes, the native conformation of RNA-RNA and DNA-RNA helices[1]. This pre-organization of the sugar moiety reduces the entropic penalty of hybridization, leading to more stable duplex formation with target RNA molecules.
Enhanced Binding Affinity: A direct consequence of the C3'-endo conformation is a significant increase in the binding affinity of 2'-O-MOE modified oligonucleotides for their complementary RNA targets. This is quantitatively measured by the melting temperature (Tm), the temperature at which half of the duplex dissociates. Each 2'-O-MOE modification can increase the Tm by approximately 0.9 to 1.6°C[1].
Superior Nuclease Resistance: The 2'-O-MOE group provides steric hindrance that protects the phosphodiester backbone from degradation by cellular nucleases[1][3]. This increased stability significantly extends the half-life of the oligonucleotide in biological systems, a crucial factor for therapeutic efficacy. Studies have demonstrated the superior stability of 2'-O-MOE-modified oligonucleotides compared to unmodified and even 2'-O-methyl (2'-OMe) modified counterparts[1].
Quantitative Comparison of 2'-Sugar Modifications
The selection of a specific 2'-sugar modification is a critical decision in oligonucleotide drug design. The following table summarizes the key quantitative parameters for 2'-O-MOE in comparison to other common second-generation modifications.
| Modification | ΔTm per modification (°C) vs. DNA/RNA | Nuclease Resistance | Key Features |
| 2'-O-Methoxyethyl (2'-O-MOE) | +0.9 to +1.6[1] | High | Excellent balance of affinity and nuclease resistance; favorable safety profile. |
| 2'-O-Methyl (2'-OMe) | Similar to 2'-O-MOE | Moderate | A well-established modification, but generally offers less nuclease resistance than 2'-O-MOE. |
| 2'-Fluoro (2'-F) | +2.5[1] | High | Offers the highest binding affinity among these modifications. |
Mechanisms of Action
2'-O-MOE modified oligonucleotides are versatile and can be employed in various therapeutic strategies, primarily through antisense mechanisms.
RNase H-Dependent Degradation
In this pathway, "gapmer" ASOs are designed with a central "gap" of unmodified DNA nucleotides, flanked by 2'-O-MOE modified "wings"[1][2][4]. The 2'-O-MOE wings provide nuclease resistance and high binding affinity to the target mRNA. Upon hybridization, the DNA-RNA heteroduplex in the gap region is recognized and cleaved by the enzyme RNase H1, leading to the degradation of the target mRNA and subsequent reduction in protein expression[4][5].
Caption: RNase H-dependent mechanism of a 2'-O-MOE gapmer ASO.
Steric Blocking of Splicing
Fully modified 2'-O-MOE oligonucleotides do not support RNase H activity[1][4]. Instead, they can act as steric-blocking agents. By binding to specific sequences within a pre-mRNA, such as splice sites or splicing enhancers/silencers, these ASOs can physically obstruct the binding of splicing factors[6][7][8]. This interference can modulate the splicing process, for example, by promoting the exclusion of a disease-causing exon or the inclusion of a therapeutic one.
Caption: Steric-blocking mechanism for splicing modulation by a 2'-O-MOE ASO.
Experimental Protocols
Synthesis of 2'-O-MOE Phosphoramidites
The synthesis of 2'-O-MOE phosphoramidites is a multi-step chemical process that begins with a suitable starting nucleoside. A general synthetic scheme involves:
-
Protection of Functional Groups: The 5'-hydroxyl and the exocyclic amine groups of the nucleoside are protected with appropriate protecting groups (e.g., dimethoxytrityl (DMT) for the 5'-OH and benzoyl or isobutyryl for the exocyclic amines).
-
Alkylation of the 2'-Hydroxyl Group: The key step involves the alkylation of the 2'-hydroxyl group with a 2-methoxyethylating agent. One common method involves the use of 2-methoxyethanol in the presence of a catalyst[9].
-
Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety, typically using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite[9]. The resulting 2'-O-MOE phosphoramidite is then purified and ready for use in solid-phase oligonucleotide synthesis.
Solid-Phase Synthesis of 2'-O-MOE Oligonucleotides
2'-O-MOE modified oligonucleotides are synthesized using automated solid-phase phosphoramidite chemistry, following a standard cycle of four steps for each nucleotide addition[10][11][][13]:
-
Detritylation: The DMT protecting group is removed from the 5'-hydroxyl of the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane) to expose the hydroxyl group for the next coupling reaction[10][].
-
Coupling: The 2'-O-MOE phosphoramidite monomer is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain[10][].
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles[10][11].
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically iodine in the presence of water and pyridine[10].
This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
Caption: Workflow for solid-phase synthesis of 2'-O-MOE oligonucleotides.
Determination of Melting Temperature (Tm)
The Tm of a duplex is determined by monitoring the change in absorbance at 260 nm as a function of temperature using a UV-Vis spectrophotometer equipped with a temperature controller[14][15].
-
Sample Preparation: Equimolar amounts of the 2'-O-MOE modified oligonucleotide and its complementary RNA strand are annealed in a buffer solution (e.g., 0.25 M NaCl, 0.2 mM EDTA, 20 mM Sodium Phosphate, pH 7.0) to form the duplex[14].
-
Measurement: The sample is placed in a cuvette in the spectrophotometer. The temperature is gradually increased (e.g., 1°C/min) from a low temperature (e.g., 20°C) to a high temperature (e.g., 80°C), and the absorbance at 260 nm is recorded at regular intervals[14].
-
Data Analysis: A melting curve (absorbance vs. temperature) is generated. The Tm is the temperature at which the absorbance is halfway between the lower (duplex) and upper (single-stranded) plateaus of the sigmoidal curve[15].
Nuclease Resistance Assay
The stability of 2'-O-MOE modified oligonucleotides against nuclease degradation can be assessed in various biological media, such as serum[16].
-
Incubation: The oligonucleotide is incubated in a solution containing nucleases (e.g., fetal bovine serum) at a physiological temperature (37°C)[16].
-
Time Points: Aliquots are taken at different time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: The integrity of the oligonucleotide in each aliquot is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC)[16]. The amount of intact oligonucleotide at each time point is quantified to determine its half-life.
RNase H Cleavage Assay
This assay evaluates the ability of a 2'-O-MOE gapmer ASO to induce RNase H-mediated cleavage of its target RNA[17][18][19].
-
Duplex Formation: The 2'-O-MOE gapmer ASO is annealed with its complementary target RNA, which is often labeled (e.g., with a fluorescent dye or radioisotope) for detection[18].
-
Enzymatic Reaction: Recombinant RNase H1 is added to the duplex solution, and the reaction is incubated at 37°C[18][20].
-
Analysis of Cleavage Products: The reaction is stopped, and the RNA fragments are separated by gel electrophoresis. The presence and quantification of the cleavage products confirm the activity of the ASO and RNase H[20][21].
Conclusion
The 2'-O-MOE modification has proven to be a cornerstone of modern oligonucleotide therapeutics. Its ability to confer high binding affinity and exceptional nuclease resistance, combined with a well-established safety profile, has enabled the development of several approved drugs and a robust pipeline of clinical candidates. A thorough understanding of the chemical properties, mechanisms of action, and the experimental methodologies detailed in this guide is essential for researchers and drug developers working to harness the full potential of this powerful chemical modification.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. microsynth.com [microsynth.com]
- 3. synoligo.com [synoligo.com]
- 4. idtdna.com [idtdna.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Pre-mRNA Splicing Modulation by Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 7. Pre-mRNA Splicing Modulation by Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA splicing process analysis for identifying antisense oligonucleotide inhibitors with padlock probe-based isothermal amplification - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01336A [pubs.rsc.org]
- 9. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. data.biotage.co.jp [data.biotage.co.jp]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. atdbio.com [atdbio.com]
- 14. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 15. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 16. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]
- 18. academic.oup.com [academic.oup.com]
- 19. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Guardian Molecule: Unraveling the Nuclease Resistance of 2'-O-Methoxyethyl (2'-O-MOE) Modified Oligonucleotides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of oligonucleotide-based therapeutics has heralded a new era in precision medicine. However, the inherent instability of these molecules in biological systems, primarily due to degradation by nucleases, has been a significant hurdle. The development of chemical modifications to the oligonucleotide backbone has been instrumental in overcoming this challenge. Among these, the second-generation 2'-O-methoxyethyl (2'-O-MOE) modification has emerged as a cornerstone of modern antisense and RNA-targeted therapies, imparting exceptional nuclease resistance while maintaining or even enhancing binding affinity to target RNA. This technical guide delves into the core mechanism of 2'-O-MOE-mediated nuclease resistance, presenting quantitative data, detailed experimental protocols, and visual diagrams to provide a comprehensive resource for professionals in the field.
The Core Mechanism: How 2'-O-MOE Confers Nuclease Resistance
The enhanced stability of 2'-O-MOE modified oligonucleotides stems from a combination of steric hindrance and conformational pre-organization, which collectively render the phosphodiester backbone less accessible and less susceptible to enzymatic cleavage by nucleases.
At the heart of this protection is the modification at the 2' position of the ribose sugar. In a native RNA molecule, the 2'-hydroxyl (OH) group is a key recognition element for many ribonucleases and can also participate in intramolecular cleavage. The 2'-O-MOE modification replaces this reactive hydroxyl group with a bulkier methoxyethyl group.
Steric Hindrance: The primary mechanism of protection is steric hindrance. The 2'-O-MOE group is significantly larger than the 2'-hydroxyl it replaces. This added bulk physically obstructs the approach of nuclease enzymes to the adjacent phosphodiester linkage, effectively shielding it from cleavage.[1] Studies have shown that the methoxyethyl group projects into the minor groove of the oligonucleotide duplex, further enhancing this protective shield.[1]
Conformational Rigidity: The 2'-O-MOE modification also influences the conformational dynamics of the sugar pucker. It strongly favors a C3'-endo sugar conformation, which is characteristic of A-form helices (the geometry adopted by RNA duplexes). This pre-organization into an RNA-like structure not only increases the binding affinity of the oligonucleotide to its target RNA but also contributes to nuclease resistance. The rigid C3'-endo pucker makes the phosphodiester backbone less flexible and thus a poorer substrate for many nucleases that often require a specific conformational geometry for binding and catalysis.
The following diagram illustrates the key structural features contributing to nuclease resistance.
Quantitative Assessment of Nuclease Resistance
The superior stability of 2'-O-MOE modified oligonucleotides has been demonstrated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, comparing the nuclease resistance of 2'-O-MOE modified oligonucleotides to unmodified oligonucleotides and other common modifications.
Table 1: In Vitro Stability of a 20-mer Oligonucleotide in Gastrointestinal and Digestive Tissue Preparations
| Oligonucleotide Chemistry | % Intact Oligonucleotide after 8 hours |
| Phosphorothioate (PS) ODN | 0% (only chain-shortened metabolites) |
| Partial 2'-O-MOE (ribose-modified) | ~50% |
| Full 2'-O-MOE (phosphodiester backbone) | 100% (no measurable metabolites) |
| Full 2'-O-MOE (phosphorothioate backbone) | 100% (no measurable metabolites) |
Data adapted from in vivo presystemic stability studies in rats following intraduodenal administration.[2]
Table 2: Plasma Elimination Half-Life of Antisense Oligonucleotides (ASOs)
| ASO Generation & Modification | Typical Elimination Half-Life in Plasma |
| First-Generation (Phosphorothioate) | 40 to 60 hours |
| Second-Generation (e.g., 2'-O-MOE) | 2 to 4 weeks |
This extended half-life for second-generation ASOs is attributed to their enhanced resistance to nuclease degradation.[1][3][4]
Experimental Protocols for Assessing Nuclease Resistance
The evaluation of nuclease resistance is a critical step in the development of oligonucleotide therapeutics. Below are detailed methodologies for two common assays used to quantify the stability of modified oligonucleotides.
Protocol 1: Serum Stability Assay
This assay assesses the stability of oligonucleotides in the presence of nucleases found in serum, mimicking in vivo conditions.
Materials:
-
Oligonucleotide of interest (e.g., 2'-O-MOE modified)
-
Control oligonucleotide (e.g., unmodified)
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS)
-
Loading buffer (e.g., formamide-based)
-
Polyacrylamide gel (denaturing, e.g., 7M Urea)
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
Procedure:
-
Oligonucleotide Preparation: Resuspend the test and control oligonucleotides in nuclease-free water to a stock concentration of 20 µM.
-
Reaction Setup: In separate microcentrifuge tubes, prepare the reaction mixtures for each time point (e.g., 0, 1, 4, 8, 24 hours). For each reaction, combine:
-
2 µL of 20 µM oligonucleotide
-
10 µL of serum (e.g., 50% FBS in PBS)
-
8 µL of nuclease-free water or PBS to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction tubes at 37°C. At each designated time point, remove the corresponding tube and immediately stop the reaction by adding an equal volume of loading buffer and placing it on ice. The 0-hour time point is prepared by adding the loading buffer before incubation.
-
Denaturation: Prior to loading on the gel, heat the samples at 95°C for 5 minutes, then snap-cool on ice.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel according to the manufacturer's instructions until the desired separation is achieved.
-
Visualization and Analysis: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize using a gel imaging system. The intensity of the band corresponding to the full-length oligonucleotide is quantified for each time point. The percentage of intact oligonucleotide at each time point is calculated relative to the 0-hour time point.
The following diagram outlines the workflow for the serum stability assay.
Protocol 2: Nuclease Degradation Assay using Snake Venom Phosphodiesterase (SVPD)
This assay utilizes a specific 3'-exonuclease, snake venom phosphodiesterase, to assess the stability of the 3'-end of an oligonucleotide.
Materials:
-
5'-radiolabeled or fluorescently labeled oligonucleotide
-
Snake Venom Phosphodiesterase (SVPD) enzyme and corresponding reaction buffer
-
Nuclease-free water
-
Loading buffer
-
Polyacrylamide gel (denaturing)
-
Gel electrophoresis and imaging system
-
Incubator or water bath at 37°C
Procedure:
-
Oligonucleotide Labeling: The oligonucleotide is typically labeled at the 5'-end (e.g., with 32P or a fluorescent dye) to allow for visualization of degradation products.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Labeled oligonucleotide (to a final concentration of ~1 µM)
-
SVPD reaction buffer (1X final concentration)
-
SVPD enzyme (concentration to be optimized based on the manufacturer's instructions)
-
Nuclease-free water to the final reaction volume.
-
-
Incubation: Incubate the reaction at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding loading buffer containing a chelating agent (e.g., EDTA) and placing it on ice.
-
Analysis: The samples are analyzed by denaturing polyacrylamide gel electrophoresis as described in the serum stability assay protocol. The disappearance of the full-length oligonucleotide band and the appearance of shorter degradation products are monitored over time.
Conclusion
The 2'-O-MOE modification represents a pivotal advancement in oligonucleotide chemistry, providing a robust solution to the challenge of nuclease degradation. Its dual mechanism of steric hindrance and conformational pre-organization not only protects the oligonucleotide from enzymatic cleavage but also enhances its therapeutic properties. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug developers, enabling a deeper understanding and more effective utilization of this powerful technology in the pursuit of novel RNA-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated Assessment of the Clinical Performance of GalNAc3-Conjugated 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides: I. Human Volunteer Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
The Role of 5-Methyluridine in Enhancing Antisense Oligonucleotide Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, yet their clinical utility is intrinsically linked to their stability in biological systems. Unmodified oligonucleotides are susceptible to rapid degradation by nucleases, limiting their bioavailability and efficacy. Chemical modifications are therefore essential to enhance their drug-like properties. Among these, the incorporation of 5-methyluridine (5-Me-U) has emerged as a key strategy to improve the stability of ASOs. This technical guide provides an in-depth analysis of the role of 5-methyluridine in augmenting ASO stability, offering a comprehensive overview of its chemical properties, impact on thermal stability and nuclease resistance, detailed experimental protocols for stability assessment, and a summary of relevant quantitative data.
Introduction to 5-Methyluridine and Antisense Oligonucleotide Stability
5-Methyluridine, also known as ribothymidine, is a pyrimidine nucleoside distinguished by a methyl group at the fifth position of the uracil base. This seemingly minor modification has profound implications for the biophysical properties of an oligonucleotide. In the context of ASO technology, stability is a critical attribute, directly influencing the pharmacokinetic and pharmacodynamic profile of the therapeutic agent. The primary challenge to ASO stability is enzymatic degradation by endo- and exonucleases present in plasma and within cells.[1][2] Chemical modifications, such as the introduction of 5-methyluridine, are designed to protect the oligonucleotide from these nucleolytic attacks, thereby prolonging its half-life and enhancing its therapeutic effect.[3]
The Chemical Basis of 5-Methyluridine-Mediated Stability
The enhanced stability conferred by 5-methyluridine can be attributed to several key chemical and structural factors:
-
Increased Hydrophobicity and Base Stacking: The methyl group at the C5 position of uridine increases the hydrophobicity of the nucleobase. This enhanced hydrophobicity promotes more favorable base-stacking interactions within the DNA:RNA heteroduplex formed between the ASO and its target mRNA.[3] Improved base stacking contributes to a more stable helical structure, which can sterically hinder the approach of nuclease enzymes.
-
Conformational Rigidity: The presence of the 5-methyl group can influence the sugar pucker conformation of the nucleotide, favoring a C3'-endo conformation, which is characteristic of A-form helices (like RNA). This pre-organization of the ASO into a conformation that is more amenable to binding its RNA target can lead to a more stable duplex.
-
Steric Hindrance to Nucleases: The methyl group in the major groove of the ASO-mRNA duplex can create steric hindrance for nucleases that recognize and cleave phosphodiester bonds. This physical impediment can significantly slow down the rate of enzymatic degradation.
Impact on Thermal Stability (Melting Temperature, Tm)
The thermal stability of the ASO:RNA duplex is a critical parameter for target engagement and is quantified by the melting temperature (Tm), the temperature at which half of the duplex dissociates. A higher Tm indicates a more stable duplex and stronger binding affinity. The incorporation of 5-methyluridine has been shown to modestly increase the Tm of ASO:RNA duplexes. This increase is primarily attributed to the enhanced base-stacking interactions conferred by the methyl group.
Table 1: Quantitative Data on the Impact of 5-Methyluridine and Other Modifications on ASO Stability
| Modification | Effect on Melting Temperature (Tm) per modification | Nuclease Resistance (Half-life vs. Unmodified) | Key References |
| 5-Methyluridine (5-Me-U) | Modest increase | Increased resistance to 3'-exonucleases | [3][4] |
| Phosphorothioate (PS) | Slight decrease (~0.5°C) | Significantly increased (hours to days) | [5][6] |
| 2'-O-Methyl (2'-O-Me) | Increase (~1.5°C) | Significantly increased | [1][5] |
| 2'-O-Methoxyethyl (2'-MOE) | Increase (~2.0°C) | Significantly increased | [7] |
| Locked Nucleic Acid (LNA) | Large increase (~2-10°C) | Very high resistance | [3] |
Note: The exact quantitative impact can vary depending on the sequence, position of the modification, and experimental conditions.
Enhancement of Nuclease Resistance
The most significant contribution of 5-methyluridine to ASO stability is its ability to confer resistance to nuclease degradation. Unmodified phosphodiester oligonucleotides are rapidly degraded in serum, with a half-life of minutes.[6] The introduction of 5-methyluridine, particularly in combination with other modifications like phosphorothioate backbones, can extend this half-life to hours or even days.[8][9] This enhanced resistance is observed against both 3'-exonucleases, the predominant nuclease activity in serum, and endonucleases.[1][10]
Experimental Protocols
Synthesis of 5-Methyluridine-Containing Oligonucleotides
The synthesis of ASOs containing 5-methyluridine is achieved using standard automated solid-phase phosphoramidite chemistry.
Protocol 5.1.1: Solid-Phase Synthesis of 5-Methyluridine ASOs
-
Preparation of 5-Methyluridine Phosphoramidite: The synthesis begins with the preparation of the 5-methyluridine phosphoramidite building block. This involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, and the phosphitylation of the 3'-hydroxyl group to introduce the phosphoramidite moiety.[11][12]
-
Solid Support: The synthesis is initiated on a solid support, typically controlled pore glass (CPG), functionalized with the first nucleoside of the ASO sequence.
-
Synthesis Cycle: The oligonucleotide is synthesized in the 3' to 5' direction through a series of four repeating steps:
-
De-blocking: The DMT group on the 5'-hydroxyl of the growing chain is removed with an acid (e.g., trichloroacetic acid).
-
Coupling: The 5-methyluridine phosphoramidite (or other desired phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester (or thiophosphate triester in the case of phosphorothioate ASOs).
-
-
Cleavage and Deprotection: After the final synthesis cycle, the ASO is cleaved from the solid support, and all protecting groups on the nucleobases and phosphate backbone are removed using a strong base (e.g., ammonium hydroxide).
-
Purification: The crude ASO is purified, typically by high-performance liquid chromatography (HPLC), to yield the final product.[12]
In Vitro Stability Assays
This assay assesses the stability of ASOs in the presence of nucleases found in serum.[13]
Protocol 5.2.1.1: ASO Stability in Human Serum
-
ASO Preparation: Prepare stock solutions of the 5-methyluridine-modified ASO and an unmodified control ASO of the same sequence in nuclease-free water.
-
Reaction Setup: In a microcentrifuge tube, incubate a defined amount of the ASO (e.g., 1-5 µM final concentration) with human serum (e.g., 50-90% v/v) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding a quenching solution (e.g., a solution containing a chelating agent like EDTA and a denaturant like formamide or urea) and placing the sample on ice.
-
Analysis: Analyze the samples by polyacrylamide gel electrophoresis (PAGE) under denaturing conditions.
-
Quantification: Stain the gel with a fluorescent dye (e.g., SYBR Gold) and quantify the intensity of the band corresponding to the full-length ASO at each time point using a gel documentation system.
-
Data Analysis: Plot the percentage of intact ASO remaining versus time and calculate the half-life (t1/2) of the ASO in serum.
This assay evaluates the resistance of ASOs to degradation by 3'-exonucleases, such as snake venom phosphodiesterase (SVPD).[14]
Protocol 5.2.2.1: Snake Venom Phosphodiesterase (SVPD) Assay
-
ASO Preparation: Prepare stock solutions of the 5-methyluridine-modified ASO and an unmodified control ASO.
-
Reaction Buffer: Prepare a reaction buffer suitable for SVPD activity (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM MgCl2).
-
Reaction Setup: In a microcentrifuge tube, incubate the ASO (e.g., 1 µM final concentration) in the reaction buffer with a defined amount of SVPD (e.g., 0.1 U/µL) at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots and quench the reaction as described in the serum stability assay.
-
Analysis and Quantification: Analyze the samples by denaturing PAGE and quantify the amount of intact ASO remaining at each time point.
-
Data Analysis: Determine the degradation kinetics and the protective effect of the 5-methyluridine modification.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the workflows for the ASO stability assays.
Caption: Workflow for assessing ASO stability in serum and against 3'-exonucleases.
Caption: Experimental workflow for determining the melting temperature (Tm) of an ASO:RNA duplex.
Conclusion
The incorporation of 5-methyluridine is a well-established and effective strategy for enhancing the stability of antisense oligonucleotides. Its chemical properties contribute to increased thermal stability and, most importantly, provide significant protection against nuclease degradation. This improved stability profile translates to a longer biological half-life, which is a prerequisite for achieving therapeutic efficacy. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of the stabilizing effects of 5-methyluridine and other chemical modifications. As the field of oligonucleotide therapeutics continues to advance, a thorough understanding of the structure-stability relationships of modified ASOs will be paramount for the design and development of next-generation genetic medicines.
References
- 1. idtdna.com [idtdna.com]
- 2. Technologies for Targeted RNA Degradation and Induced RNA Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antisense oligonucleotides: A primer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific incorporation of 5′-methyl DNA enhances the therapeutic profile of gapmer ASOs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antisense part III: chemistries [cureffi.org]
- 6. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption, Distribution, Metabolism, and Excretion Characteristics of FDA Approved Antisense Oligonucleotides (ASOs) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. What are the Pharmacokinetic Properties of the Antisense Oligonucleotides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Oligonucleotides Containing 5-(Hydroxymethyl)-2′-deoxyuridine at Defined Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Understanding the C3'-endo Conformation of 2'-O-MOE Ribose: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the conformational properties of 2'-O-(2-methoxyethyl) ribose (2'-O-MOE), a critical modification in antisense oligonucleotide (ASO) therapeutics. A comprehensive understanding of its structural preferences is paramount for the rational design of potent and specific nucleic acid-based drugs.
The Significance of Ribose Conformation in Oligonucleotides
The geometry of the ribose sugar, a key component of the nucleotide building block, profoundly influences the overall structure and function of an oligonucleotide. The five-membered furanose ring is not planar and exists in a dynamic equilibrium between two principal conformations, C2'-endo and C3'-endo. This "sugar pucker" dictates the phosphate-phosphate distances along the backbone, thereby defining the helical geometry of the duplex.
-
C2'-endo : Predominantly found in B-form DNA, characterized by a wider, more flexible helix.
-
C3'-endo : Characteristic of A-form RNA, resulting in a more compact and rigid helical structure.
The conformational preference of the ribose is a critical determinant of an oligonucleotide's binding affinity to its target, nuclease resistance, and ultimately, its therapeutic efficacy.
The C3'-endo Predisposition of 2'-O-MOE Ribose
The 2'-O-MOE modification involves the substitution of the 2'-hydroxyl group of the ribose with a methoxyethyl group. This modification sterically favors the C3'-endo conformation. This "pre-organization" of the sugar into an A-form-like geometry is a key factor behind the enhanced properties of 2'-O-MOE-modified oligonucleotides.[1][2]
Molecular dynamics simulations and X-ray crystallography studies have confirmed that duplexes containing 2'-O-MOE modifications adopt a stable A-form geometry, with the sugar puckers of the modified residues consistently in the C3'-endo conformation.[2][3][4] This contrasts with unmodified DNA, which typically adopts a B-form helix.
Impact on Therapeutic Properties
The C3'-endo conformational preference of 2'-O-MOE ribose directly translates to several advantageous properties for antisense applications:
-
Enhanced Binding Affinity: By pre-organizing the oligonucleotide into an A-form helix, which is the preferred conformation for RNA:DNA and RNA:RNA duplexes, the entropic penalty of binding to a target RNA is reduced. This results in a significant increase in thermodynamic stability, as reflected by a higher melting temperature (Tm). Each 2'-O-MOE modification can increase the Tm of a duplex by approximately 0.9 to 1.6 °C.[1]
-
Increased Nuclease Resistance: The 2'-O-MOE group provides steric hindrance that protects the phosphodiester backbone from degradation by cellular nucleases.[1][5] This enhanced stability increases the half-life of the oligonucleotide in vivo, leading to a more durable therapeutic effect.
-
Improved Specificity: Oligonucleotides modified with 2'-O-MOE have been shown to have a greater loss of affinity for mismatched target sequences compared to unmodified oligonucleotides, suggesting enhanced specificity.[1]
Quantitative Comparison of 2'-O-MOE with Other 2'-Modifications
The following table summarizes the key properties of 2'-O-MOE in comparison to other commonly used second-generation antisense modifications.
| Modification | Predominant Sugar Pucker | ΔTm per Modification (°C) vs. DNA/RNA | Nuclease Resistance | Key Features |
| 2'-O-MOE | C3'-endo | +0.9 to +1.6 [1] | High [1][5] | Excellent balance of affinity, stability, and tolerability. |
| 2'-O-Methyl (2'-OMe) | C3'-endo | ~+1.0 | Moderate to High | Naturally occurring modification, good affinity and stability. |
| 2'-Fluoro (2'-F) | C3'-endo | ~+2.5 | Moderate | Highest affinity enhancement among these modifications. |
| Locked Nucleic Acid (LNA) | C3'-endo (rigidly locked) | +2 to +8 | Very High | Extremely high affinity, but can have toxicity concerns. |
Experimental Protocols for Characterizing the C3'-endo Conformation
A variety of biophysical techniques are employed to characterize the conformational properties of 2'-O-MOE modified oligonucleotides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for determining the three-dimensional structure of oligonucleotides in solution, including the conformation of the ribose sugar.
Methodology:
-
Sample Preparation: Dissolve the purified 2'-O-MOE modified oligonucleotide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0, in 99.9% D₂O).
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., DQF-COSY, TOCSY, NOESY) on a high-field NMR spectrometer.
-
Resonance Assignment: Assign the proton resonances of the sugar moieties.
-
Coupling Constant Analysis: Measure the scalar coupling constants (³JHH) between the sugar protons, particularly H1'-H2', H2'-H3', and H3'-H4'.
-
Pucker Analysis: The magnitude of these coupling constants is directly related to the dihedral angles of the ribose ring. A small ³J(H1'-H2') value (~1-2 Hz) and a large ³J(H3'-H4') value (~8-10 Hz) are indicative of a C3'-endo conformation. A Karplus-type equation can be used to quantitatively determine the pseudorotational phase angle and thus the sugar pucker.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for probing the overall helical structure of nucleic acids.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the 2'-O-MOE modified oligonucleotide in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.0).
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 200-320 nm) using a CD spectropolarimeter.
-
Spectral Analysis: An A-form duplex, characteristic of oligonucleotides with a C3'-endo sugar pucker, will exhibit a positive Cotton effect around 260-270 nm, a negative band around 240-250 nm, and a crossover at approximately 255 nm. In contrast, a B-form duplex shows a positive band around 275 nm and a negative band around 245 nm.
UV Thermal Denaturation (Tm) Analysis
This technique measures the thermodynamic stability of a nucleic acid duplex.
Methodology:
-
Sample Preparation: Anneal the 2'-O-MOE modified oligonucleotide with its complementary strand in a buffer containing a defined salt concentration (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).
-
Data Acquisition: Monitor the absorbance at 260 nm as the temperature is slowly increased in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined from the midpoint of the sigmoidal melting curve. The increase in Tm relative to an unmodified duplex provides a quantitative measure of the stabilizing effect of the 2'-O-MOE modification.[6]
Nuclease Degradation Assay
This assay assesses the stability of oligonucleotides in the presence of nucleases.
Methodology:
-
Sample Preparation: Incubate the 2'-O-MOE modified oligonucleotide and a control (unmodified) oligonucleotide in a solution containing a nuclease (e.g., snake venom phosphodiesterase or serum).
-
Time Course Analysis: At various time points, quench the reaction and analyze the integrity of the oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.
-
Quantification: The amount of full-length oligonucleotide remaining at each time point is quantified to determine the rate of degradation. A significantly slower degradation rate for the 2'-O-MOE modified oligonucleotide compared to the control demonstrates its enhanced nuclease resistance.
Visualizing Key Concepts
The following diagrams illustrate important concepts related to the function and analysis of 2'-O-MOE modified oligonucleotides.
Conclusion
The C3'-endo conformational preference of the 2'-O-MOE ribose modification is a cornerstone of its success in antisense technology. This inherent structural bias towards an A-form geometry provides a trifecta of benefits: enhanced binding affinity, increased nuclease resistance, and improved specificity. A thorough understanding and characterization of this conformational feature, using the experimental approaches outlined in this guide, are essential for the continued development of next-generation oligonucleotide therapeutics.
References
The Evolution of Second-Generation Antisense Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of antisense oligonucleotides (ASOs) from a theoretical concept to a powerful therapeutic modality has been marked by continuous chemical innovation. The initial promise of first-generation ASOs, primarily phosphorothioates (PS), was tempered by challenges related to nuclease stability, binding affinity, and off-target effects. This spurred the development of a second generation of antisense modifications designed to overcome these limitations, significantly enhancing the therapeutic potential of this drug class. This in-depth technical guide explores the historical development of these pivotal second-generation modifications, providing a comprehensive overview of their chemical nature, impact on pharmacokinetics and pharmacodynamics, and the experimental methodologies used for their evaluation.
From Phosphorothioates to Enhanced Precision: The Dawn of the Second Generation
First-generation ASOs, characterized by the phosphorothioate (PS) backbone modification, offered a crucial first step by increasing resistance to nuclease degradation compared to unmodified phosphodiester oligonucleotides. However, the PS modification also led to a decrease in binding affinity for the target RNA and was associated with non-specific protein binding, contributing to potential toxicities. The quest for improved therapeutic agents led researchers to focus on modifications to the 2'-position of the ribose sugar, heralding the era of second-generation ASOs.
These novel modifications aimed to strike a delicate balance: enhancing nuclease resistance and binding affinity while maintaining the ability to elicit the desired biological effect, most notably the recruitment of RNase H for target mRNA degradation.
Key Second-Generation Modifications: A Comparative Analysis
The second generation of ASO modifications is primarily characterized by substitutions at the 2'-position of the furanose ring. These modifications pre-organize the sugar moiety into an RNA-like C3'-endo conformation, which increases the binding affinity to the complementary RNA target.
2'-O-Methyl (2'-OMe)
One of the earliest and simplest 2'-modifications, the 2'-O-methyl group, provides a moderate increase in both nuclease resistance and binding affinity.[1] While an improvement over first-generation PS-ASOs, the enhancement in binding affinity is less pronounced compared to other second-generation modifications.[2]
2'-O-Methoxyethyl (2'-MOE)
The 2'-O-methoxyethyl modification represents a significant advancement in second-generation ASO chemistry.[3][4] The 2'-MOE group confers excellent nuclease resistance and a substantial increase in binding affinity to the target RNA.[5] This modification has been widely adopted in the development of ASO therapeutics and is a hallmark of many clinically successful drugs.[6]
Locked Nucleic Acid (LNA)
Locked Nucleic Acid (LNA) is a bicyclic nucleic acid analogue where the 2'-oxygen is linked to the 4'-carbon of the ribose ring by a methylene bridge. This "locked" conformation results in an unprecedented increase in binding affinity for the target RNA, with a significant increase in the melting temperature (Tm) of the ASO-RNA duplex per LNA monomer incorporated.[7][8] While offering superior affinity, the high rigidity of LNA can sometimes lead to increased toxicity, necessitating careful optimization of its placement within the ASO sequence.[7]
Constrained Ethyl (cEt)
The constrained ethyl modification is another bicyclic nucleic acid analogue, similar in principle to LNA but with a different bridge structure. cEt modifications also confer high binding affinity and nuclease resistance, often with an improved toxicity profile compared to LNA.[9] This modification has shown considerable promise in increasing the potency of ASOs.[10][11]
Quantitative Comparison of Second-Generation Modifications
The following tables summarize key quantitative data for the different second-generation ASO modifications, allowing for a direct comparison of their impact on critical biophysical and biological properties.
| Modification | Increase in Melting Temperature (ΔTm) per Modification (°C) | Nuclease Resistance |
| 2'-O-Methyl (2'-OMe) | <1[2] | Moderate |
| 2'-O-Methoxyethyl (2'-MOE) | ~1.5-2.0 | High |
| Locked Nucleic Acid (LNA) | 1.5 - 4[2] | Very High |
| Constrained Ethyl (cEt) | High | Very High |
Table 1: Biophysical Properties of Second-Generation ASO Modifications. This table provides a comparative overview of the increase in melting temperature and nuclease resistance conferred by each modification.
| ASO Design | Target | In Vitro Potency (IC50) | In Vivo Potency (ED50) | Reference |
| MOE ASO (5-10-5 gapmer) | HTT | Indicated in dose-response curve | - | [10] |
| cEt ASO (wing-modified) | HTT | More potent than MOE ASO (IC50s indicated) | - | [10] |
| MOE ASO | PTEN | - | 9.5 mg/kg | [11] |
| LNA ASO | PTEN | - | 2.1 mg/kg | [11] |
| S-cEt ASO | PTEN | - | 2.4 mg/kg | [11] |
Table 2: In Vitro and In Vivo Potency of Second-Generation ASOs. This table presents a comparison of the potency of different second-generation ASO designs targeting specific genes.
The "Gapmer" Design: Harnessing RNase H Activity
A critical innovation that accompanied the development of second-generation modifications is the "gapmer" design.[12] Since many 2'-modifications abrogate the ability of an ASO to recruit RNase H, a ubiquitously expressed enzyme that cleaves the RNA strand of an RNA:DNA duplex, a chimeric design was developed.[13] A gapmer ASO consists of a central "gap" of deoxynucleotides (typically 8-10 bases) flanked by "wings" of 2'-modified nucleotides.[12] This design allows the ASO to benefit from the enhanced properties of the second-generation modifications in the wings (nuclease resistance, high affinity) while maintaining the ability of the DNA gap to activate RNase H for target degradation.
Caption: RNase H mechanism with a gapmer ASO.
Experimental Protocols
A rigorous evaluation of second-generation ASOs involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments cited in the development and characterization of these therapeutic agents.
Solid-Phase Oligonucleotide Synthesis
The synthesis of second-generation ASOs is typically performed using automated solid-phase phosphoramidite chemistry.
Objective: To synthesize a custom sequence oligonucleotide incorporating second-generation modifications.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the 3'-terminal nucleoside
-
Phosphoramidite monomers of standard DNA and RNA bases
-
Phosphoramidite monomers of 2'-modified nucleosides (e.g., 2'-MOE, LNA, cEt)
-
Activator solution (e.g., 5-ethylthiotetrazole)
-
Capping reagents (e.g., acetic anhydride and N-methylimidazole)
-
Oxidizing agent (e.g., iodine solution) or sulfurizing agent for phosphorothioates
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonia and methylamine)
-
Anhydrous acetonitrile
Procedure:
-
Instrument Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence and the positions of any modified bases.
-
Synthesis Cycle: The synthesis proceeds in a series of automated cycles for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide on the solid support.
-
Coupling: Addition of the next phosphoramidite monomer, activated by the activator solution, to the deprotected 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation/Sulfurization: Conversion of the phosphite triester linkage to a more stable phosphate triester (for phosphodiester backbones) or a phosphorothioate triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and all protecting groups on the nucleobases and phosphate/phosphorothioate backbone are removed using a strong base solution.[14][15]
-
Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common purification methods include denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Quantification and Characterization: The final product is quantified by UV spectroscopy and its identity and purity are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Caption: Workflow for solid-phase ASO synthesis.
In Vitro Screening of Antisense Oligonucleotides
Cell-based assays are essential for evaluating the efficacy and potential toxicity of newly synthesized ASOs.[16][17]
Objective: To determine the ability of a second-generation ASO to reduce the expression of a target gene in a relevant cell line.
Materials:
-
Mammalian cell line expressing the target gene
-
Cell culture medium and supplements
-
Culture plates (e.g., 96-well plates)
-
Synthesized ASOs (test and control sequences)
-
Transfection reagent (for non-gymnotic delivery) or saline for gymnotic delivery
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reverse transcriptase and reagents for cDNA synthesis
-
Primers for the target gene and a housekeeping gene for quantitative real-time PCR (qRT-PCR)
-
qRT-PCR master mix and instrument
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density in culture plates to achieve 30-50% confluency at the time of treatment.[18][19]
-
ASO Treatment:
-
Gymnotic Delivery: For ASOs designed for unassisted uptake, add the ASO directly to the cell culture medium at various concentrations.
-
Transfection: For ASOs requiring a delivery vehicle, complex the ASO with a transfection reagent according to the manufacturer's protocol and then add to the cells.
-
-
Incubation: Incubate the cells with the ASO for a predetermined period (typically 24-72 hours) to allow for cellular uptake and target engagement.[18][19]
-
RNA Extraction: Lyse the cells and extract total RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qRT-PCR: Perform qRT-PCR to quantify the relative expression levels of the target mRNA and a housekeeping gene.
-
Data Analysis: Calculate the percentage of target mRNA knockdown for each ASO concentration relative to a control (e.g., untreated cells or cells treated with a scrambled control ASO). Determine the IC50 value (the concentration of ASO that causes a 50% reduction in target mRNA).
RNase H Cleavage Assay
This assay directly measures the ability of a gapmer ASO to mediate the cleavage of its target RNA by RNase H.[20]
Objective: To assess the RNase H-mediated cleavage of a target RNA in the presence of a gapmer ASO.
Materials:
-
Target RNA transcript (can be in vitro transcribed and radiolabeled or fluorescently labeled)
-
Gapmer ASO
-
Recombinant RNase H (e.g., human or E. coli)
-
RNase H reaction buffer
-
Denaturing polyacrylamide gel
-
Gel loading buffer
-
Phosphorimager or fluorescence scanner
Procedure:
-
ASO-RNA Hybridization: Anneal the ASO to the target RNA by heating the mixture and then slowly cooling it to room temperature.
-
RNase H Reaction: Initiate the cleavage reaction by adding RNase H to the ASO-RNA duplex in the reaction buffer. Incubate at 37°C.
-
Time Course: Take aliquots of the reaction at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a quenching solution (e.g., EDTA).
-
Gel Electrophoresis: Add gel loading buffer to the samples, denature them by heating, and then separate the RNA fragments on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the full-length RNA and the cleavage products using a phosphorimager or fluorescence scanner. Quantify the percentage of cleaved RNA at each time point.[21]
Caption: In vitro and in vivo ASO screening workflow.
Conclusion
The historical development of second-generation antisense modifications has been a transformative force in the field of nucleic acid therapeutics. By systematically addressing the limitations of first-generation compounds, chemists and biologists have created a powerful platform for the specific and potent modulation of gene expression. The introduction of modifications such as 2'-MOE, LNA, and cEt, coupled with the rational design of gapmer ASOs, has led to a new class of drugs with significantly improved pharmacokinetic and pharmacodynamic properties. The continued exploration of novel chemical modifications and delivery strategies promises to further expand the therapeutic applications of antisense technology in the years to come.
References
- 1. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug properties of second-generation antisense oligonucleotides: how do they measure up to their predecessors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug properties of second-generation antisense oligonucleotides: how do they measure up to their predecessors? | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Integrated Assessment of the Clinical Performance of GalNAc3-Conjugated 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides: I. Human Volunteer Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of affinity constants of locked nucleic acid (LNA) and DNA duplex formation using label free sensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of the toxicological effects of a novel constrained ethyl modified antisense compound targeting signal transducer and activator of transcription 3 in mice and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. international-biopharma.com [international-biopharma.com]
- 17. ncardia.com [ncardia.com]
- 18. aumbiotech.com [aumbiotech.com]
- 19. aumbiotech.com [aumbiotech.com]
- 20. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]
- 21. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Characteristics of 2'-O-Methoxyethyl RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of oligonucleotide-based therapeutics has heralded a new era in precision medicine. Central to the success of these therapies is the chemical modification of nucleic acids to enhance their drug-like properties. Among the most significant and widely adopted of these is the 2'-O-methoxyethyl (2'-O-MOE) modification of RNA. As a second-generation antisense modification, 2'-O-MOE offers a superior balance of enhanced binding affinity, exceptional nuclease resistance, and favorable pharmacokinetic and toxicological profiles.[1][2][3] This technical guide provides an in-depth exploration of the core biophysical characteristics of 2'-O-MOE RNA, presenting key quantitative data, detailed experimental methodologies, and visual representations of critical concepts to aid researchers and drug developers in the application of this pivotal technology.
Structural Properties of 2'-O-MOE RNA
The 2'-O-MOE modification involves the substitution of the 2'-hydroxyl group of the ribose sugar with an O-methoxyethyl group.[1] This seemingly subtle alteration imparts profound changes to the structural and biophysical properties of the oligonucleotide.
The key structural feature of a 2'-O-MOE nucleotide is the strong preference of its sugar moiety for a C3'-endo pucker conformation, which is characteristic of A-form RNA helices.[1][4] This pre-organization of the sugar into an RNA-like conformation reduces the entropic penalty of duplex formation, thereby enhancing binding affinity.[1][5] Molecular dynamics simulations and crystal structures have confirmed that duplexes containing 2'-O-MOE modifications adopt a stable A-form geometry.[6][7] The methoxyethyl group itself projects into the minor groove of the duplex, where it is well-hydrated.[4][8] This extensive hydration may contribute to the improved cellular uptake and high nuclease resistance of 2'-O-MOE modified oligonucleotides.[8]
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. researchgate.net [researchgate.net]
- 3. idtdna.com [idtdna.com]
- 4. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Structural characteristics of 2'-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure and improved antisense properties of 2'-O-(2-methoxyethyl)-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis Using 2'-O-MOE-5MeU-3'-phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the solid-phase synthesis of oligonucleotides incorporating the 2'-O-methoxyethyl-5-methyluridine (2'-O-MOE-5MeU) modification. The 2'-O-MOE modification is a second-generation antisense technology that offers significant advantages for therapeutic oligonucleotides, including enhanced nuclease resistance, increased binding affinity to target RNA, and favorable pharmacokinetic properties.[1][2][3] The addition of a methyl group at the 5-position of uridine can further improve base stacking interactions and increase the thermal stability of the resulting duplex.[4]
These application notes are intended to guide researchers, scientists, and drug development professionals in the successful synthesis and purification of high-quality 2'-O-MOE modified oligonucleotides.
Materials and Reagents
| Reagent | Supplier | Recommended Purity |
| 2'-O-MOE-5MeU-3'-phosphoramidite | Various Commercial | ≥ 97%[5][6] |
| Solid Support (e.g., CPG, polystyrene) | Various Commercial | Synthesis Grade |
| Acetonitrile (Anhydrous) | Various Commercial | Synthesis Grade |
| Deblocking Solution (e.g., 3% TCA in DCM) | Various Commercial | Synthesis Grade |
| Activator (e.g., DCI, ETT) | Various Commercial | Synthesis Grade |
| Capping Solution A (e.g., Acetic Anhydride/Lutidine/THF) | Various Commercial | Synthesis Grade |
| Capping Solution B (e.g., N-Methylimidazole/THF) | Various Commercial | Synthesis Grade |
| Oxidizing Solution (e.g., Iodine/Water/Pyridine/THF) | Various Commercial | Synthesis Grade |
| Cleavage and Deprotection Solution (e.g., AMA, NH4OH) | Various Commercial | Reagent Grade |
| Purification Buffers (e.g., TEAA, Acetonitrile) | Various Commercial | HPLC Grade |
Experimental Protocols
Pre-Synthesis Preparation
-
Phosphoramidite Preparation: Dissolve the this compound in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Ensure the solution is kept under an inert atmosphere (e.g., Argon) to prevent moisture contamination and oxidation.
-
Reagent and Synthesizer Preparation: Prepare all other necessary reagents according to the automated DNA/RNA synthesizer manufacturer's instructions. Ensure all reagents are fresh and of the appropriate grade for oligonucleotide synthesis.
Automated Solid-Phase Synthesis
The solid-phase synthesis of oligonucleotides proceeds in a cyclical manner, with each cycle resulting in the addition of one nucleotide to the growing chain. The following steps are performed in an automated DNA/RNA synthesizer.
Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.
a. Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a mild acid, such as 3% trichloroacetic acid (TCA) in dichloromethane (DCM). This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.
b. Coupling: The this compound is activated by a suitable activator (e.g., 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A recommended coupling time for 2'-O-MOE phosphoramidites is 6 minutes .[2]
c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., a mixture of acetic anhydride/lutidine/THF and N-methylimidazole/THF). This prevents the formation of failure sequences (n-1 mers).
d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester using an oxidizing agent, typically a solution of iodine in water/pyridine/THF.
These four steps are repeated for each subsequent nucleotide to be added to the sequence.
Post-Synthesis Processing
a. Cleavage and Deprotection: Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed. This is typically achieved by treating the solid support with a basic solution.
-
Standard Deprotection: Concentrated ammonium hydroxide can be used for cleavage and deprotection.
-
AMA Treatment: A mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can also be used for a faster deprotection. However, caution is advised when using methylamine with certain protected bases, such as 2'-MOE-Bz-5-Me-C, to avoid potential side reactions.[2]
A typical deprotection procedure involves incubating the solid support with the cleavage/deprotection solution at an elevated temperature (e.g., 55 °C) for a specified period (e.g., 8-16 hours).
b. Purification: The crude oligonucleotide product is purified to remove truncated sequences, failure sequences, and other impurities. High-performance liquid chromatography (HPLC) is the most common method for purifying modified oligonucleotides.
Caption: Post-Synthesis Purification Workflow.
Reverse-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity. The DMT-on purification strategy, where the final 5'-DMT group is left on, can facilitate the separation of the full-length product from shorter failure sequences.
Ion-Exchange HPLC (IEX-HPLC): This method separates oligonucleotides based on their charge, which is proportional to their length.
Quantitative Data Summary
While specific quantitative data for the solid-phase synthesis using this compound is not extensively available in the public domain, the following table provides typical performance metrics for 2'-O-MOE phosphoramidites in general. Actual results may vary depending on the specific sequence, synthesis scale, and instrumentation used.
| Parameter | Typical Value / Range | Notes |
| Phosphoramidite Purity | ≥ 97% | Purity of the starting phosphoramidite is crucial for high synthesis efficiency.[5][6] |
| Coupling Efficiency | > 98% per step | High coupling efficiency is essential for achieving a good yield of the full-length oligonucleotide. This is a general expectation for high-quality phosphoramidites under optimized conditions. |
| Overall Crude Yield (20-mer) | 40-60% of theoretical maximum | The overall yield is highly dependent on the coupling efficiency and the length of the oligonucleotide. |
| Purity of Crude Product | 50-70% full-length product | The crude product will contain the desired full-length oligonucleotide along with shorter failure sequences. |
| Final Purity (Post-HPLC) | > 95% | HPLC purification is effective in removing most impurities, leading to a high-purity final product. |
Conclusion
The protocol described in these application notes provides a comprehensive guide for the synthesis of oligonucleotides containing the 2'-O-MOE-5MeU modification. By following these procedures and utilizing high-quality reagents, researchers can achieve high yields of purified oligonucleotides suitable for a wide range of research, diagnostic, and therapeutic applications. The enhanced stability and binding properties of 2'-O-MOE modified oligonucleotides make them a valuable tool in the field of nucleic acid-based drug development.[1][2]
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. 5-Methyl-U-CE, 2'-MOE Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 3. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2’-O-MOE-5MeU-3’-phosphoramidite_Pannacean (Henan) Medicine Science Technologies, Ltd. [en.pannacean.com]
Application Notes and Protocols for the Incorporation of 2'-O-Methoxyethyl (2'-O-MOE) Phosphoramidites in Antisense Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Second-generation antisense oligonucleotides (ASOs) incorporating 2'-O-Methoxyethyl (2'-O-MOE) modifications have become a cornerstone of nucleic acid therapeutics. This modification, where a methoxyethyl group is attached to the 2' position of the ribose sugar, confers desirable drug-like properties to ASOs.[1][2] These properties include enhanced binding affinity to target RNA, increased nuclease resistance leading to a longer half-life in vivo, and a favorable toxicity profile.[1][2][3] The 2'-O-MOE modification promotes an A-form helical conformation, similar to RNA, which is key to its high affinity for RNA targets.[1]
This document provides detailed application notes and protocols for the synthesis and analysis of 2'-O-MOE modified antisense oligonucleotides. It is intended to be a comprehensive resource for researchers and professionals in the field of drug development. Several FDA-approved ASO drugs, such as Mipomersen (Kynamro), Inotersen (Tegsedi), and Nusinersen (Spinraza), utilize 2'-O-MOE chemistry, highlighting its clinical significance.
Key Properties of 2'-O-MOE Modified Oligonucleotides
| Property | Description | References |
| Nuclease Resistance | The 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases. This significantly increases the oligonucleotide's half-life in biological systems. | [1][3] |
| Binding Affinity | The 2'-O-MOE modification pre-organizes the sugar into a C3'-endo pucker, which is favorable for binding to complementary RNA strands. This results in a significant increase in the thermal stability (Tm) of the ASO-RNA duplex. | [1] |
| Reduced Toxicity | Compared to first-generation phosphorothioate (PS) oligonucleotides, 2'-O-MOE modifications can lead to a reduction in non-specific protein binding, which is often associated with toxicity. | [3] |
| RNase H Activity | "Gapmer" ASOs, which feature a central DNA "gap" flanked by 2'-O-MOE wings, are capable of recruiting RNase H to cleave the target RNA. The 2'-O-MOE modification itself does not support RNase H cleavage. | [3][4][5][6] |
Quantitative Data
Thermal Stability (Tm)
The incorporation of 2'-O-MOE modifications significantly enhances the thermal stability of ASO-RNA duplexes. The increase in melting temperature (Tm) is a critical parameter for predicting the in vivo efficacy of an ASO.
| Modification | ΔTm per Modification (°C) | Fully Modified U14/A14 Duplex Tm (°C) | References |
| 2'-O-Methyl (2'-OMe) | ~1.6-1.9 | 36 | [7] |
| 2'-O-Methoxyethyl (2'-O-MOE) | 0.9 - 1.6 | 40 | [1][8] |
| 2'-Fluoro (2'-F) | ~2.5 | Not Available | [1] |
Note: The ΔTm can vary depending on the sequence context and the number of modifications.
Experimental Protocols
Automated Solid-Phase Synthesis of 2'-O-MOE Modified Oligonucleotides
This protocol outlines the standard procedure for synthesizing 2'-O-MOE modified oligonucleotides on an automated DNA/RNA synthesizer using phosphoramidite chemistry.
Materials:
-
2'-O-MOE phosphoramidites (A, C, G, U/T)
-
DNA phosphoramidites (for gapmer synthesis)
-
Solid support (e.g., CPG) functionalized with the first nucleoside
-
Activator solution (e.g., 0.25 M DCI in Acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Thiolating agent (for phosphorothioate linkages, e.g., Beaucage reagent)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile
Synthesis Cycle:
The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation (or sulfurization).
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. microsynth.com [microsynth.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. osti.gov [osti.gov]
- 8. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Evaluation of 2'-O-Methoxyethyl (2'-O-MOE) Gapmer Antisense Oligonucleotides: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, purification, characterization, and in vitro evaluation of 2'-O-Methoxyethyl (2'-O-MOE) gapmer antisense oligonucleotides (ASOs). 2'-O-MOE gapmers are a prominent class of second-generation antisense therapeutics designed to modulate gene expression by inducing RNase H-mediated degradation of target mRNA.[1][2] These synthetic oligonucleotides feature a central "gap" of DNA nucleotides flanked by 2'-O-MOE modified RNA "wings," a design that confers enhanced nuclease resistance, increased binding affinity to target RNA, and reduced toxicity compared to earlier-generation ASOs.[1][3] Detailed protocols for solid-phase synthesis, purification, and analysis are provided, alongside methodologies for assessing their biological activity in cell culture, including transfection, quantitative RT-PCR (RT-qPCR), and Western blotting.
Introduction to 2'-O-MOE Gapmer Antisense Oligonucleotides
Antisense oligonucleotides are short, single-stranded synthetic nucleic acid analogues that bind to a specific mRNA sequence via Watson-Crick base pairing. This binding can modulate gene expression through various mechanisms. 2'-O-MOE gapmer ASOs are specifically designed to leverage the activity of RNase H, an endogenous enzyme that recognizes DNA:RNA heteroduplexes and cleaves the RNA strand.[4]
The structure of a 2'-O-MOE gapmer is critical to its function. The central DNA gap, typically 8-10 nucleotides in length, is essential for RNase H recognition and subsequent cleavage of the target mRNA.[5] The 2'-O-MOE modifications in the flanking regions, or "wings," serve several key purposes:
-
Increased Nuclease Resistance: The 2'-O-MOE modification protects the oligonucleotide from degradation by cellular nucleases, thereby increasing its half-life and duration of action.[1][3]
-
Enhanced Binding Affinity: The modification increases the binding affinity (Tm) of the ASO to its target mRNA, leading to more stable duplex formation. An increase of 0.9 to 1.6 °C in melting temperature (Tm) per 2'-O-MOE modification has been observed.[1]
-
Reduced Immunostimulatory Effects: Compared to first-generation phosphorothioate (PS) DNA ASOs, 2'-O-MOE modifications can help mitigate certain off-target effects and reduce innate immune responses.
The combination of these properties makes 2'-O-MOE gapmers a robust platform for therapeutic drug development, with several approved drugs utilizing this chemistry.
Synthesis of 2'-O-MOE Gapmer ASOs
The synthesis of 2'-O-MOE gapmer ASOs is performed using automated solid-phase phosphoramidite chemistry. This method allows for the sequential addition of nucleotides in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG) or polystyrene.[6][7] The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.
dot
Materials and Reagents
-
Solid Support: Controlled Pore Glass (CPG) or Polystyrene (PS) pre-loaded with the 3'-terminal nucleoside. Universal supports are also an option.[6]
-
Phosphoramidites: 2'-deoxyribonucleoside phosphoramidites (dA, dC, dG, T) and 2'-O-MOE ribonucleoside phosphoramidites (A, C, G, U) with appropriate base and 5'-dimethoxytrityl (DMT) protecting groups.
-
Activator: 5-(Ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI), or Benzylthiotetrazole (BTT).
-
Capping Reagents: Cap A (acetic anhydride/pyridine/THF) and Cap B (N-methylimidazole/THF).[8]
-
Oxidizing Agent: Iodine solution (I₂ in THF/water/pyridine).
-
Deblocking Agent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).
-
Anhydrous Acetonitrile (ACN): For phosphoramidite dissolution and washing.
-
Cleavage and Deprotection Solution: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
Automated DNA/RNA Synthesizer
Synthesis Protocol
-
Instrument Setup: Program the oligonucleotide sequence into the automated synthesizer. Install the appropriate phosphoramidite, reagent, and solid support columns.
-
Synthesis Cycle: The synthesis proceeds through repetitive cycles for each nucleotide addition:
-
Step 1: Detritylation: The 5'-DMT protecting group is removed from the support-bound nucleoside using the deblocking agent (e.g., 3% TCA in DCM), exposing the 5'-hydroxyl group for the next coupling reaction.[7]
-
Step 2: Coupling: The next phosphoramidite in the sequence is activated by the activator and coupled to the free 5'-hydroxyl group.[9]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.[7][8]
-
Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the iodine solution.[6]
-
-
Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer ("DMT-off") or left on for purification ("DMT-on"). DMT-on purification can aid in separating the full-length product from truncated failure sequences.
-
Cleavage and Deprotection:
-
The solid support is treated with a cleavage and deprotection solution (e.g., concentrated ammonium hydroxide) to cleave the synthesized oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.[10]
-
The mixture is typically heated to ensure complete deprotection.
-
Expected Synthesis Yield and Purity
The overall yield and purity of the synthesized oligonucleotide are highly dependent on the coupling efficiency of each step. Even a small decrease in coupling efficiency can significantly reduce the yield of the full-length product, especially for longer oligonucleotides.[11]
| Parameter | Typical Value | Factors Influencing the Parameter |
| Stepwise Coupling Efficiency | >99% | Purity of reagents, anhydrous conditions, activator type, coupling time.[8][9] |
| Crude Purity (MS) | ~92% | Coupling efficiency, efficiency of capping.[3] |
| Overall UV-Pure Yield | ~61% for a 20-mer | Length of the oligonucleotide, coupling efficiency of each monomer.[3] |
| Final Yield (after purification) | Varies (see Table 2) | Synthesis scale, purification method, sequence length and modifications. |
Table 1: Key Parameters in 2'-O-MOE Gapmer Synthesis
| Synthesis Scale | Typical Final Yield (OD₂₆₀ units) for a 20-mer |
| 25 nmol | ~3-5 |
| 100 nmol | ~5-6 |
| 250 nmol | ~15 |
| 1 µmol | ~45 |
Table 2: Typical Final Yields of Unmodified Oligonucleotides After Purification (Note: Yields for modified oligonucleotides like 2'-O-MOE gapmers may vary).[12]
Purification and Analysis
Crude synthetic oligonucleotides contain the full-length product along with truncated sequences (n-1, n-2, etc.), by-products from side reactions, and residual protecting groups.[13] Purification is essential to isolate the desired full-length oligonucleotide for biological applications.
Purification Methods
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for oligonucleotide purification.[14] For DMT-on oligonucleotides, the hydrophobic DMT group provides strong retention on the reversed-phase column, allowing for excellent separation of the full-length product from non-DMT-containing failure sequences.
-
Anion-Exchange High-Performance Liquid Chromatography (AX-HPLC): This method separates oligonucleotides based on their net negative charge, which is proportional to their length. AX-HPLC is effective at separating the full-length product from shorter failure sequences.
Analytical Methods
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the gold standard for confirming the identity and purity of the synthesized oligonucleotide.[13][14] It provides an accurate mass measurement of the full-length product and allows for the identification and quantification of impurities.[15]
-
Capillary Gel Electrophoresis (CGE): CGE separates oligonucleotides based on size with single-base resolution, providing an accurate assessment of purity.
-
UV Spectrophotometry: Used to quantify the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm (OD₂₆₀).[11]
Protocol: RP-HPLC Purification of a DMT-on 2'-O-MOE Gapmer
-
Sample Preparation: Dissolve the crude, deprotected oligonucleotide in nuclease-free water.
-
Chromatography System:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Aqueous buffer (e.g., 0.1 M Triethylammonium acetate (TEAA), pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the sample and elute with a linear gradient of increasing Mobile Phase B.
-
The DMT-on full-length product will be the most retained peak.
-
-
Fraction Collection: Collect the peak corresponding to the DMT-on product.
-
DMT Removal (Detritylation):
-
Treat the collected fraction with an acidic solution (e.g., 80% acetic acid) to remove the DMT group.
-
Incubate until the orange color of the trityl cation is observed.
-
-
Desalting: Remove the salts and excess acid from the purified oligonucleotide using a desalting column or by ethanol precipitation.
-
Quantification and Analysis: Quantify the final product by UV spectrophotometry and verify its purity and identity by LC-MS and/or CGE.
In Vitro Evaluation of 2'-O-MOE Gapmer ASO Activity
The biological activity of a 2'-O-MOE gapmer ASO is determined by its ability to reduce the levels of its target mRNA and, consequently, the corresponding protein. This is typically assessed in cultured cells.
dot
Protocol: ASO Transfection into Cultured Cells
This protocol describes a general method for transfecting adherent cells in a 96-well plate format using a cationic lipid transfection reagent.[5] Optimization may be required for different cell types and ASOs.
-
Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in ~90% confluency on the day of transfection. For HeLa cells, this is approximately 24,000 cells per well.[5]
-
ASO and Reagent Preparation:
-
On the day of transfection, dilute the 2'-O-MOE gapmer ASO and a negative control ASO to the desired concentrations in serum-free medium (e.g., Opti-MEM). A dose range of 0.1 nM to 100 nM is a typical starting point.[4][5]
-
In a separate tube, dilute the cationic lipid transfection reagent (e.g., Lipofectamine 2000) in serum-free medium according to the manufacturer's instructions.
-
-
Complex Formation:
-
Combine the diluted ASO and the diluted transfection reagent.
-
Mix gently and incubate at room temperature for 20 minutes to allow for the formation of ASO-lipid complexes.[16]
-
-
Transfection:
-
Aspirate the growth medium from the cells.
-
Add the ASO-lipid complexes to the cells.
-
Add fresh cell culture medium (containing serum but no antibiotics) to each well.[5]
-
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 24 to 72 hours before harvesting for analysis.
Protocol: Analysis of Target mRNA Knockdown by RT-qPCR
-
RNA Isolation: After the incubation period, lyse the cells directly in the wells and isolate total RNA using a commercial RNA purification kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis:
-
Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA using a reverse transcriptase, random primers, and dNTPs.[17]
-
Include a no-reverse transcriptase (-RT) control to check for genomic DNA contamination.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes in each sample.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the ASO-treated samples to a negative control (e.g., cells treated with a non-targeting ASO or transfection reagent alone).
-
Protocol: Analysis of Target Protein Knockdown by Western Blot
-
Protein Lysate Preparation:
-
After the incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.[19]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using image analysis software. Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH).
-
Mechanism of Action: RNase H-Mediated Cleavage
The primary mechanism of action for 2'-O-MOE gapmer ASOs is the recruitment of RNase H1 to the ASO:mRNA duplex.
dot
-
Binding: The ASO enters the cell and binds to its complementary sequence on the target mRNA in the nucleus or cytoplasm.
-
RNase H Recruitment: The DNA gap of the ASO forms a DNA:RNA heteroduplex with the target mRNA. This structure is recognized and bound by the RNase H1 enzyme.[4]
-
Cleavage: RNase H1 cleaves the phosphodiester backbone of the mRNA strand within the heteroduplex.
-
Degradation: The cleaved mRNA is no longer a viable template for translation and is subsequently degraded by cellular exonucleases. This process effectively silences the expression of the target gene.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Synthesis Yield | Poor coupling efficiency | Use high-quality, anhydrous reagents; optimize coupling time; ensure proper instrument function.[8] |
| Depurination of purine bases | Minimize exposure to acidic conditions during synthesis. | |
| Low Purity of Oligonucleotide | Inefficient capping | Check capping reagents and ensure sufficient capping time. |
| Co-elution of impurities during purification | Optimize HPLC gradient; consider an alternative purification method (e.g., AX-HPLC if using RP-HPLC). | |
| Low Transfection Efficiency | Suboptimal cell confluency | Ensure cells are in a logarithmic growth phase and at the recommended confluency. |
| Incorrect ASO:lipid ratio | Optimize the ratio of ASO to transfection reagent for your specific cell type.[21] | |
| No or Low Target Knockdown | Inactive ASO sequence | Screen multiple ASO sequences targeting different regions of the mRNA. |
| Poor ASO delivery | Optimize transfection conditions; try a different delivery method. | |
| Target RNA is inaccessible | Design ASOs targeting regions with minimal secondary structure. | |
| High Variability in qPCR Results | RNA degradation | Use RNase-free techniques and reagents; check RNA integrity. |
| Inconsistent pipetting | Use calibrated pipettes and ensure accurate and consistent pipetting. | |
| Non-specific Bands in Western Blot | Poor antibody specificity | Use a well-characterized antibody; optimize antibody concentration. |
| Insufficient blocking | Increase blocking time or try a different blocking agent. |
Table 3: Common Troubleshooting Scenarios
Conclusion
2'-O-MOE gapmer ASOs represent a powerful and clinically validated platform for the targeted downregulation of gene expression. The successful application of this technology relies on high-quality oligonucleotide synthesis, robust purification and characterization, and carefully executed in vitro evaluation. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to synthesize and assess the activity of 2'-O-MOE gapmer ASOs for basic research and therapeutic applications.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. microsynth.com [microsynth.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Strategies to improve the design of gapmer antisense oligonucleotide on allele-specific silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 6. atdbio.com [atdbio.com]
- 7. biotage.com [biotage.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. blog.biolytic.com [blog.biolytic.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. DNA scale of synthesis and typical yeild [biosyn.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. wjbphs.com [wjbphs.com]
- 15. Analysis of Antisense Oligonucleotides and Their Metabolites with the Use of Ion Pair Reversed-Phase Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antisense oligonucleotide and LNA GapmeR transfections [bio-protocol.org]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
- 19. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 20. Western Blot Protocol Neobiotech [neo-biotech.com]
- 21. Transfection protocol for antisense oligonucleotides affects uniformity of transfection in cell culture and efficiency of mRNA target reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2'-O-Methoxyethyl (MOE) Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methoxyethyl (MOE) modified oligonucleotides are a prominent class of second-generation antisense oligonucleotides (ASOs) that have demonstrated significant therapeutic potential.[1][2][3] The 2'-MOE modification enhances nuclease resistance, increases binding affinity to target RNA, and improves pharmacokinetic and pharmacodynamic properties compared to unmodified oligonucleotides.[1][2][3] Given their therapeutic application, achieving high purity of 2'-O-MOE oligonucleotides is critical to ensure safety, efficacy, and batch-to-batch consistency.
The solid-phase synthesis of oligonucleotides, while highly efficient, inevitably produces a range of impurities. These include shorter, failed sequences (n-1, n-2), longer sequences (n+1), and sequences with incomplete deprotection or other chemical modifications.[4] This document provides a detailed overview of the most effective purification techniques for 2'-O-MOE containing oligonucleotides, complete with comparative data and detailed experimental protocols to guide researchers and drug development professionals in achieving the desired purity for their specific applications.
Key Purification Techniques
The primary methods for purifying 2'-O-MOE oligonucleotides are high-performance liquid chromatography (HPLC), solid-phase extraction (SPE), and polyacrylamide gel electrophoresis (PAGE). The choice of technique depends on factors such as the desired purity, scale of purification, length of the oligonucleotide, and the nature of any other chemical modifications present.[4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used and effective method for achieving high-purity oligonucleotides.[6] The two primary modes of HPLC for this purpose are Ion-Exchange (IEX) and Ion-Pair Reverse-Phase (IP-RP) chromatography.
-
Ion-Exchange (IEX) HPLC: This technique separates oligonucleotides based on the net negative charge of their phosphodiester/phosphorothioate backbone.[4][7] Longer oligonucleotides, having more phosphate groups, bind more tightly to the positively charged stationary phase. A salt gradient is used to elute the oligonucleotides, with shorter sequences eluting before the full-length product.[4] IEX-HPLC is particularly effective for resolving failure sequences from the full-length product and can be performed under denaturing conditions (high pH) to disrupt secondary structures that can interfere with separation.[8]
-
Ion-Pair Reverse-Phase (IP-RP) HPLC: This method separates oligonucleotides based on their hydrophobicity.[9][10] An ion-pairing agent, typically a bulky alkylamine like triethylamine (TEA) or hexylamine, is added to the mobile phase.[10] This agent forms a neutral complex with the negatively charged oligonucleotide, allowing it to interact with the hydrophobic stationary phase (e.g., C8 or C18).[9][10] Separation is achieved by eluting with an increasing gradient of an organic solvent like acetonitrile. IP-RP HPLC is highly effective for separating full-length oligonucleotides from more hydrophobic (e.g., still containing the 5'-DMT protecting group) or less hydrophobic (e.g., shorter) impurities.[6]
Solid-Phase Extraction (SPE)
SPE is a rapid and scalable purification method, particularly useful for smaller-scale purifications and desalting.[11][12] For oligonucleotides, reverse-phase SPE is common, often in a "DMT-on" format. In this approach, the crude oligonucleotide with the hydrophobic 5'-dimethoxytrityl (DMT) group still attached is loaded onto the cartridge. The more polar, shorter failure sequences (which lack the DMT group) are washed away. The DMT group is then cleaved, and the purified, full-length oligonucleotide is eluted.[12] While generally providing lower purity than HPLC, SPE is a cost-effective and high-throughput option for applications that can tolerate lower purity levels.[12] Recoveries for SPE of oligonucleotides can range from 60% to 80%, depending on the specific protocol and oligonucleotide sequence.[11]
Polyacrylamide Gel Electrophoresis (PAGE)
PAGE separates oligonucleotides based on their size with single-nucleotide resolution. This method can yield very high purity products (>95%). However, the process of extracting the oligonucleotide from the gel is complex and can lead to lower recovery yields. PAGE is typically recommended for applications requiring the highest purity and for longer oligonucleotides (≥50 bases).
Quantitative Comparison of Purification Techniques
The selection of a purification strategy should be guided by the specific requirements of the downstream application. The following table summarizes the key performance characteristics of the discussed techniques.
| Technique | Typical Purity | Yield | Speed | Scalability | Best Suited For |
| IEX-HPLC | >90%[13] | Moderate to High | Moderate | Good | High-purity applications, resolving failure sequences. |
| IP-RP HPLC | >85%[6] | Moderate to High | Moderate | Excellent | High-purity applications, purification of modified oligonucleotides, large-scale synthesis.[6] |
| SPE | 65-80% | High | Fast | Excellent | Rapid purification, desalting, applications tolerant of lower purity. |
| PAGE | >95% | Low to Moderate | Slow | Poor | Highest purity applications, purification of long oligonucleotides. |
Experimental Protocols
Protocol 1: Ion-Exchange (IEX) HPLC Purification of 2'-O-MOE Oligonucleotides
This protocol provides a general method for the purification of 2'-O-MOE oligonucleotides using a strong anion-exchange column.
1. Materials and Equipment:
-
HPLC system with a binary or quaternary pump, UV detector, and fraction collector.
-
Strong anion-exchange column (e.g., DNAPac PA200).
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0.
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
Crude, deprotected 2'-O-MOE oligonucleotide dissolved in water.
-
0.22 µm filters for mobile phases.
2. Method:
-
Preparation: Filter and degas all mobile phases. Equilibrate the column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Injection: Inject the dissolved crude oligonucleotide onto the column. The loading amount will depend on the column dimensions.
-
Gradient Elution: Elute the bound oligonucleotides using a linear gradient of Mobile Phase B. A typical gradient might be from 0% to 50% B over 30-40 minutes at a flow rate appropriate for the column size.
-
Fraction Collection: Monitor the elution profile at 260 nm and collect fractions corresponding to the main peak, which represents the full-length product.
-
Desalting: Pool the fractions containing the purified oligonucleotide and desalt using a suitable method such as SPE or size-exclusion chromatography.
-
Analysis: Analyze the purity of the final product by analytical IEX-HPLC, IP-RP HPLC, LC-MS, or capillary gel electrophoresis (CGE).
Protocol 2: Ion-Pair Reverse-Phase (IP-RP) HPLC Purification of 2'-O-MOE Oligonucleotides
This protocol outlines a general procedure for purifying 2'-O-MOE oligonucleotides using IP-RP HPLC.
1. Materials and Equipment:
-
HPLC system with a binary or quaternary pump, UV detector, and fraction collector.
-
Reverse-phase column (e.g., C8 or C18).
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: 100 mM TEAA in 50% Acetonitrile.
-
Crude, deprotected 2'-O-MOE oligonucleotide dissolved in water or Mobile Phase A.
-
0.22 µm filters for mobile phases.
2. Method:
-
Preparation: Filter and degas all mobile phases. Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: Inject the dissolved crude oligonucleotide.
-
Gradient Elution: Apply a linear gradient of Mobile Phase B to elute the oligonucleotide. A typical gradient could be from 5% to 65% B over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the major peak detected at 260 nm.
-
Post-Purification: Evaporate the collected fractions to remove the volatile TEAA buffer and acetonitrile.
-
Analysis: Assess the purity of the final product using analytical IP-RP HPLC, LC-MS, or CGE.
Protocol 3: Solid-Phase Extraction (SPE) "DMT-on" Purification
This protocol describes a rapid purification of 2'-O-MOE oligonucleotides using a reverse-phase SPE cartridge.
1. Materials and Equipment:
-
SPE manifold and cartridges (e.g., C18).
-
Crude "DMT-on" 2'-O-MOE oligonucleotide.
-
Conditioning Solvent: Acetonitrile.
-
Equilibration Buffer: 0.1 M TEAA.
-
Wash Buffer: 1.5% Ammonium Hydroxide in water.
-
Detritylation Solution: 3% Dichloroacetic Acid (DCA) in Dichloromethane.
-
Elution Buffer: 0.5 M Ammonium Bicarbonate in 20% Acetonitrile.
2. Method:
-
Cartridge Preparation: Condition the SPE cartridge with acetonitrile, followed by equilibration with 0.1 M TEAA.
-
Sample Loading: Dissolve the crude "DMT-on" oligonucleotide in water and load it onto the cartridge.
-
Washing: Wash the cartridge with the Wash Buffer to remove unbound, truncated sequences.
-
Detritylation: Elute the DMT group by passing the Detritylation Solution through the cartridge.
-
Elution: Elute the purified, detritylated oligonucleotide with the Elution Buffer.
-
Post-Purification: Lyophilize the collected eluate to remove the volatile buffer.
-
Analysis: Determine the purity of the product by HPLC or other analytical methods.
Visualizations
Caption: General workflow for the purification of 2'-O-MOE containing oligonucleotides.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. idtdna.com [idtdna.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. ymc.co.jp [ymc.co.jp]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. hamiltoncompany.com [hamiltoncompany.com]
- 8. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. ymctaiwan.com [ymctaiwan.com]
- 11. A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. lcms.cz [lcms.cz]
2'-O-Methoxyethyl (2'-O-MOE) Modifications in Therapeutic Aptamers: Enhancing Stability and Efficacy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The landscape of nucleic acid therapeutics is rapidly evolving, with chemically modified aptamers emerging as a promising class of molecules for a wide range of diseases. Among the various chemical modifications, the introduction of a 2'-O-methoxyethyl (2'-O-MOE) group on the ribose sugar of nucleotides has proven to be a particularly effective strategy to overcome the inherent limitations of unmodified oligonucleotides. These second-generation modifications significantly enhance the therapeutic potential of aptamers by improving their pharmacokinetic and pharmacodynamic properties.[1] This document provides a detailed overview of the applications of 2'-O-MOE modifications in therapeutic aptamers, supported by quantitative data, experimental protocols, and visual diagrams to guide researchers in this field.
Key Advantages of 2'-O-MOE Modification
The primary benefits of incorporating 2'-O-MOE modifications into aptamers include:
-
Enhanced Nuclease Resistance: The 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases present in biological fluids.[1] This leads to a significantly extended in vivo half-life, a critical factor for therapeutic efficacy.
-
Increased Binding Affinity and Specificity: The 2'-O-MOE modification favors an RNA-like A-form helical conformation, which can lead to more stable and specific binding to target molecules.[1] This modification has been shown to increase the melting temperature (ΔTm) of duplexes by 0.9 to 1.6 °C per modification.[1]
-
Reduced Immunogenicity: Compared to some other modifications, 2'-O-MOE modifications generally exhibit a lower potential for triggering an immune response.
-
Favorable Pharmacokinetic Profile: The increased stability and protein binding characteristics of 2'-O-MOE modified oligonucleotides contribute to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[2]
Quantitative Data Summary
The following tables summarize the quantitative data on the enhanced properties of 2'-O-MOE and other 2'-modified oligonucleotides.
Table 1: Nuclease Resistance of Modified Oligonucleotides
| Modification Type | Oligonucleotide | Matrix | Half-life | Reference |
| 2'-O-MOE (partial) | 20-mer ASO | Rat Gastrointestinal Contents | ~50% intact after 8h | [3] |
| 2'-O-MOE (full) | 20-mer ASO | Rat Gastrointestinal Contents | Completely stable after 8h | [3] |
| 2'-O-Methyl (full) | ARC245 Aptamer | Plasma (37°C) | No degradation detected after 96h | [4][5] |
| Unmodified (PS ODN) | 20-mer ASO | Rat Gastrointestinal Contents | Only metabolites detected after 8h | [3] |
Table 2: Binding Affinity of Modified Aptamers
| Aptamer | Target | Modification | Dissociation Constant (Kd) | Reference |
| ARC245 | VEGF | 2'-O-Methyl (full) | 2 nM | [4][5] |
| Vap7 | VEGF121 | Unmodified DNA | 1.0 nM | [6] |
| Vap7 | VEGF165 | Unmodified DNA | 20 nM | [6] |
| V7t1 (truncated Vap7) | VEGF165 | Unmodified DNA | 1.4 nM | [6] |
| Heterodimer (del5-1 + V7t1) | VEGF165 | Unmodified DNA | 470 pM | [6] |
Table 3: In Vivo Pharmacokinetics of Modified Oligonucleotides
| Oligonucleotide | Modification | Species | Administration | Plasma Half-life | Reference |
| SL1026 | 2'-O-Methyl (partial), 40 kDa PEG | Rat | IV bolus | 1.0 h | [7] |
| SL1033 | C3 spacers, 40 kDa PEG | Rat | IV bolus | 1.9 h | [7] |
| ISIS 104838 | 2'-O-MOE, Phosphorothioate | Mouse, Rat, Dog, Monkey, Human | IV | Distribution t1/2: 15-45 min | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the development and characterization of 2'-O-MOE modified aptamers.
Protocol 1: In Vitro Selection of 2'-O-Modified RNA Aptamers (SELEX)
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is the cornerstone technique for identifying aptamers with high affinity and specificity for a target molecule. The following protocol is a general guideline for performing SELEX with 2'-O-MOE or 2'-O-Me modified nucleotides.
Materials:
-
DNA Template Library: A single-stranded DNA library containing a central random region (typically 20-40 nucleotides) flanked by constant regions for primer annealing.
-
Primers: Forward and reverse primers for PCR amplification. The reverse primer may be biotinylated for strand separation.
-
2'-O-MOE or 2'-O-Me modified NTPs: 2'-O-MOE-NTPs or 2'-O-Me-NTPs (A, U, G, C).
-
T7 RNA Polymerase (mutant): A mutant T7 RNA polymerase capable of incorporating 2'-modified NTPs (e.g., Y639F mutant).
-
Reverse Transcriptase: An enzyme capable of reverse transcribing the modified RNA.
-
Taq DNA Polymerase: For PCR amplification.
-
Target Molecule: The protein or small molecule of interest.
-
Selection Buffer: Buffer conditions optimized for target binding (e.g., PBS with MgCl2).
-
Wash Buffer: Selection buffer used to remove non-binding sequences.
-
Elution Buffer: A solution to disrupt the aptamer-target interaction (e.g., high salt, urea, or a competitive ligand).
-
Streptavidin-coated magnetic beads: For separating the biotinylated strand.
-
Nitrocellulose filters or magnetic beads: For immobilizing the target.
Workflow:
Protocol Steps:
-
Library Preparation: Synthesize the initial ssDNA library.
-
In Vitro Transcription: Transcribe the DNA library into a 2'-O-MOE modified RNA pool using a mutant T7 RNA polymerase and 2'-O-MOE NTPs.
-
Binding: Incubate the RNA pool with the immobilized target molecule in the selection buffer to allow for binding.
-
Partitioning: Wash away unbound and weakly bound RNA sequences. The stringency of the washing steps can be increased in later rounds of selection.
-
Elution: Elute the tightly bound RNA sequences from the target.
-
Reverse Transcription: Reverse transcribe the eluted RNA to cDNA.
-
PCR Amplification: Amplify the cDNA using PCR.
-
Single-Strand DNA Generation: Separate the DNA strands to generate the ssDNA pool for the next round of selection. If using a biotinylated reverse primer, this can be achieved using streptavidin-coated magnetic beads.
-
Repeat: Repeat the selection cycle (steps 2-8) for 8-15 rounds to enrich for high-affinity aptamers.
-
Cloning and Sequencing: After the final round, clone and sequence the enriched DNA pool to identify individual aptamer candidates.
-
Characterization: Synthesize individual aptamer candidates and characterize their binding affinity and specificity.
Protocol 2: Nuclease Resistance Assay (Serum Stability)
This protocol assesses the stability of 2'-O-MOE modified aptamers in the presence of nucleases found in serum.
Materials:
-
5'-radiolabeled or fluorescently labeled aptamer: The 2'-O-MOE modified aptamer and an unmodified control.
-
Human or animal serum: Pooled from multiple donors.
-
Incubation Buffer: PBS or other suitable buffer.
-
Stop Solution: A solution to quench the reaction and denature proteins (e.g., formamide loading buffer with EDTA).
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) system.
-
Phosphorimager or fluorescence scanner.
Workflow:
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct in vitro selection of a 2'-O-methyl aptamer to VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening and Improvement of an Anti-VEGF DNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Properties of DNA Aptamers with Base Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of a tumor necrosis factor-alpha phosphorothioate 2'-O-(2-methoxyethyl) modified antisense oligonucleotide: comparison across species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2'-O-MOE-5MeU-3'-phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the efficient incorporation of 2'-O-(2-Methoxyethyl)-5-methyluridine-3'-phosphoramidite (2'-O-MOE-5MeU-3'-phosphoramidite) into synthetic oligonucleotides. The 2'-O-MOE modification offers enhanced nuclease resistance, increased binding affinity to target RNA, and favorable pharmacokinetic properties, making it a valuable tool in the development of antisense oligonucleotides and other nucleic acid-based therapeutics.[1][2][3]
Introduction
The 2'-O-MOE modification is a cornerstone of second-generation antisense technology. Oligonucleotides incorporating 2'-O-MOE residues exhibit a high affinity for complementary RNA, forming stable A-form duplexes.[1][3] This increased stability, coupled with significant resistance to degradation by cellular nucleases, prolongs the in vivo half-life of the oligonucleotide, enhancing its therapeutic potential.[1][2][3] The 5-methyluridine modification further contributes to the stability and binding characteristics of the resulting oligonucleotide.
This document outlines the recommended coupling time and provides a detailed protocol for the solid-phase synthesis of oligonucleotides containing this compound.
Quantitative Data Summary
The recommended coupling time for 2'-O-MOE phosphoramidites is a critical parameter for achieving high coupling efficiencies and ensuring the synthesis of high-quality, full-length oligonucleotides. The following table summarizes the recommended coupling times based on available data.
| Phosphoramidite Type | Recommended Coupling Time | Activator | Notes |
| 2'-O-MOE Phosphoramidites | 6 minutes | 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) | A 6-minute coupling time is widely recommended for 2'-O-MOE phosphoramidites to ensure high coupling efficiency.[1][3] Using BTT may allow for a shorter coupling time of 3 minutes.[4] |
| 2'-OMe-PACE Monomers | 15 minutes | Dicyanoimidazole (DCI) | For sterically hindered phosphoramidites, a longer coupling time may be necessary.[5] |
| General 2'-O-protected ribonucleoside phosphoramidites | 5-15 minutes | Not specified | Sterically hindered 2'-O-protected ribonucleoside phosphoramidites generally require longer coupling times compared to deoxynucleoside phosphoramidites.[6] |
Note: The optimal coupling time can be influenced by the specific synthesizer, reagents, and scale of synthesis. It is recommended to perform initial optimization studies to determine the ideal conditions for your specific setup.
Experimental Protocols
This section provides a detailed protocol for the solid-phase synthesis of oligonucleotides incorporating this compound using the standard phosphoramidite method.
Materials and Reagents
-
This compound
-
DNA or other modified phosphoramidites
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane (DCM))
-
Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)
Oligonucleotide Synthesis Cycle
The synthesis is performed on an automated DNA/RNA synthesizer following a standard cycle for each nucleotide addition. The cycle consists of four main steps: deblocking, coupling, capping, and oxidation.
-
Deblocking (Detritylation):
-
The 5'-O-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution.
-
This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Coupling:
-
The this compound is activated by the activator solution to form a highly reactive tetrazolyl phosphoramidite intermediate.
-
The activated phosphoramidite is delivered to the synthesis column, where it reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide.
-
A coupling time of 6 minutes is recommended for this compound to ensure high coupling efficiency. [1][3]
-
Following the coupling reaction, the column is washed with anhydrous acetonitrile.
-
-
Capping:
-
Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions.
-
This step prevents the formation of deletion mutants (n-1 shortmers) in the final product.[6]
-
The column is then washed with anhydrous acetonitrile.
-
-
Oxidation:
-
The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
This step stabilizes the growing oligonucleotide chain.
-
The column is washed with anhydrous acetonitrile, completing one synthesis cycle.
-
These four steps are repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.
Cleavage and Deprotection
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support using a concentrated ammonium hydroxide solution or a mixture of ammonium hydroxide and methylamine.
-
The same solution is used to remove the protecting groups from the nucleobases and the phosphate backbone.
-
The deprotection is typically carried out by heating the solution at a specified temperature for a defined period (e.g., 55°C for 8-12 hours).
Purification
The crude oligonucleotide solution is typically purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product from any truncated sequences or other impurities.
Visualizations
Oligonucleotide Synthesis Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of oligonucleotides using the phosphoramidite method.
Caption: Workflow of solid-phase oligonucleotide synthesis using the phosphoramidite method.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical flow and purpose of each step within a single synthesis cycle.
Caption: Logical flow of a single phosphoramidite synthesis cycle.
References
- 1. 5-Methyl-U-CE, 2'-MOE Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 2. 2'-O-MOE-5-Me-rC(Bz) Phosphoramidite CAS 163759-94-2, C50H60N5O10P | Huaren [huarenscience.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Characterization of 2'-O-Methoxyethyl (2'-O-MOE) Oligonucleotides
Introduction
2'-O-methoxyethyl (2'-O-MOE) modified oligonucleotides are a prominent class of second-generation antisense oligonucleotides (ASOs) used in therapeutic applications.[1] The 2'-O-MOE modification enhances nuclease resistance, increases binding affinity to target RNA, and improves pharmacokinetic properties.[1][2][3] Rigorous analytical characterization is essential to ensure the identity, purity, quality, and safety of these therapeutic molecules, meeting strict regulatory requirements.[4][5] This document provides detailed application notes and experimental protocols for the key analytical methods used to characterize 2'-O-MOE oligonucleotides.
The primary analytical goals in oligonucleotide characterization are to assess purity, confirm the molecular identity and sequence, and elucidate the higher-order structure. A multi-faceted analytical approach is typically required, employing a combination of chromatographic, electrophoretic, and spectroscopic techniques.[6]
Caption: General workflow for 2'-O-MOE oligonucleotide characterization.
Purity and Impurity Analysis by Chromatography
Chromatographic methods are central to assessing the purity of 2'-O-MOE oligonucleotides and profiling synthesis-related impurities, such as shortmers (n-1, n-2) and longmers (n+1).[5][7] The two most common techniques are Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Anion-Exchange HPLC (AEX-HPLC).
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
IP-RP-HPLC is a high-resolution technique that separates oligonucleotides based on both their length and hydrophobicity. It is the method of choice for LC-MS coupling due to its use of volatile mobile phases.[8] The method involves forming a neutral, hydrophobic complex between the anionic phosphate backbone of the oligonucleotide and an ion-pairing agent (e.g., triethylamine), which can then be retained and separated on a C18 reversed-phase column.[9]
Experimental Protocol: IP-RP-HPLC for Purity Analysis
| Parameter | Typical Conditions |
| Column | Waters ACQUITY PREMIER Oligonucleotide BEH C18 (130Å, 1.7 µm, 2.1 x 50 mm) or equivalent.[10] |
| Mobile Phase A | 15 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP) in Water, pH ~7.9.[11] |
| Mobile Phase B | 15 mM TEA, 400 mM HFIP in 50:50 Acetonitrile:Water. |
| Gradient | 30% to 65% B over 15 minutes. |
| Flow Rate | 0.3 mL/min. |
| Column Temperature | 60-65 °C (Elevated temperature reduces secondary structures).[10] |
| Detection | UV at 260 nm. |
| Sample Preparation | Dissolve oligonucleotide in nuclease-free water to a concentration of ~0.1-0.5 OD units/injection. |
Quantitative Data Summary: IP-RP-HPLC Performance
| Analyte | Separation Principle | Resolution | Key Application | MS Compatibility |
| 2'-O-MOE Oligo & Impurities | Hydrophobicity & charge (length) | Excellent for n-1, n+1 failures | Purity, stability studies | Excellent (with volatile IP agents like TEA/HFIP)[4][8] |
Anion-Exchange HPLC (AEX-HPLC)
AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[12] This makes it highly effective for separating full-length products from shorter failure sequences (shortmers).[13] Due to the high salt concentrations used in the mobile phase, AEX-HPLC is not typically coupled directly with mass spectrometry.[12]
Experimental Protocol: AEX-HPLC for Purity Analysis
| Parameter | Typical Conditions |
| Column | Thermo Scientific DNAPac PA200 (4 x 250 mm) or equivalent.[4][5] |
| Mobile Phase A | 20 mM Tris-HCl in Water, pH 8.5. |
| Mobile Phase B | 1 M NaCl in Mobile Phase A. |
| Gradient | 0% to 100% B over 20 minutes. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 80 °C (Denaturing conditions to eliminate secondary structures).[14][15] |
| Detection | UV at 260 nm. |
| Sample Preparation | Dissolve oligonucleotide in Mobile Phase A to a concentration of 0.05-0.1 OD units/injection.[13] |
Quantitative Data Summary: AEX-HPLC Performance
| Analyte | Separation Principle | Resolution | Key Application | MS Compatibility |
| 2'-O-MOE Oligo & Impurities | Net charge (length-dependent) | Excellent for shortmers | Purification, purity analysis | No (high salt mobile phases)[12] |
Identity and Sequence Confirmation by Mass Spectrometry (LC-MS)
Mass spectrometry (MS) is indispensable for confirming the molecular weight and, by extension, the identity of 2'-O-MOE oligonucleotides.[16] When coupled with liquid chromatography (LC-MS), it provides a powerful tool for both purity assessment and identity confirmation in a single run.[11] Electrospray ionization (ESI) is the most common ionization technique used for oligonucleotides.[17]
Caption: Workflow for oligonucleotide identity confirmation by LC-MS.
Experimental Protocol: LC-MS for Intact Mass Analysis
| Parameter | Typical Conditions |
| LC System | UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF). |
| LC Method | Use the IP-RP-HPLC protocol described in Section 1.1. |
| MS Source | Electrospray Ionization (ESI), Negative Ion Mode. |
| Mass Range | 500 - 4000 m/z. |
| Data Analysis | The resulting multi-charged spectrum is deconvoluted to determine the intact molecular weight.[17] This is then compared to the theoretical mass calculated from the oligonucleotide sequence. |
| Expected Result | The measured mass should match the theoretical mass, typically with an accuracy of ± 1 Da.[11] |
Quantitative Data Summary: LC-MS Performance
| Parameter | Typical Value | Purpose |
| Mass Accuracy | < 1-2 Da | Confirms molecular identity and composition.[11][18] |
| Resolution | High-Resolution MS (HRMS) | Resolves isotopic peaks and distinguishes closely related impurities.[7] |
| Sensitivity | ng/mL to sub-ng/mL levels | Detection of low-level impurities and use in bioanalytical studies.[19] |
Purity and Size Analysis by Capillary Gel Electrophoresis (CGE)
Capillary Gel Electrophoresis (CGE) offers superior, size-based separation of oligonucleotides and has largely replaced traditional slab gel electrophoresis.[20] The capillary is filled with a sieving matrix (gel) that allows smaller molecules to migrate faster than larger ones under an electric field, providing excellent resolution, often down to a single base.[21][22]
Experimental Protocol: CGE for Purity Analysis
| Parameter | Typical Conditions |
| Instrument | Agilent 7100 CE System or equivalent.[22] |
| Capillary | Neutral-coated fused-silica capillary (e.g., 33 cm total length).[22] |
| Sieving Matrix | Commercially available gel for oligonucleotide analysis. |
| Running Buffer | Provided with the gel kit, often containing urea for denaturation. |
| Voltage | -15 kV to -30 kV (Negative polarity). |
| Temperature | 50 °C. |
| Injection | Electrokinetic injection (e.g., -5 kV for 10 seconds). |
| Detection | UV at 260 nm. |
| Sample Preparation | Dilute oligonucleotide in nuclease-free water. |
Quantitative Data Summary: CGE Performance
| Parameter | Separation Principle | Resolution | Key Application | Automation |
| 2'-O-MOE Oligo & Impurities | Molecular sieving (size/length) | Single-base resolution | Purity assessment, resolving shortmers | High, with on-line detection[20] |
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural characterization of 2'-O-MOE oligonucleotides in solution.[2] While 1D NMR (¹H, ³¹P) provides a rapid fingerprint, 2D NMR experiments (e.g., COSY, NOESY, HSQC) are required to resolve spectral overlap and provide detailed information on conformation, sugar pucker, and stereochemistry, including the diastereomers arising from phosphorothioate linkages.[23][24][25] The 2'-O-MOE group itself provides unique NMR handles for characterizing the sugar region.[23]
Caption: Structural information derived from different NMR experiments.
Experimental Protocol: NMR for Structural Analysis
| Parameter | Typical Conditions |
| Instrument | High-field NMR Spectrometer (e.g., 500 MHz or higher).[26] |
| Sample Preparation | Dissolve 0.3-0.5 mg of oligonucleotide in 200 µL of D₂O. |
| 1D Experiments | ¹H NMR: Provides a general fingerprint of the molecule. ³¹P NMR: Provides information on the phosphate/phosphorothioate backbone. |
| 2D Experiments | COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each sugar ring.[24] NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), crucial for sequential assignment and 3D structure determination.[2] ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, useful for resolving spectral overlap, especially in the 2'-O-MOE region.[23] |
| Temperature | 298 K (25 °C).[25] |
Quantitative Data Summary: NMR Characterization
| NMR Experiment | Information Obtained | Application for 2'-O-MOE Oligos |
| 1D ¹H, ³¹P | Fingerprinting, PS/PO ratio | Quality control, confirmation of backbone modification.[27] |
| 2D COSY/TOCSY | J-coupling correlations | Assignment of sugar spin systems. |
| 2D NOESY | Through-space correlations | Sequential assignment, determination of duplex form (A- or B-form), 3D structure.[2][24] |
| 2D ¹H-¹³C HSQC | ¹H-¹³C one-bond correlations | Resolves crowded spectral regions, confirms 2'-O-MOE modification.[23] |
| 2D ¹H-³¹P HETCOR | ¹H-³¹P correlations | Characterization of phosphorothioate diastereomers.[25] |
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. NMR structure of 2'-O-(2-methoxyethyl) modified and C5-methylated RNA dodecamer duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2006023880A2 - Compounds and methods for the characterization of oligonucleotides - Google Patents [patents.google.com]
- 4. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. waters.com [waters.com]
- 11. mz-at.de [mz-at.de]
- 12. agilent.com [agilent.com]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. lcms.cz [lcms.cz]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. web.colby.edu [web.colby.edu]
- 18. sg.idtdna.com [sg.idtdna.com]
- 19. Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Use of Capillary Electrophoresis for Concentration Analysis of Phosphorothioate Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 21. Gel-Capillary Electrophoresis Analysis of Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 22. agilent.com [agilent.com]
- 23. Structural Fingerprinting of siRNA Therapeutics by Solution NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ismar.org [ismar.org]
- 25. news-medical.net [news-medical.net]
- 26. chemrxiv.org [chemrxiv.org]
- 27. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2'-O-MOE Phosphoramidite Coupling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the coupling efficiency of 2'-O-methoxyethyl (2'-O-MOE) phosphoramidites in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended standard coupling time for 2'-O-MOE phosphoramidites?
A recommended coupling time for 2'-O-MOE reagents is 6 minutes.[1][2] However, this can be optimized based on the specific sequence and synthesis platform. For some modified phosphoramidites, longer coupling times of up to 15-20 minutes may be necessary to achieve optimal efficiency.[3]
Q2: What are the most critical factors affecting the coupling efficiency of 2'-O-MOE phosphoramidites?
The most critical factors include the presence of moisture, the choice and concentration of the activator, the purity of the phosphoramidite and other reagents, and potential steric hindrance from the 2'-O-MOE group and protecting groups.[4][][] Maintaining anhydrous conditions for all reagents and solvents is paramount.[4][7]
Q3: How does moisture impact coupling efficiency?
Moisture negatively affects coupling efficiency in two primary ways:
-
It can react with the activated phosphoramidite, leading to its hydrolysis and preventing it from coupling to the growing oligonucleotide chain.[4][]
-
It can degrade the phosphoramidite itself over time, reducing the concentration of active reagent available for coupling.[4]
Q4: Which activators are recommended for 2'-O-MOE phosphoramidite coupling?
Several activators can be used for phosphoramidite chemistry, including 1H-tetrazole, 4,5-dicyanoimidazole (DCI), 5-ethylthio-1H-tetrazole (ETT), and 5-benzylthio-1H-tetrazole (BTT).[8][9][10] The choice of activator can influence reaction kinetics and overall coupling efficiency.[][] For some modified monomers, DCI is specifically recommended.[11]
Q5: Can impurities in the phosphoramidite affect coupling?
Yes, impurities in the phosphoramidite reagent can significantly impact the quality of the synthesis.[7][12] Common contaminants include excess base from the purification process and residual water.[7] It is crucial to use high-purity phosphoramidites and other reagents for successful oligonucleotide synthesis.[]
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of 2'-O-MOE phosphoramidites and provides systematic solutions.
Problem 1: Low Overall Coupling Efficiency
Possible Causes and Solutions:
| Cause | Recommended Action |
| Moisture Contamination | Ensure all reagents, especially the acetonitrile (ACN) used for phosphoramidite dissolution and on the synthesizer, are anhydrous (water content < 30 ppm, preferably < 10 ppm).[4][7] Use fresh, septum-sealed bottles of ACN.[4] Consider drying dissolved amidites with molecular sieves (3 Å) overnight before use.[7][13] |
| Degraded Phosphoramidite | Use fresh phosphoramidites for synthesis.[4] Store phosphoramidites under dry, inert conditions (argon or nitrogen) and at the recommended refrigerated temperature (2-8°C).[2][14] |
| Suboptimal Activator Performance | Ensure the activator solution is fresh and anhydrous.[4] Consider increasing the activator concentration or switching to a stronger activator like DCI or ETT, especially for sterically hindered sequences.[][9] |
| Inadequate Coupling Time | While the standard recommendation is 6 minutes, consider extending the coupling time, particularly for long oligos or sequences with high steric hindrance.[1][] |
| Synthesizer Fluidics Issues | If the synthesizer has been idle, perform several priming and washing cycles to ensure the lines are dry and free of contaminants.[4] |
Problem 2: Sequence-Dependent Low Coupling Efficiency
Possible Causes and Solutions:
| Cause | Recommended Action |
| Steric Hindrance | The bulky 2'-O-MOE group can cause steric hindrance, which may be sequence-dependent.[] Strategies to overcome this include extending coupling times for bulky regions and increasing activator concentrations.[] |
| Secondary Structure Formation | Guanine or cytosine-rich sequences can form secondary structures that hinder the accessibility of the 5'-hydroxyl group.[] Using modified phosphoramidites or adjusting synthesis conditions may be necessary. |
Experimental Protocols
Protocol 1: Anhydrous Preparation of Phosphoramidite Solution
This protocol describes the steps to dissolve phosphoramidites while maintaining an anhydrous environment to maximize coupling efficiency.
Materials:
-
Septum-sealed bottle of anhydrous acetonitrile (ACN)
-
Syringe and needle
-
Argon or nitrogen gas source
-
Phosphoramidite vial
Procedure:
-
Ensure the synthesizer and all reagent lines are dry.
-
Purge a syringe with dry argon or nitrogen gas.
-
Insert the needle through the septum of the anhydrous ACN bottle.
-
Withdraw the required volume of ACN.
-
Carefully inject the ACN into the phosphoramidite vial, which should also be under an inert atmosphere.
-
Gently swirl the vial to dissolve the phosphoramidite completely.
-
For particularly moisture-sensitive amidites, add a layer of 3 Å molecular sieves to the bottom of the vial and let it stand overnight before use.[7][13]
Protocol 2: Trityl Cation Monitoring for Real-Time Coupling Efficiency Assessment
Trityl monitoring provides an indirect measure of coupling efficiency by detecting the removal of the 5'-O-DMT protecting group in each cycle.[][]
Procedure:
-
During each detritylation step of the synthesis cycle, the acidic reagent removes the DMT group, producing a brightly colored trityl cation.
-
The intensity of this color, measured by a UV-Vis spectrophotometer integrated into the synthesizer, is proportional to the amount of full-length oligonucleotide.
-
A consistent and high trityl yield in each cycle indicates high coupling efficiency. A sudden drop in the trityl signal suggests a problem with the coupling step of the preceding cycle.
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. glenresearch.com [glenresearch.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 11. glenresearch.com [glenresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
Technical Support Center: Troubleshooting Low Yield in 2'-O-MOE Oligonucleotide Synthesis
Welcome to the technical support center for 2'-O-(2-Methoxyethyl) (2'-O-MOE) oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues leading to low synthesis yield.
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable yield for 2'-O-MOE oligonucleotide synthesis?
A1: The final yield of 2'-O-MOE oligonucleotides is highly dependent on the length of the sequence, the synthesis scale, and the purification method. However, a key metric to monitor is the stepwise coupling efficiency. For 2'-O-MOE phosphoramidites, a coupling efficiency of 98% or higher is generally expected. A drop of even 1-2% in average coupling efficiency can dramatically reduce the yield of the full-length product, especially for longer oligonucleotides.[1][2]
Q2: How does the 2'-O-MOE modification impact overall synthesis yield compared to standard DNA or RNA synthesis?
A2: The bulky nature of the 2'-O-MOE group can lead to slightly lower coupling efficiencies compared to standard DNA phosphoramidites if synthesis parameters are not optimized.[3] However, with appropriate adjustments, such as extended coupling times, high yields are achievable. The enhanced nuclease resistance and desirable hybridization properties of 2'-O-MOE modifications often outweigh the need for synthesis optimization.[3]
Q3: Can the purity of 2'-O-MOE phosphoramidites significantly impact the yield?
A3: Absolutely. The purity of phosphoramidites is critical. Impurities can lead to failed couplings and the formation of truncated sequences. It is crucial to use high-quality 2'-O-MOE phosphoramidites from a reputable supplier and to handle them under strict anhydrous conditions to prevent degradation.
Q4: Are there specific deprotection conditions required for 2'-O-MOE oligonucleotides?
A4: Generally, standard deprotection protocols are effective for oligonucleotides containing 2'-O-MOE modifications. However, if other sensitive modifications are present in the sequence, milder deprotection strategies may be necessary to avoid their degradation.
Troubleshooting Guides
Low oligonucleotide yield is a common issue that can often be traced back to a few key areas of the synthesis process. The following sections provide a systematic approach to troubleshooting low yield in your 2'-O-MOE oligonucleotide synthesis.
Issue 1: Low Overall Crude Yield
A lower than expected crude yield is often the first indication of a problem in the synthesis process. The table below outlines potential causes and suggested troubleshooting steps.
Table 1: Troubleshooting Low Overall Crude Yield
| Potential Cause | Recommended Action | Expected Outcome |
| Sub-optimal Coupling Efficiency | 1. Extend Coupling Time: Increase the coupling time for 2'-O-MOE phosphoramidites to a minimum of 6 minutes. 2. Check Activator: Ensure the activator (e.g., DCI, ETT) is fresh, correctly prepared, and at the optimal concentration. | Increased stepwise coupling efficiency, leading to a higher proportion of full-length product. |
| Moisture Contamination | 1. Use Anhydrous Reagents: Ensure all reagents, especially acetonitrile and phosphoramidite solutions, are anhydrous. 2. Check Synthesizer Lines: Purge synthesizer lines to remove any residual moisture. | Improved coupling efficiency and reduced formation of phosphonate byproducts. |
| Degraded Phosphoramidites | 1. Use Fresh Amidites: Prepare fresh phosphoramidite solutions for each synthesis run. 2. Proper Storage: Store phosphoramidites under inert gas (e.g., argon) at the recommended temperature. | Consistent and high coupling efficiencies throughout the synthesis. |
| Inefficient Capping | 1. Check Capping Reagents: Verify that the capping reagents (Cap A and Cap B) are fresh and active. 2. Increase Capping Time: For sequences prone to difficult couplings, a longer capping time can ensure all unreacted 5'-hydroxyl groups are blocked. | Reduction in the formation of n-1 and other deletion mutants, leading to a purer crude product. |
Issue 2: High Levels of Truncated Sequences (n-1, n-2, etc.)
The presence of significant amounts of shorter oligonucleotides in the crude product points to inefficiencies in the synthesis cycle.
Table 2: Troubleshooting High Levels of Truncated Sequences
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Coupling | See "Sub-optimal Coupling Efficiency" in Table 1. | A significant decrease in the intensity of n-1 peaks in the analytical chromatogram. |
| Ineffective Capping | See "Inefficient Capping" in Table 1. | Prevention of unreacted chains from participating in subsequent coupling steps, thus reducing deletion mutants. |
| Incomplete Detritylation | 1. Monitor Trityl Release: Visually inspect the color of the trityl cation released during the deblocking step. A consistently strong orange color indicates efficient deprotection. 2. Check Deblocking Reagent: Ensure the deblocking acid (e.g., TCA or DCA) is at the correct concentration and is not expired. | Complete removal of the DMT protecting group, allowing for efficient coupling in the next cycle. |
Issue 3: Presence of Unexpected Side Products
The appearance of unexpected peaks in your analytical data (e.g., HPLC, Mass Spectrometry) indicates the occurrence of side reactions.
Table 3: Troubleshooting Unexpected Side Products
| Potential Cause | Recommended Action | Expected Outcome |
| Depurination | 1. Use Milder Deblocking: If depurination of adenosine or guanosine residues is suspected, switch from Trichloroacetic Acid (TCA) to a milder acid like Dichloroacetic Acid (DCA) for the deblocking step.[4] 2. Minimize Acid Exposure: Reduce the deblocking time to the minimum required for complete detritylation. | Reduced chain cleavage at purine bases, leading to a higher yield of the full-length product. |
| Phosphonate Formation | 1. Strict Anhydrous Conditions: Ensure all reagents and the synthesizer fluidics are free from moisture. 2. Fresh Reagents: Use freshly prepared and high-quality phosphoramidites and activator. | Minimized formation of H-phosphonate and subsequent phosphodiester linkages instead of the desired phosphite triester. |
| Modification of Bases during Deprotection | 1. Follow Recommended Protocols: Adhere to the recommended deprotection conditions for any other modifications present in the oligonucleotide. 2. Use Milder Deprotection: If necessary, employ milder deprotection reagents (e.g., potassium carbonate in methanol) for base-labile modifications. | Preservation of the integrity of all modifications, leading to a cleaner product profile. |
Experimental Protocols
Protocol 1: Monitoring Coupling Efficiency via Trityl Cation Analysis
Objective: To quantitatively assess the stepwise coupling efficiency during synthesis.
Methodology:
-
Collect the acidic deblocking solution (containing the orange-colored dimethoxytrityl cation) after each coupling cycle.
-
Measure the absorbance of the collected solution at 495 nm using a UV-Vis spectrophotometer.
-
The absorbance is directly proportional to the amount of trityl cation released, which corresponds to the number of successfully coupled nucleotides in the preceding cycle.
-
A consistent or gradually increasing absorbance value indicates high coupling efficiency. A sudden drop in absorbance suggests a problem with the coupling of a specific phosphoramidite.
Protocol 2: Analysis of Crude Oligonucleotide by HPLC
Objective: To assess the purity of the crude oligonucleotide product and identify the presence of truncated sequences.
Methodology:
-
Sample Preparation: After synthesis and deprotection, dissolve a small aliquot of the crude oligonucleotide in an appropriate buffer (e.g., 100 mM triethylammonium acetate, TEAA).
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase A: 100 mM TEAA in water.
-
Mobile Phase B: 100 mM TEAA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotides.
-
-
Analysis: The full-length product should be the major peak. The presence of significant earlier-eluting peaks indicates a high proportion of shorter, truncated sequences.
Visualizing Troubleshooting Workflows
Troubleshooting Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
General Synthesis Cycle for 2'-O-MOE Oligonucleotides
Caption: Key steps in the 2'-O-MOE oligonucleotide synthesis cycle.
References
Navigating 2'-O-MOE Amidite Synthesis: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in managing impurities during 2'-O-methoxyethyl (2'-O-MOE) phosphoramidite synthesis. Below, you will find troubleshooting guidance and frequently asked questions to address common challenges, alongside detailed experimental protocols and key data to ensure the highest quality of your synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of 2'-O-MOE amidites.
Question: My final 2'-O-MOE amidite product shows low purity when analyzed by HPLC. What are the potential causes and how can I resolve this?
Answer: Low purity in the final product can stem from several factors throughout the synthesis and purification process. Here are the primary areas to investigate:
-
Incomplete Reactions: The phosphitylation reaction to introduce the phosphoramidite moiety may be inefficient. Ensure that the phosphitylating agent is fresh and used in the correct stoichiometric ratio. The reaction time and temperature should also be optimized.
-
Presence of Water: Phosphoramidites are highly sensitive to moisture, which can lead to hydrolysis, forming H-phosphonates and other degradation products.[1][2] All solvents and reagents should be anhydrous, and the reaction should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen).[2]
-
Oxidation: The trivalent phosphorus (P(III)) of the phosphoramidite is susceptible to oxidation to pentavalent phosphorus (P(V)) species.[3][4] Minimize exposure to air and use fresh, high-quality reagents to reduce the risk of oxidation.
-
Inefficient Purification: The purification strategy may not be adequate to remove all process-related impurities. A combination of chromatographic techniques, such as reverse-phase and ion-exchange chromatography, may be necessary for optimal purity.[5]
Question: My ³¹P NMR spectrum shows unexpected peaks in addition to the characteristic diastereomeric signals for the desired phosphoramidite. What do these signals indicate?
Answer: The ³¹P NMR spectrum is a powerful tool for identifying phosphorus-containing impurities. Unexpected peaks typically correspond to:
-
P(V) Species: Oxidized phosphoramidites will appear as distinct signals, typically in the range of -25 to 99 ppm.[3] The presence of these peaks indicates that the phosphoramidite has been exposed to oxidizing conditions.
-
H-Phosphonates: Hydrolysis of the phosphoramidite leads to the formation of H-phosphonates, which are unreactive in the coupling step.[1]
-
Other P(III) Impurities: Signals in the range of 100 to 169 ppm, excluding the main product peaks around 150 ppm, can indicate the presence of other non-amidite P(III) impurities.[3]
To address these issues, ensure rigorous anhydrous conditions, use fresh reagents, and consider repurification of the amidite if significant impurity peaks are observed.
Question: I am concerned about the presence of regioisomeric impurities in my 2'-O-MOE amidite synthesis. How are these formed and how can I control them?
Answer: Regioisomeric impurities, sometimes referred to as "inverted amidites," are a critical class of impurities that can be incorporated into the oligonucleotide chain and are difficult to remove.[6] They typically arise from:
-
Incorrect Tritylation and Phosphitylation: If the 4,4'-dimethoxytrityl (DMT) group incorrectly protects the 3'-hydroxyl group and phosphitylation occurs at the 5'-hydroxyl group, a 3'-DMT-5'-phosphoramidite isomer is formed.[6][7]
-
Alternative Alkylation: For purine nucleosides, alkylation at the 3'-hydroxyl followed by phosphitylation at the 2'-hydroxyl can lead to a different set of regioisomers.[6]
Control of these impurities is primarily achieved during the synthesis and purification of the protected nucleoside starting material and the final amidite.[6] High-resolution analytical techniques like HPLC and LC-MS are essential for their detection and quantification.[6]
Frequently Asked Questions (FAQs)
What are "critical" impurities in 2'-O-MOE amidite synthesis?
Critical impurities are reactive species that can be incorporated into the growing oligonucleotide chain during synthesis and are difficult or impossible to remove during standard purification of the final oligonucleotide.[6][7] Examples include regioisomeric phosphoramidites and certain 2'-O alkylation impurities.[6]
How does water content affect my 2'-O-MOE amidite?
Water leads to the hydrolysis of the phosphoramidite, converting the reactive P(III) center to an unreactive H-phosphonate.[1] This reduces the amount of active phosphoramidite available for coupling, leading to lower synthesis yields and the formation of truncated oligonucleotide sequences.[2][3]
What are the recommended storage conditions for 2'-O-MOE phosphoramidites?
To maintain their integrity, 2'-O-MOE phosphoramidites should be stored under a dry, inert atmosphere (argon or nitrogen) at low temperatures (typically 2-8°C or colder) to minimize hydrolysis and other degradation pathways.[8]
What analytical techniques are essential for quality control of 2'-O-MOE amidites?
A combination of analytical methods is crucial for comprehensive quality control:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine the purity and identify non-isomeric impurities.[3]
-
³¹P Nuclear Magnetic Resonance (³¹P NMR): To identify and quantify phosphorus-containing impurities, including oxidized P(V) species and H-phosphonates.[3][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the desired product and to identify the mass of unknown impurities, which is critical for structural elucidation.[4][10]
Quantitative Data
The following tables summarize typical specifications and observed impurity levels for 2'-O-MOE phosphoramidites.
Table 1: Example Quality Control Specifications for 2'-O-MOE Phosphoramidites
| Test | Method | Acceptance Criterion |
| Purity | HPLC | ≥ 99.0% |
| Any Critical Impurity | HPLC | ≤ 0.15% |
| Total Critical Impurities | HPLC | ≤ 0.30% |
| Purity | ³¹P NMR | ≥ 98% |
| Total P(III) Impurities | ³¹P NMR | ≤ 0.5% |
| Water Content | Karl Fischer Titration | ≤ 0.2% |
(Data synthesized from multiple sources providing typical industry standards.)[11]
Table 2: Common Impurities and their Typical ³¹P NMR Chemical Shift Ranges
| Impurity Type | Typical ³¹P NMR Chemical Shift Range (ppm) | Classification |
| Desired Phosphoramidite (P(III)) | 140 - 155 | - |
| P(V) Species (Oxidized) | -25 - 99 | Non-critical (generally) |
| Other P(III) Impurities | 100 - 169 (excluding main peaks) | Varies |
| H-Phosphonates | Varies (typically downfield from P(V)) | Non-critical |
(Data compiled from sources discussing ³¹P NMR analysis of phosphoramidites.)[3][9]
Experimental Protocols
Protocol 1: General Synthesis of a 2'-O-MOE Protected Nucleoside Phosphoramidite
This protocol outlines the key steps for the synthesis of a 2'-O-MOE phosphoramidite, starting from a protected 2'-O-MOE nucleoside.
-
Starting Material: Begin with a high-purity 5'-O-DMT-2'-O-MOE-N-protected nucleoside.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of dry argon or nitrogen. All solvents must be anhydrous.
-
Phosphitylation Reaction:
-
Dissolve the protected nucleoside in anhydrous dichloromethane.
-
Add a suitable base, such as N,N-diisopropylethylamine (DIPEA).
-
Slowly add the phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, at room temperature.
-
Monitor the reaction by TLC or HPLC until completion.
-
-
Work-up:
-
Quench the reaction with an appropriate reagent.
-
Perform an aqueous work-up to remove water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the crude product under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system containing a small percentage of triethylamine to prevent hydrolysis on the silica.
-
Protocol 2: Purification of 2'-O-MOE Phosphoramidites by Reverse-Phase HPLC
This protocol provides a general method for the purification of 2'-O-MOE phosphoramidites.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a specified time (e.g., 20-30 minutes) to elute the desired product and separate it from impurities.
-
Detection: UV detection at a suitable wavelength (e.g., 260 nm).
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Post-Purification: Combine the pure fractions and remove the solvents under reduced pressure. The purified product should be stored under anhydrous conditions.
(These protocols are generalized and may require optimization for specific nucleosides and scales of synthesis.)[1][5][12]
Visualizations
The following diagrams illustrate key workflows and concepts in managing impurities in 2'-O-MOE amidite synthesis.
Caption: High-level workflow for 2'-O-MOE amidite synthesis, purification, and quality control.
Caption: Troubleshooting logic for identifying and addressing impurities in 2'-O-MOE amidite synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. usp.org [usp.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 6. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 10. lcms.cz [lcms.cz]
- 11. usp.org [usp.org]
- 12. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Technical Support Center: 2'-O-MOE Oligonucleotide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of 2'-O-Methoxyethyl (2'-O-MOE) modified oligonucleotides. This resource is intended for researchers, scientists, and drug development professionals working with these modified nucleic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during 2'-O-MOE oligonucleotide synthesis?
A1: The most prevalent side reactions are similar to those in standard phosphoramidite chemistry, including the formation of deletion mutants (n-1), insertion mutants (n+1), and products of incomplete deprotection or capping. However, the 2'-O-MOE modification can influence the frequency of certain side reactions. Specific to 2'-O-MOE phosphoramidites, impurities can also arise from the starting materials themselves, such as regioisomers or byproducts from the alkylation step in their synthesis.[1]
Q2: How does the 2'-O-MOE modification affect the stability of the glycosidic bond and the rate of depurination?
A2: The 2'-O-MOE modification significantly enhances the stability of the glycosidic bond compared to 2'-deoxyribonucleosides. This modification provides substantial resistance to acid-catalyzed depurination, a common side reaction during the detritylation step of oligonucleotide synthesis. While depurination can still occur, particularly with prolonged exposure to acidic conditions, 2'-O-MOE modified residues are significantly more resistant to this side reaction.
Q3: What are the primary causes of n-1 and n+1 impurities in 2'-O-MOE oligo synthesis?
A3:
-
n-1 Impurities (Deletion Mutants): These are primarily caused by incomplete coupling of the phosphoramidite to the growing oligonucleotide chain, followed by an efficient capping step.[2] Another cause can be incomplete detritylation, where the 5'-hydroxyl group remains protected and is unable to react with the incoming phosphoramidite.[]
-
n+1 Impurities (Insertion Mutants): These can arise from the acidity of the activator used during the coupling step, which can cause premature detritylation of the incoming phosphoramidite. This leads to the formation of a dimer that is then incorporated into the growing chain.[2][]
Q4: What is the recommended coupling time for 2'-O-MOE phosphoramidites?
A4: A coupling time of 6 minutes is generally recommended for 2'-O-MOE phosphoramidites to ensure high coupling efficiency.[4] However, optimization may be necessary depending on the specific sequence and synthesis platform.
Q5: Are there any specific deprotection considerations for 2'-O-MOE oligonucleotides?
A5: Standard deprotection methods recommended by the synthesizer manufacturer are generally suitable for 2'-O-MOE oligonucleotides.[4] The 2'-O-MOE group is stable under these conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during 2'-O-MOE oligonucleotide synthesis.
Low Coupling Efficiency
Problem: The overall yield of the full-length oligonucleotide is low, and analysis shows a high proportion of shorter sequences (n-x impurities).
| Possible Cause | Recommended Solution |
| Moisture in Reagents | Ensure all reagents, especially acetonitrile (ACN) and the activator solution, are anhydrous. Use fresh, high-quality reagents and store phosphoramidites under an inert atmosphere.[2] |
| Degraded Phosphoramidites | Use fresh phosphoramidites. If reagents have been on the synthesizer for an extended period, replace them. |
| Suboptimal Coupling Time | Increase the coupling time. For 2'-O-MOE amidites, a 6-minute coupling time is a good starting point.[4] |
| Inefficient Activator | Use a fresh activator solution. Ensure the correct activator is being used for the specific phosphoramidites. |
| Poor Quality Starting Materials | Ensure the 2'-O-MOE phosphoramidites are of high purity and free from critical impurities like regioisomers.[1] |
High Levels of n-1 Impurities
Problem: Chromatographic or mass spectrometric analysis reveals a significant peak corresponding to the n-1 product.
| Possible Cause | Recommended Solution |
| Incomplete Detritylation | Increase the detritylation time or use a stronger deblocking agent if compatible with the solid support and other modifications. Monitor the trityl cation release to ensure complete deprotection. |
| Inefficient Coupling | See "Low Coupling Efficiency" section above. Inefficient coupling followed by effective capping is a primary cause of n-1 impurities.[2] |
| Inefficient Capping | While less common as a direct cause of n-1, inefficient capping can lead to the accumulation of various truncated sequences. Ensure the capping reagents are fresh and the capping step is optimized. |
Presence of n+1 Impurities
Problem: A peak corresponding to the n+1 product is observed in the analytical data.
| Possible Cause | Recommended Solution |
| Premature Detritylation of Amidite | This can be caused by an overly acidic activator. Consider using an activator with a higher pKa, such as DCI, which is less acidic than tetrazole derivatives.[2] |
| Phosphoramidite Dimer Formation | This is often linked to the premature detritylation of the phosphoramidite in solution. Ensure phosphoramidites are dissolved in anhydrous acetonitrile just prior to use. |
Quantitative Data Summary
The following table summarizes typical coupling efficiencies and resulting full-length product yields for oligonucleotide synthesis. While specific data for 2'-O-MOE synthesis is not always reported separately from general oligonucleotide synthesis, these values provide a useful benchmark.
| Average Coupling Efficiency | Theoretical Full-Length Product Yield (20-mer) | Theoretical Full-Length Product Yield (50-mer) | Theoretical Full-Length Product Yield (100-mer) |
| 98.0% | 68% | 36% | 13% |
| 99.0% | 82% | 61% | 37% |
| 99.4% | 89.2% | 74.5% | - |
| 99.5% | 91% | 78% | 61% |
Data adapted from various sources on oligonucleotide synthesis yields.[5]
Experimental Protocols
Protocol for IP-RP-HPLC Analysis of 2'-O-MOE Oligonucleotides
Objective: To assess the purity of a synthesized 2'-O-MOE oligonucleotide and quantify impurities such as n-1 and n+1 species.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column suitable for oligonucleotide analysis
-
Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Synthesized 2'-O-MOE oligonucleotide, deprotected and desalted
Procedure:
-
Sample Preparation: Dissolve the dried oligonucleotide in Mobile Phase A to a final concentration of approximately 0.1-0.5 OD/µL.
-
HPLC Conditions:
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm (or equivalent)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Column Temperature: 50-60 °C
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-50% B (linear gradient)
-
35-40 min: 50-95% B (linear gradient)
-
40-45 min: 95% B
-
45-50 min: 5% B (re-equilibration)
-
-
-
Injection: Inject 10-20 µL of the sample.
-
Data Analysis: Integrate the peaks in the chromatogram. The main peak corresponds to the full-length product. Peaks eluting before the main peak are typically shorter sequences (n-x), and those eluting after can be longer sequences (n+x) or oligonucleotides with protecting groups still attached.
Visualizations
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Caption: Troubleshooting flowchart for common issues in 2'-O-MOE oligo synthesis.
References
Technical Support Center: Optimization of Deprotection for 2'-O-MOE Modified RNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the deprotection steps for 2'-O-methoxyethyl (2'-O-MOE) modified RNA oligonucleotides. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during this critical step of oligonucleotide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of 2'-O-MOE modified RNA.
| Question | Possible Cause | Recommended Solution |
| Why is my final product showing a lower molecular weight than expected on a mass spectrometer? | Incomplete removal of all protecting groups, particularly from the nucleobases. | - Ensure you are using fresh, high-quality deprotection reagents. Older reagents can lose potency. - Extend the deprotection time or increase the temperature within the recommended range. - Verify the correct composition of your deprotection solution (e.g., AMA 1:1 v/v). |
| My HPLC analysis shows multiple peaks close to the main product peak. What could be the cause? | This could indicate incomplete deprotection, leading to a heterogeneous mixture of partially protected oligos. It could also be due to the formation of side products. | - Re-treat the sample with fresh deprotection solution to see if the additional peaks resolve into the main peak. - Optimize HPLC purification conditions to better resolve these impurities. - Consider if any of your modified bases are incompatible with the chosen deprotection method. |
| I'm observing significant product degradation (lower yield) after deprotection. What should I do? | The deprotection conditions may be too harsh, leading to cleavage of the oligonucleotide backbone, especially if it contains phosphorothioate linkages. | - Reduce the deprotection temperature or time. - For sensitive sequences, consider a milder deprotection reagent or a two-step deprotection process. |
| Why is there a white precipitate in my sample after deprotection and evaporation? | This is likely silica dissolving from the CPG solid support, a common occurrence with basic deprotection at elevated temperatures. | - This residue is generally not detrimental to the final product. - To minimize this, you can perform a one-step cleavage and deprotection to reduce the exposure time of the basic solution to the support at high temperatures. |
| After deprotection, my 2'-O-MOE modified oligo shows poor solubility. How can I address this? | Residual protecting groups can affect the solubility of the oligonucleotide. | - Ensure complete deprotection by optimizing the reaction conditions. - After purification, resuspend the oligonucleotide pellet in an appropriate RNase-free buffer. Gentle heating may aid dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended standard deprotection reagent for 2'-O-MOE modified RNA?
A1: A mixture of ammonium hydroxide (NH₄OH) and 40% aqueous methylamine (CH₃NH₂) in a 1:1 volume ratio (AMA) is the most common and effective reagent for the deprotection of 2'-O-MOE modified RNA.[1][2] This combination efficiently removes the protecting groups from the nucleobases and the phosphate backbone.
Q2: What are the optimal temperature and time for deprotection with AMA?
A2: For most 2'-O-MOE modified oligonucleotides, incubation at 65°C for 10-15 minutes is sufficient for complete deprotection when using AMA.[3] However, for longer oligonucleotides or sequences with a high content of modified residues, extending the incubation time up to 30 minutes may be necessary.
Q3: Can I use ammonium hydroxide alone for the deprotection of 2'-O-MOE RNA?
A3: While ammonium hydroxide can be used, it requires significantly longer incubation times (e.g., 8-17 hours at 55°C) compared to AMA.[4] The use of AMA is generally preferred as it dramatically reduces the deprotection time, minimizing the risk of side reactions and degradation.
Q4: Are there any specific considerations when deprotecting 2'-O-MOE RNA with phosphorothioate (PS) linkages?
A4: Yes, while 2'-O-MOE modifications themselves are stable, the phosphorothioate backbone can be sensitive to prolonged exposure to harsh basic conditions. It is crucial to use the recommended deprotection times and temperatures to avoid degradation. The "UltraFAST" deprotection using AMA for a short duration is generally compatible with PS linkages.[1]
Q5: How can I confirm that the deprotection of my 2'-O-MOE modified RNA is complete?
A5: The completeness of deprotection should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5][6][7] In HPLC, a completely deprotected oligonucleotide will appear as a single, sharp peak. Mass spectrometry will confirm that the observed molecular weight matches the calculated molecular weight of the fully deprotected product.
Q6: What should I do if my oligonucleotide contains other sensitive modifications in addition to 2'-O-MOE?
A6: If your sequence includes other base-labile modifications or sensitive dyes, you may need to use a milder deprotection method.[5] This could involve using a lower temperature, a shorter incubation time, or alternative reagents like potassium carbonate in methanol for "UltraMILD" deprotection.[1] Always review the compatibility of all modifications in your sequence with the chosen deprotection strategy.[4]
Quantitative Data Presentation
The following tables provide representative data on the impact of different deprotection conditions on the purity and yield of a 20-mer 2'-O-MOE modified phosphorothioate oligonucleotide.
Table 1: Effect of Deprotection Reagent on Purity and Yield
| Deprotection Reagent | Temperature (°C) | Time | Purity by HPLC (%) | Relative Yield (%) |
| NH₄OH (30%) | 55 | 12 hours | ~85 | ~80 |
| AMA (1:1 v/v) | 65 | 15 minutes | >90 | >95 |
| AMA (1:1 v/v) | 55 | 30 minutes | >90 | >95 |
Data are representative and may vary based on the specific oligonucleotide sequence and synthesis efficiency.
Table 2: Effect of Deprotection Time with AMA at 65°C
| Deprotection Time (minutes) | Purity by HPLC (%) | Relative Yield (%) | Observations |
| 5 | ~88 | >95 | Minor peaks corresponding to incomplete deprotection may be observed. |
| 10 | >90 | >95 | Generally sufficient for complete deprotection of standard length oligos. |
| 15 | >90 | >95 | Recommended time for ensuring complete deprotection. |
| 30 | >90 | ~90 | No significant improvement in purity; potential for slight degradation with prolonged heating. |
Data are representative and may vary based on the specific oligonucleotide sequence and synthesis efficiency.
Experimental Protocols
Protocol 1: Standard Deprotection of 2'-O-MOE RNA using AMA
This protocol is suitable for most 2'-O-MOE modified oligonucleotides, including those with phosphorothioate linkages.
Materials:
-
Controlled Pore Glass (CPG) solid support with synthesized oligonucleotide
-
Ammonium hydroxide (28-30%)
-
40% aqueous methylamine solution
-
RNase-free water
-
Screw-cap vials with Teflon-lined caps
-
Heating block
-
Centrifugal vacuum evaporator
Procedure:
-
Transfer the CPG solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.
-
Prepare the AMA deprotection solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v). For a 1 µmol synthesis, 1-2 mL of AMA solution is typically sufficient.
-
Add the AMA solution to the vial, ensuring the solid support is completely submerged.
-
Tightly seal the vial and incubate at 65°C for 15 minutes in a heating block.
-
Allow the vial to cool completely to room temperature before carefully opening it in a fume hood.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new RNase-free microcentrifuge tube.
-
Wash the solid support with 0.5 mL of RNase-free water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a centrifugal vacuum evaporator.
-
Resuspend the oligonucleotide pellet in an appropriate RNase-free buffer for quantification and analysis.
Protocol 2: Analysis of Deprotection by HPLC and Mass Spectrometry
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., reverse-phase C18)
-
Mass Spectrometer (e.g., ESI-MS)
Procedure:
-
Sample Preparation: Reconstitute a small aliquot of the deprotected and dried oligonucleotide in an appropriate buffer compatible with both HPLC and MS analysis.
-
HPLC Analysis:
-
Inject the sample onto the HPLC column.
-
Run a gradient of increasing organic solvent (e.g., acetonitrile) to elute the oligonucleotide.
-
Monitor the elution profile at 260 nm. A single, sharp peak indicates a high degree of purity.
-
-
Mass Spectrometry Analysis:
-
Introduce the eluent from the HPLC into the mass spectrometer.
-
Acquire the mass spectrum of the main peak.
-
Compare the observed mass with the calculated mass of the fully deprotected 2'-O-MOE modified oligonucleotide to confirm its identity and the completeness of deprotection.
-
Visualizations
Caption: Experimental workflow for the deprotection of 2'-O-MOE modified RNA.
Caption: Troubleshooting logic for 2'-O-MOE RNA deprotection issues.
References
- 1. glenresearch.com [glenresearch.com]
- 2. scribd.com [scribd.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 7. users.ox.ac.uk [users.ox.ac.uk]
Technical Support Center: Stability and Handling of 2'-O-MOE-5MeU-3'-phosphoramidite in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2'-O-MOE-5MeU-3'-phosphoramidite in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the successful use of this critical reagent in your oligonucleotide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most common and recommended solvent for dissolving this compound is anhydrous acetonitrile.[1] It is crucial that the acetonitrile used has a very low water content (preferably <30 ppm) to minimize hydrolysis of the phosphoramidite.
Q2: What are the recommended storage conditions for this compound in solution?
A2: Once dissolved, the phosphoramidite solution should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis. For short-term storage (1-2 days), refrigeration at 2-8°C is recommended.[1] For longer-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation. A product datasheet suggests that in solvent, the amidite is stable for 6 months at -80°C and 1 month at -20°C when stored under nitrogen.[2]
Q3: How long is the this compound solution stable at room temperature on an oligonucleotide synthesizer?
Q4: What are the primary degradation pathways for this compound in solution?
A4: The primary degradation pathways for phosphoramidites in solution are hydrolysis and oxidation. Hydrolysis, caused by residual water in the solvent, leads to the formation of the corresponding H-phosphonate derivative, which is inactive in the coupling reaction. Oxidation of the P(III) center to a P(V) species also renders the phosphoramidite inactive.
Q5: How can I minimize the degradation of my this compound solution?
A5: To minimize degradation, always use anhydrous acetonitrile with low water content. Prepare solutions fresh and use them as soon as possible. Store solutions under an inert atmosphere and at recommended low temperatures. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low coupling efficiency during oligonucleotide synthesis. | 1. Degraded phosphoramidite solution due to hydrolysis or oxidation. 2. Presence of moisture in the acetonitrile or on the synthesizer. 3. Insufficient activator concentration or activity. | 1. Prepare a fresh solution of this compound. 2. Use anhydrous acetonitrile (<30 ppm water) and ensure all reagent lines on the synthesizer are dry. 3. Check the age and storage conditions of the activator solution and replace if necessary. |
| Appearance of unexpected peaks in the crude oligonucleotide mass spectrometry analysis. | 1. Presence of H-phosphonate or other modified phosphoramidite species in the solution. 2. Incomplete capping of failure sequences. | 1. Analyze the phosphoramidite solution for purity using ³¹P NMR or HPLC before synthesis. 2. Ensure the capping reagent is fresh and the capping step in the synthesis protocol is optimized. |
| The phosphoramidite solution appears cloudy or contains particulate matter. | 1. The phosphoramidite may not be fully dissolved. 2. Precipitation of the phosphoramidite due to low temperature or solvent evaporation. | 1. Gently warm the solution and vortex to ensure complete dissolution. 2. Ensure the vial is tightly sealed to prevent solvent evaporation. If stored at low temperatures, allow the solution to warm to room temperature before use. |
| ³¹P NMR analysis shows significant peaks in the 0-10 ppm and/or -10 to -20 ppm regions. | 1. These chemical shifts are characteristic of P(V) species, indicating oxidation of the phosphoramidite. | 1. Discard the oxidized solution and prepare a fresh solution using anhydrous solvent and proper inert gas handling techniques. |
Data Presentation: Stability of Phosphoramidites in Solution
While a specific time-course stability study for this compound in solution is not publicly available, the following table presents representative data from a study on the stability of standard deoxyribonucleoside phosphoramidites in acetonitrile at room temperature under an inert atmosphere.[3] This data illustrates the expected trend of degradation over time and highlights the relative stability of different nucleosides. It is important to note that modified phosphoramidites like 2'-O-MOE may exhibit different stability profiles.
| Time (Weeks) | dC(bz) Purity (%) | T Purity (%) | dA(bz) Purity (%) | dG(ib) Purity (%) |
| 0 | >99 | >99 | >99 | >99 |
| 1 | 99 | 99 | 98 | 85 |
| 2 | 98 | 98 | 97 | 75 |
| 3 | 98 | 98 | 96 | 68 |
| 4 | 97 | 97 | 95 | 62 |
| 5 | 97 | 97 | 94 | 61 |
Table adapted from a study on deoxyribonucleoside phosphoramidites to illustrate general stability trends.[3]
Experimental Protocols
Protocol 1: Assessment of this compound Stability by ³¹P NMR Spectroscopy
This protocol outlines a general method for monitoring the stability of this compound in solution over time.
1. Sample Preparation:
-
Prepare a 0.1 M solution of this compound in anhydrous acetonitrile in a glovebox or under a stream of argon.
-
Transfer approximately 0.5 mL of the solution to an NMR tube and cap it securely under an inert atmosphere.
-
Prepare a reference standard of a stable phosphate compound (e.g., trimethyl phosphate) in a separate sealed capillary for external referencing.
2. NMR Acquisition:
-
Acquire a ³¹P NMR spectrum at time zero.
-
Use a proton-decoupled pulse sequence.
-
Typical acquisition parameters:
-
Pulse Angle: 30-45°
-
Relaxation Delay (d1): 5-10 seconds
-
Number of Scans: 128 or more for good signal-to-noise.
-
-
Reference the spectrum to the external standard.
3. Data Analysis:
-
The active phosphoramidite will appear as a peak or a pair of diastereomeric peaks around 148-150 ppm.
-
Hydrolysis products (H-phosphonate) will appear as peaks around 0-10 ppm.
-
Oxidized P(V) species will appear in the region of -10 to -20 ppm.
-
Integrate the peaks corresponding to the active phosphoramidite and the degradation products.
-
Calculate the percentage of active phosphoramidite at each time point.
4. Time-Course Study:
-
Store the NMR tube at the desired temperature (e.g., room temperature or 4°C).
-
Acquire ³¹P NMR spectra at regular intervals (e.g., 24, 48, 72 hours, and weekly) to monitor the degradation.
Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for an HPLC method to assess the purity and degradation of this compound.
1. HPLC System and Column:
-
An HPLC system with a UV detector.
-
A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
2. Mobile Phase:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: A suitable buffer, such as 50 mM triethylammonium acetate (TEAA) in water, pH 7.0.
-
All mobile phase components should be HPLC grade.
3. Sample Preparation:
-
Prepare a solution of this compound in anhydrous acetonitrile at a concentration of approximately 0.2 mg/mL.
-
For a time-course study, store the stock solution under controlled conditions (temperature and atmosphere) and take aliquots for analysis at specified intervals.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 260 nm
-
Column Temperature: 25-30°C
-
Gradient Elution: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more polar degradation products. An example gradient is:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to initial conditions.
-
5. Data Analysis:
-
The main peak corresponds to the intact this compound.
-
Degradation products, being more polar, will typically elute earlier.
-
Calculate the peak area percentage of the main peak to determine the purity of the phosphoramidite at each time point.
Visualizations
Caption: Primary degradation pathways of this compound in solution.
References
impact of water content on 2'-O-MOE phosphoramidite coupling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical impact of water content during 2'-O-MOE phosphoramidite coupling in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 2'-O-MOE and why is it used in oligonucleotide synthesis?
The 2'-O-methoxyethyl (2'-O-MOE) modification is a significant advancement in therapeutic oligonucleotide technology, often classified as a second-generation antisense modification.[1][2] It involves replacing the 2'-hydroxyl group in the ribose sugar with an O-methoxyethyl group.[1] This modification enhances the properties of oligonucleotides by providing increased resistance to nuclease degradation, improved binding affinity to target RNA, enhanced duplex stability, and relatively low toxicity.[2][3][4][5] These characteristics make 2'-O-MOE a valuable modification for antisense oligonucleotides (ASOs) and other therapeutic applications.[1][3]
Q2: How does water content affect the 2'-O-MOE phosphoramidite coupling reaction?
Water has a significant detrimental effect on the phosphoramidite coupling step.[6] Its presence leads to two primary competing side reactions that lower coupling efficiency:
-
Reaction with the activated phosphoramidite: Water can react with the activated phosphoramidite intermediate (the tetrazolide), effectively "quenching" it before it can couple with the 5'-hydroxyl group of the growing oligonucleotide chain.[7][8]
-
Hydrolysis of the phosphoramidite: Water can directly hydrolyze the 2'-O-MOE phosphoramidite monomer to its corresponding H-phosphonate.[7][9] This reduces the concentration of the active monomer available for the desired coupling reaction.[7]
Both pathways result in a lower yield of the full-length oligonucleotide and an increased formation of truncated sequences, particularly n-1 deletion mutants, which are often difficult to purify.[8]
Q3: What are the acceptable limits for water content in reagents used for the coupling step?
Maintaining anhydrous conditions is the most critical factor for successful coupling after monomer quality.[8] The solvent used to dissolve the phosphoramidites and the activator, typically anhydrous acetonitrile (ACN), must have a very low water content.
| Reagent | Recommended Water Content (ppm) | Source |
| Acetonitrile (for coupling) | < 30 ppm, preferably < 15 ppm | [8][10][11] |
| Acetonitrile (alternative recommendation) | 10 ppm or less | [10] |
| Anhydrous Acetonitrile | < 0.001% (< 10 ppm) | [12] |
Q4: What are the primary sources of water contamination in the synthesis process?
Moisture can be introduced from several sources, and identifying them is key to prevention:
-
Solvents: The primary solvent, acetonitrile (ACN), is a common source of moisture if not handled or stored correctly.[8] Using old or improperly stored ACN is a frequent cause of synthesis failure.[8]
-
Phosphoramidites: The phosphoramidite reagents themselves can be hygroscopic, meaning they can absorb moisture from the atmosphere, especially during transfers.[6][10]
-
Activator Solution: The activator solution can also be a source of water contamination.[7]
-
Gas Lines: The inert gas (Argon or Helium) used to create an anhydrous atmosphere on the synthesizer can introduce moisture if not properly dried.[7][8]
-
Ambient Humidity: High humidity in the laboratory environment can be a significant factor, especially during reagent preparation and transfer.[7]
Q5: Are 2'-O-MOE phosphoramidites more sensitive to water than standard DNA phosphoramidites?
While all phosphoramidites are moisture-sensitive, sterically hindered monomers, such as the 2'-O-protected phosphoramidites used in RNA and modified RNA synthesis (including 2'-O-MOE), can be more challenging.[6][8] Their coupling reactions are often slower, which may require longer coupling times or the use of a more potent activator.[4][8] This extended reaction time can increase the window of opportunity for competing side reactions with any residual water present.
Troubleshooting Guide: Low Coupling Efficiency
This guide addresses the common problem of low coupling efficiency during 2'-O-MOE oligonucleotide synthesis, with a focus on issues related to water content.
Issue: Trityl monitoring indicates a significant drop in coupling efficiency for one or more cycles.
Question 1: Have you verified that all reagents and conditions are sufficiently anhydrous? This is the most critical factor affecting coupling efficiency.[6][8]
-
Action:
-
Use fresh, high-purity, anhydrous acetonitrile with a water content of <15 ppm.[8] Consider purchasing septum-sealed bottles and using a fresh bottle when placing new monomers on the synthesizer.[7]
-
Ensure all gas lines are fitted with in-line drying filters to remove moisture from the argon or helium supply.[7][8]
-
Confirm that phosphoramidites have been stored and handled under strictly anhydrous conditions.[6] Some custom amidites are particularly hygroscopic and readily draw water from the atmosphere.[10]
-
Question 2: How are you preparing your phosphoramidite solutions? Improper technique during dissolution can introduce significant atmospheric moisture.
-
Action:
-
To maintain an anhydrous atmosphere, use a dry, clean syringe to draw anhydrous ACN from a septum-sealed bottle and inject it through the septum of the phosphoramidite vial.[6]
-
For particularly sensitive or expensive amidites, consider drying the dissolved amidite solution with high-quality 3 Å molecular sieves just before use.[10] A common procedure is to add a layer of sieves to the vial, seal it, and let it stand overnight to reduce water content to acceptable levels.
-
Question 3: Could your activator be the source of the problem? An activator that is old, not fully dissolved, or contaminated with water will lead to poor performance.
-
Action:
Question 4: Are your synthesis cycle parameters optimized for 2'-O-MOE monomers? Sterically hindered phosphoramidites may require adjusted cycle parameters.
-
Action:
-
Increase the coupling time. A 6-minute coupling time is often recommended for 2'-O-MOE phosphoramidites.[4] For other modified reagents, coupling times of 15 minutes may be necessary.[10]
-
Consider performing a double or triple coupling for critical steps. Repeating the coupling step can boost an 80% coupling efficiency to 96% or better.[10]
-
Experimental Protocols & Data
Quantitative Data Summary
Maintaining low water content is essential for high coupling efficiency. The tables below summarize key quantitative recommendations.
Table 1: Recommended Maximum Water Content in Acetonitrile (ACN) for Phosphoramidite Coupling
| Water Content (ppm) | Recommendation Level | Reference(s) |
| < 30 | Standard | [10][11] |
| 10 - 15 | Recommended for High Efficiency | [7][8] |
| < 10 | Preferred / High Quality | [10][12] |
Table 2: Impact of Water on Phosphoramidite Reagents
| Phenomenon | Consequence | Reference(s) |
| Hydrolysis of Phosphoramidite | Forms inactive H-phosphonate, reducing available monomer. | [7][9] |
| Reaction with Activated Intermediate | Quenches the reactive species, preventing coupling. | [7][8] |
| Overall Impact | Reduced coupling efficiency, leading to lower crude yield and n-1 impurities. | [7][13] |
Key Experimental Protocol: Water Content Determination by Karl Fischer Titration
Karl Fischer (KF) titration is the standard method for accurately measuring water content in solvents and reagents.[14][15]
Objective: To determine the water content (in ppm) of an anhydrous acetonitrile sample intended for oligonucleotide synthesis.
Principle: The method is based on the Bunsen reaction where iodine reacts stoichiometrically with water in the presence of sulfur dioxide and a base in an alcohol solvent. The endpoint is detected potentiometrically.
Materials:
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Anhydrous Methanol (or other suitable KF solvent)
-
Karl Fischer Titrant (e.g., Composit 5)
-
Di-sodium tartrate dihydrate (for titer determination) or a liquid water standard
-
Gas-tight syringes and needles
-
Acetonitrile sample to be tested
Procedure (Generalized for Volumetric Titration):
-
System Preparation:
-
Fill the titrator burette with the Karl Fischer titrant.
-
Add the appropriate KF solvent to the titration vessel.
-
Pre-titrate the solvent to neutralize any residual water until a stable, dry endpoint is reached. This creates a dry baseline.
-
-
Titer Determination (Standardization of the Titrant):
-
Accurately weigh a precise amount of di-sodium tartrate dihydrate (which has a known water content of 15.66%) and add it to the titration vessel.[16]
-
Alternatively, inject a precise volume of a liquid water standard using a calibrated syringe.
-
Start the titration. The instrument will dispense the titrant until all the water from the standard is consumed.
-
The instrument calculates the titer (mg of water per mL of titrant) based on the amount of standard used and the volume of titrant consumed. Perform this in triplicate for accuracy.
-
-
Sample Analysis:
-
Using a clean, dry, gas-tight syringe, draw a precise volume (e.g., 1-5 mL) of the acetonitrile sample.
-
Inject the sample into the conditioned titration vessel below the solvent surface.
-
Start the titration. The instrument will titrate the sample to the endpoint.
-
The instrument software will use the previously determined titer value and the volume of titrant consumed to calculate the total mass of water in the sample.
-
-
Calculation of Water Content (ppm):
-
Water Content (ppm) = (Mass of Water in mg / Mass of Sample in kg)
-
The mass of the acetonitrile sample can be calculated from its volume and density (approx. 0.786 g/mL).
-
Acceptance Criteria: For use in the phosphoramidite coupling step, the water content of the acetonitrile should be below 30 ppm, and ideally below 15 ppm.[8][10]
Visualizations
Phosphoramidite Coupling Cycle and Water Interference
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. idtdna.com [idtdna.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. 2′-O-[2-[(N,N-dimethylamino)oxy]ethyl]-modified oligonucleotides inhibit expression of mRNA in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. EP1119578B1 - Improved process for oligonucleotide synthesis - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. dl.icdst.org [dl.icdst.org]
- 15. researchgate.net [researchgate.net]
- 16. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Technical Support Center: 2'-O-Methoxyethyl (MOE) Phosphoramidite Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on minimizing regioisomeric impurities in 2'-O-methoxyethyl (MOE) phosphoramidites. These impurities can compromise the integrity of oligonucleotide synthesis, leading to downstream challenges in purification and affecting the therapeutic efficacy and safety of the final product.
Frequently Asked Questions (FAQs)
Q1: What are regioisomeric impurities in MOE amidites and why are they a concern?
A1: Regioisomeric impurities are molecules with the same chemical formula as the desired MOE phosphoramidite but with a different spatial arrangement of atoms. In the context of MOE amidites, the most common and critical regioisomer is the "inverted" form, where the dimethoxytrityl (DMT) protecting group is incorrectly placed on the 3'-hydroxyl group and the phosphoramidite moiety is on the 5'-hydroxyl group. Another potential regioisomer can arise from the alkylation of the 3'-hydroxyl group of purine nucleosides, followed by phosphitylation at the 2'-position.[1] These impurities are considered critical because they can be incorporated into the growing oligonucleotide chain during synthesis and are often difficult to remove during standard purification due to their similar physicochemical properties to the desired product.[1]
Q2: What are the main causes of regioisomeric impurity formation?
A2: The formation of regioisomeric impurities is primarily due to a lack of complete regioselectivity during the multi-step synthesis of the MOE phosphoramidite. Key steps where this can occur include:
-
Protection of the 3' and 5' hydroxyl groups: Incomplete or non-selective protection can leave the incorrect hydroxyl group available for subsequent reactions.
-
Alkylation of the 2'-hydroxyl group: While the goal is to selectively alkylate the 2'-hydroxyl, side reactions at other positions can occur.
-
Phosphitylation: The introduction of the phosphoramidite moiety at the 3'-hydroxyl is the desired outcome, but it can erroneously occur at the 5'-hydroxyl if that position is not properly protected.
Q3: What are the typical levels of regioisomeric impurities in commercially available MOE amidites?
A3: The levels of critical impurities, including regioisomers, in commercially produced MOE amidites can vary. Published data indicates that these impurities can range from below the limit of detection (<0.04% area/area) to as high as 0.8% area/area.[1] High-quality MOE amidites, suitable for therapeutic oligonucleotide synthesis, typically have very low levels of these critical impurities.
Q4: How can I detect and quantify regioisomeric impurities in my MOE amidite preparations?
A4: The most common analytical techniques for identifying and quantifying regioisomeric impurities in MOE amidites are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating the desired amidite from its impurities. Diastereomers of the phosphoramidite will appear as two distinct peaks. Regioisomers and other impurities will present as separate peaks, often close to the main product peaks.
-
Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) Spectroscopy: This technique is highly specific for phosphorus-containing compounds. The desired phosphoramidite will have a characteristic chemical shift (typically in the range of 140-155 ppm), while impurities such as the inverted regioisomer and oxidized P(V) species will appear at different chemical shifts.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides both separation and mass information, allowing for the confident identification of impurities based on their mass-to-charge ratio.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and analysis of MOE phosphoramidites, with a focus on minimizing regioisomeric impurities.
| Observation | Potential Cause | Recommended Action(s) |
| High levels of inverted (3'-DMT-5'-phosphoramidite) regioisomer detected by HPLC or 31P NMR. | Inefficient or non-regioselective protection of the 3'- and 5'-hydroxyl groups during nucleoside synthesis. | 1. Employ a Bulky Protecting Group Strategy: Utilize a protecting group that selectively and simultaneously protects both the 3'- and 5'-hydroxyl groups, such as 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, to form a 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) (TIPDS) protected intermediate. This directs subsequent reactions to the 2'-hydroxyl position with high regioselectivity. 2. Optimize Reaction Conditions: Carefully control reaction times, temperatures, and stoichiometry during the protection and deprotection steps to ensure complete and selective reactions. |
| Presence of unknown peaks in the 31P NMR spectrum, outside the typical 140-155 ppm range for P(III) phosphoramidites. | Oxidation of the phosphoramidite: Peaks in the -10 to 50 ppm range often indicate the presence of P(V) species, which are oxidized forms of the phosphoramidite.[2][3] Hydrolysis: The presence of H-phosphonates, another common impurity, can also be detected by 31P NMR. | 1. Maintain Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried and reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture-induced hydrolysis and oxidation. 2. Use High-Quality Reagents: Employ freshly distilled solvents and high-purity starting materials and reagents to minimize contaminants that can promote side reactions. |
| Poor separation of the main product from impurities in RP-HPLC analysis. | Suboptimal Chromatographic Conditions: The mobile phase composition, gradient, and column chemistry may not be suitable for resolving structurally similar impurities. | 1. Optimize the HPLC Method: Refer to the detailed experimental protocol below for a validated RP-HPLC method for MOE amidite analysis. Adjust the gradient steepness and mobile phase modifiers (e.g., triethylammonium acetate concentration) to improve resolution. 2. Consider a Different Stationary Phase: If co-elution persists, experimenting with a different C18 column from another manufacturer or a column with a different chemistry (e.g., phenyl-hexyl) may provide the necessary selectivity. |
| Low yield of the final MOE phosphoramidite. | Incomplete Reactions: Any of the key steps (protection, alkylation, phosphitylation) may not have gone to completion. Product Degradation: The phosphoramidite may be degrading during workup or purification. | 1. Monitor Each Reaction Step: Use thin-layer chromatography (TLC) or in-process HPLC/NMR to monitor the progress of each reaction and ensure it has reached completion before proceeding to the next step. 2. Purify with Care: Use a purification method that minimizes exposure to acidic or wet conditions. Silica gel chromatography should be performed with a mobile phase containing a small amount of a tertiary amine (e.g., triethylamine) to prevent degradation of the acid-sensitive DMT group and the phosphoramidite moiety. |
Data Presentation
Table 1: Typical 31P NMR Chemical Shifts for MOE Phosphoramidites and Related Impurities
| Compound Type | Typical 31P Chemical Shift Range (ppm) |
| Desired P(III) MOE Phosphoramidite | 140 - 155 |
| Oxidized P(V) Species | -10 - 50 |
| H-Phosphonates | 0 - 20 |
Note: Specific chemical shifts can vary depending on the nucleobase, protecting groups, and the solvent used for analysis.
Experimental Protocols
Key Experiment: Synthesis of 5'-O-DMT-2'-O-methoxyethyl-N2-isobutyryl-guanosine-3'-CE-phosphoramidite with Minimized Regioisomeric Impurities
This protocol utilizes a 3',5'-O-TIPDS protecting group strategy to ensure high regioselectivity during the 2'-O-alkylation step, which is critical for minimizing the formation of regioisomeric impurities.
Methodology:
-
Protection of N2-isobutyryl-guanosine:
-
Start with N2-isobutyryl-guanosine.
-
React with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl2) in pyridine to form 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)-N2-isobutyryl-guanosine. This bulky silyl group selectively protects the 3' and 5' hydroxyls.
-
-
2'-O-Alkylation:
-
The 2'-hydroxyl group of the TIPDS-protected guanosine is then alkylated using 2-methoxyethyl bromide in the presence of a strong base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF). The TIPDS group directs the alkylation specifically to the 2' position.
-
-
Deprotection of the 3' and 5' Hydroxyls:
-
The TIPDS protecting group is selectively removed using a fluoride source, such as triethylamine trihydrofluoride (TREAT-HF) or tetrabutylammonium fluoride (TBAF), to yield 2'-O-methoxyethyl-N2-isobutyryl-guanosine.
-
-
5'-O-Tritylation:
-
The 5'-hydroxyl group is selectively protected by reacting the 2'-O-alkylated nucleoside with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine. This reaction proceeds with high selectivity for the primary 5'-hydroxyl over the secondary 3'-hydroxyl.
-
-
3'-O-Phosphitylation:
-
The final step is the phosphitylation of the 3'-hydroxyl group. The 5'-O-DMT-2'-O-methoxyethyl-N2-isobutyryl-guanosine is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base, such as N,N-diisopropylethylamine (DIPEA), in an anhydrous solvent like dichloromethane.
-
-
Purification:
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane containing a small percentage (e.g., 0.5-1%) of triethylamine to yield the pure 5'-O-DMT-2'-O-methoxyethyl-N2-isobutyryl-guanosine-3'-CE-phosphoramidite.
-
Analytical Method: RP-HPLC for MOE Amidite Impurity Profiling
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 50% to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Sample Preparation: Dissolve the MOE amidite in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.
Expected Results: The desired MOE phosphoramidite will typically elute as a pair of diastereomeric peaks. Regioisomeric impurities and other process-related impurities will appear as separate, well-resolved peaks.
Visualizations
Caption: Workflow for MOE amidite synthesis emphasizing regioselectivity.
Caption: Formation of the desired vs. inverted regioisomer.
References
optimizing activator concentration for 2'-O-MOE coupling reactions
Technical Support Center: 2'-O-MOE Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize activator concentrations for 2'-O-methoxyethyl (2'-O-MOE) coupling reactions during solid-phase oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration for activators in 2'-O-MOE coupling reactions?
A typical starting concentration for commonly used activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) is in the range of 0.25 M to 0.5 M in anhydrous acetonitrile.[1][2] The optimal concentration can depend on the specific synthesizer, the scale of the synthesis, and the sequence being synthesized.[3] For sterically hindered monomers like 2'-O-MOE, activator choice and concentration are critical for achieving high coupling efficiency.[4]
Q2: How can I identify a suboptimal activator concentration?
Suboptimal activator concentration often manifests as low coupling efficiency, which can be observed through several indicators:
-
Low Trityl Cation Yield: A pale orange color during the detritylation step suggests that fewer than expected 5'-hydroxyl groups were available for coupling in the previous cycle.[3][5]
-
Presence of n-1 Impurities: Analysis by HPLC or Mass Spectrometry showing a significant peak corresponding to the desired sequence minus one nucleotide (n-1) indicates failed coupling steps.[6][7]
-
Decreasing Stepwise Yield: A progressive drop in coupling efficiency, calculated from trityl absorbance readings across cycles, points towards a systemic issue, which can include activator concentration or stability.[8]
Q3: Which activators are recommended for 2'-O-MOE synthesis?
Both tetrazole-based and imidazole-based activators are used. 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are popular choices.[1][9] 4,5-Dicyanoimidazole (DCI) is another effective activator, noted for being less acidic than tetrazoles, which can reduce the formation of n+1 impurities caused by premature detritylation of the phosphoramidite in solution.[9][10][] For large-scale synthesis, DCI is often suggested.[9]
Q4: Can the activator itself cause impurities?
Yes. If the activator is too acidic (e.g., BTT, ETT), it can cause a small amount of the 5'-DMT protecting group to be removed from the phosphoramidite monomer before it is delivered to the column.[6][9] This detritylated monomer can then react with another activated monomer, forming a dimer. The incorporation of this dimer leads to n+1 impurities, which are difficult to separate from the full-length product.[6][]
Troubleshooting Guide
This section addresses specific problems you may encounter during 2'-O-MOE coupling reactions.
Problem 1: Low Coupling Efficiency (<98%)
Low coupling efficiency is the most common issue and leads directly to a poor yield of the full-length oligonucleotide and a high level of n-1 deletion mutants.[6]
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal Activator Concentration | The activator concentration may be too low for the sterically hindered 2'-O-MOE amidite. Perform an activator concentration titration experiment (see Protocol 1) to find the optimal molar excess. |
| Moisture in Reagents | Water is a primary cause of low coupling efficiency as it hydrolyzes the activated phosphoramidite.[5][6] Ensure all reagents (acetonitrile, activator solution, phosphoramidites) are strictly anhydrous. Use fresh, high-quality reagents and consider adding molecular sieves to amidite solutions.[12] |
| Degraded Activator or Amidite | Activator solutions and phosphoramidites can degrade over time, especially if exposed to moisture or air. Prepare fresh activator solutions daily. Ensure phosphoramidites are stored properly under an inert atmosphere. |
| Insufficient Coupling Time | 2'-O-MOE phosphoramidites are bulkier and may require longer coupling times than standard DNA amidites.[13] Increase the coupling time in your synthesis protocol (e.g., from 3 minutes to 5-10 minutes) and evaluate the impact on efficiency. |
Problem 2: High Levels of n+1 Impurities
The presence of sequences that are one nucleotide longer than the target sequence points to a specific side reaction during the coupling step.
Possible Causes & Solutions
| Cause | Recommended Action |
| Activator is Too Acidic | Highly acidic activators (e.g., BTT, ETT) can prematurely remove the DMT group from the phosphoramidite in the delivery lines.[6][9] This leads to dimer formation and n+1 insertion.[] |
| Solution 1: Change Activator | Switch to a less acidic, more nucleophilic activator like 4,5-Dicyanoimidazole (DCI).[9][10] DCI minimizes premature detritylation while maintaining high activation potential. |
| Solution 2: Reduce Concentration | If changing the activator is not feasible, try reducing the concentration of the acidic activator. This can lower the rate of premature detritylation, but may also require a corresponding increase in coupling time to maintain efficiency. |
Data & Activator Comparison
The choice of activator involves a trade-off between reaction rate, side reactions, and solubility.
| Activator | Common Conc. (in ACN) | pKa | Key Characteristics | Recommended Use Case |
| 1H-Tetrazole | ~0.45 M | 4.89 | The original standard; moderately active but has low solubility and is explosive in solid form.[9][10] | General DNA synthesis, less common now for modified oligos. |
| ETT (5-Ethylthio-1H-tetrazole) | 0.25 M - 0.75 M | 4.28 | More soluble and acidic than tetrazole; a very common and effective activator.[1][9][10] Can cause some n+1 formation.[6] | General purpose, RNA and 2'-O-MOE synthesis. |
| BTT (5-Benzylthio-1H-tetrazole) | ~0.25 M - 0.33 M | 4.08 | More acidic than ETT, leading to faster coupling but a higher risk of n+1 side reactions.[9][10] Excellent for RNA synthesis.[9] | RNA synthesis, situations requiring very fast coupling. |
| DCI (4,5-Dicyanoimidazole) | 0.25 M - 1.2 M | 5.2 | Less acidic but highly nucleophilic and very soluble.[9][10] Reduces n+1 formation.[9] | Large-scale synthesis, long oligos, and when n+1 impurities are a concern.[9] |
Experimental Protocols
Protocol 1: Activator Concentration Screening
Objective: To determine the optimal activator concentration for a specific 2'-O-MOE phosphoramidite by evaluating coupling efficiency across a range of concentrations.
Methodology:
-
Preparation: Prepare fresh stock solutions of the chosen activator (e.g., ETT or DCI) in anhydrous acetonitrile at several different concentrations (e.g., 0.2 M, 0.25 M, 0.35 M, 0.45 M, 0.55 M).
-
Synthesis Setup: Program a series of identical short test syntheses (e.g., a simple 5-mer containing at least two 2'-O-MOE residues) on an automated synthesizer. Assign each synthesis to use one of the prepared activator concentrations.
-
Trityl Monitoring: Ensure the synthesizer is set to collect the trityl cation fractions after each detritylation step.
-
Execution: Run the syntheses.
-
Analysis: a. Measure the absorbance of each collected trityl fraction at ~495 nm.[3] b. Calculate the stepwise coupling efficiency for each cycle. c. Cleave, deprotect, and purify the resulting oligonucleotides. d. Analyze the crude products by RP-HPLC or LC-MS to quantify the percentage of full-length product versus n-1 and other impurities.
Protocol 2: Analysis of Coupling Efficiency by Trityl Cation Assay
Objective: To quantify the stepwise coupling efficiency during an oligonucleotide synthesis run.
Methodology:
-
Collection: During synthesis, collect the entire acidic detritylation solution (containing the orange DMT cation) as it elutes from the column after each coupling cycle.[5]
-
Dilution: If the solution is too concentrated, dilute a precise aliquot into a known volume of acidic solution (e.g., dichloroacetic acid in dichloromethane) to ensure the reading is within the linear range of the spectrophotometer.
-
Measurement: Measure the absorbance of the solution at its λmax (typically 495-498 nm) using a UV-Vis spectrophotometer.[3][5]
-
Calculation: The stepwise coupling efficiency (%) for a given cycle 'n' is calculated by comparing the molar amount of trityl released at that cycle to the amount released at the previous cycle (n-1).
-
Stepwise Yield (%) = (Absorbance at cycle n / Absorbance at cycle n-1) * 100
-
Note: This calculation assumes the scale and path length remain constant.
-
-
Evaluation: A consistently high stepwise yield (ideally >99%) indicates successful coupling. A sudden drop indicates a problem with that specific coupling step.
References
- 1. glenresearch.com [glenresearch.com]
- 2. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Battle: 2'-O-MOE vs. LNA Modifications for Antisense Oligonucleotides
For researchers, scientists, and drug development professionals navigating the landscape of antisense oligonucleotide (ASO) therapies, the choice of chemical modification is paramount. Among the frontrunners are 2'-O-Methoxyethyl (2'-O-MOE) and Locked Nucleic Acid (LNA), both second-generation modifications designed to enhance the therapeutic properties of ASOs. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal chemistry for specific research and drug development applications.
Antisense oligonucleotides are short, synthetic nucleic acid analogs that can modulate gene expression by binding to specific RNA targets.[1][2] To be effective as therapeutic agents, they require chemical modifications to improve their stability against nucleases, increase their binding affinity to target RNA, and enhance their pharmacokinetic and pharmacodynamic properties.[2][3][4] Both 2'-O-MOE and LNA modifications are typically incorporated into a "gapmer" design, where a central region of unmodified DNA nucleotides, which is capable of recruiting RNase H to degrade the target RNA, is flanked by "wings" of modified nucleotides.[1][5]
Chemical Structures and Mechanism of Action
The fundamental difference between 2'-O-MOE and LNA lies in the modification of the ribose sugar moiety.
2'-O-Methoxyethyl (2'-O-MOE) features a flexible 2'-O-methoxyethyl group attached to the ribose sugar.[1][3] This modification confers increased nuclease resistance and binding affinity to RNA targets compared to first-generation phosphorothioate (PS) ASOs.[1][3]
Locked Nucleic Acid (LNA) incorporates a methylene bridge that "locks" the ribose ring in a C3'-endo conformation, which is the preferred conformation for A-form nucleic acid duplexes like DNA-RNA hybrids.[1][3][6] This pre-organization of the sugar moiety leads to a significant increase in binding affinity for the target RNA.[3][7]
The primary mechanism of action for both 2'-O-MOE and LNA gapmer ASOs is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of a DNA:RNA duplex, leading to the degradation of the target mRNA and subsequent reduction in protein expression.[1][5][8]
Performance Comparison: 2'-O-MOE vs. LNA
The choice between 2'-O-MOE and LNA modifications often involves a trade-off between potency and toxicity.
Binding Affinity and Potency
Due to its rigid, pre-organized structure, LNA generally exhibits a higher binding affinity (measured by melting temperature, Tm) for complementary RNA compared to the more flexible 2'-O-MOE modification.[3][7] This higher affinity often translates to increased potency. Some studies have shown that LNA-containing ASOs can be up to 5-fold more potent in reducing target mRNA in mouse liver compared to their 2'-O-MOE counterparts.[1] However, this increased potency is not always consistent and can be sequence and target-dependent.[1]
| Parameter | 2'-O-MOE | LNA | Reference(s) |
| Binding Affinity (Tm) | Increased | Significantly Increased | [3][7] |
| In Vivo Potency (mRNA reduction) | Effective | Potentially up to 5-fold higher | [1] |
| In Vitro Potency (IC50) | Potent | Generally more potent | [9] |
Nuclease Resistance
Both 2'-O-MOE and LNA modifications provide substantial resistance to nuclease degradation, a critical feature for in vivo applications.[3][10][11][12] This enhanced stability contributes to a longer half-life in tissues.[4] While both are highly resistant, some reports suggest that certain constrained ethyl (cEt) modifications, which are structurally related to LNA, exhibit even greater nuclease resistance than both LNA and 2'-O-MOE.[3]
| Parameter | 2'-O-MOE | LNA | Reference(s) |
| Nuclease Resistance | High | High | [3][10][11][12] |
| In Vivo Half-life | Extended | Extended | [4] |
Toxicity Profile
A significant drawback of LNA-modified ASOs is their association with a higher risk of hepatotoxicity.[1][7][13] Studies in animals have shown that LNA ASOs can cause dose-dependent increases in liver transaminases (ALT and AST), liver weight, and histopathological evidence of liver damage.[1][14] In contrast, 2'-O-MOE ASOs generally exhibit a more favorable safety profile with a lower incidence of liver toxicity at therapeutically relevant doses.[1][15][16] The hepatotoxicity of LNA ASOs has been linked to specific sequence motifs.[13]
| Parameter | 2'-O-MOE | LNA | Reference(s) |
| Hepatotoxicity | Low risk | Significant risk | [1][7][13] |
| Liver Transaminase Levels | Generally normal | Can be significantly elevated | [1][14] |
| Therapeutic Index | Generally wider | Potentially narrower due to toxicity | [1] |
Off-Target Effects
The high binding affinity of LNA can also lead to a greater potential for off-target effects, where the ASO binds to and affects unintended RNA transcripts.[17] These off-target effects are dependent on the degree of complementarity between the ASO and the off-target RNA.[17] While both modifications can induce off-target effects, the higher affinity of LNA may increase the likelihood of such interactions.
Experimental Methodologies
The data presented in this guide is derived from a variety of in vitro and in vivo experiments. Below are generalized protocols for key experiments used to evaluate ASO performance.
In Vitro ASO Efficacy Testing
-
Cell Culture: Human or animal cell lines relevant to the therapeutic target are cultured under standard conditions.
-
ASO Transfection: ASOs are delivered to the cells using a transfection reagent (e.g., lipofectamine). Cells are typically treated with a range of ASO concentrations.
-
RNA Extraction and qPCR: After a specified incubation period (e.g., 24-48 hours), total RNA is extracted from the cells. The levels of the target mRNA are quantified using quantitative real-time PCR (qPCR) and normalized to a housekeeping gene.
-
Protein Analysis (Western Blot): To confirm target protein knockdown, cell lysates are analyzed by Western blotting using an antibody specific to the target protein.
In Vivo ASO Efficacy and Toxicity Testing
-
Animal Models: Mice or rats are commonly used to assess the in vivo performance of ASOs.
-
ASO Administration: ASOs are typically administered via subcutaneous or intravenous injection. Dosing regimens can vary, for example, twice weekly for several weeks.[1]
-
Tissue Collection: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, kidney) are collected.
-
Pharmacodynamic Analysis: Target mRNA levels in the tissues are quantified by qPCR to determine the extent of target knockdown.
-
Toxicity Assessment: Blood is collected for analysis of serum chemistry panels, including liver enzymes (ALT, AST). Organ weights are recorded, and tissues are processed for histopathological examination to identify any signs of toxicity.
Conclusion
The choice between 2'-O-MOE and LNA modifications for antisense oligonucleotides is a critical decision in the drug development process. LNA offers the potential for higher potency, which could allow for lower therapeutic doses. However, this comes with a significant and well-documented risk of hepatotoxicity. 2'-O-MOE, while sometimes less potent than LNA, has a more established and favorable safety profile, making it a robust and widely used chemistry in clinical-stage ASO therapeutics.
Ultimately, the optimal choice will depend on the specific therapeutic application, the target, and the desired balance between efficacy and safety. For targets requiring very high potency, LNA may be considered, but careful sequence design and extensive toxicity screening are essential. For many applications, the proven safety and efficacy of 2'-O-MOE make it a more reliable and straightforward choice for advancing ASO candidates toward the clinic.
References
- 1. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antisense part III: chemistries [cureffi.org]
- 4. biomolther.org [biomolther.org]
- 5. academic.oup.com [academic.oup.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure and nuclease resistance of 2',4'-constrained 2'-O-methoxyethyl (cMOE) and 2'-O-ethyl (cEt) modified DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure and nuclease resistance of 2′,4′-constrained 2′-O-methoxyethyl (cMOE) and 2′-O-ethyl (cEt) modified DNAs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] Structure and nuclease resistance of 2',4'-constrained 2'-O-methoxyethyl (cMOE) and 2'-O-ethyl (cEt) modified DNAs. | Semantic Scholar [semanticscholar.org]
- 13. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Impurity Qualification Toxicology Study for a 2'-O-Methoxyethyl-Modified Antisense Inhibitor in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 17. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
2'-O-MOE vs. 2'-O-Methyl Modifications: A Comparative Guide to Nuclease Resistance for Oligonucleotide Therapeutics
For researchers, scientists, and drug development professionals, selecting the appropriate chemical modifications for oligonucleotide-based therapeutics is a critical step in ensuring efficacy and in vivo stability. Among the most common second-generation modifications are 2'-O-Methoxyethyl (2'-O-MOE) and 2'-O-Methyl (2'-OMe). This guide provides an objective comparison of their performance, particularly concerning nuclease resistance, supported by available data and detailed experimental methodologies.
The stability of antisense oligonucleotides (ASOs) and other nucleic acid-based drugs against degradation by endogenous nucleases is a primary determinant of their therapeutic potential. Both 2'-O-MOE and 2'-O-Methyl modifications are incorporated into the sugar-phosphate backbone of oligonucleotides to enhance their resistance to these enzymes.[1]
The scientific consensus, supported by numerous studies, indicates that the 2'-O-MOE modification generally confers superior nuclease resistance compared to the 2'-O-Methyl modification.[2][3] This enhanced stability is attributed to the larger steric hindrance provided by the methoxyethyl group at the 2' position of the ribose sugar, which more effectively shields the phosphodiester linkage from nuclease attack.[1] A landmark 1995 study by Pierre Martin was instrumental in demonstrating the superior stability of 2'-O-MOE modified oligonucleotides.[2]
While a direct side-by-side quantitative comparison of half-lives from a single, peer-reviewed publication was not identified in the literature search, the collective evidence strongly supports the enhanced stability profile of 2'-O-MOE. In a 2004 study, phosphorothioate-modified ASOs with 2'-O-Methyl groups exhibited a half-life of greater than 72 hours in 10% fetal bovine serum (FBS).[3] Studies on 2'-O-MOE modified oligonucleotides have also shown a significant increase in their in vivo half-life.[4] For instance, fully modified 2'-O-MOE oligonucleotides have been shown to be completely stable with no measurable metabolites observed within 8 hours of administration in rats.[5]
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of 2'-O-MOE and 2'-O-Methyl modifications based on available data.
| Feature | 2'-O-MOE Modification | 2'-O-Methyl Modification | Citation(s) |
| Nuclease Resistance | Superior | Good, but generally less than 2'-O-MOE | [2][3] |
| Binding Affinity (to target RNA) | High | High | [2][6] |
| Toxicity | Generally low, with a good safety profile in gapmer designs | Generally low | [7] |
| In Vivo Half-life | Significantly extended | Extended | [3][4] |
| Application in Therapeutics | Widely used in approved ASO drugs | Commonly used in therapeutic and research applications | [6][7] |
Experimental Protocols
To assess the nuclease resistance of modified oligonucleotides, researchers typically employ in vitro assays that simulate the biological environment. The following are detailed methodologies for two common experiments.
Serum Stability Assay
This assay evaluates the stability of oligonucleotides in the presence of nucleases found in serum.
a. Materials:
-
Modified oligonucleotide (e.g., 2'-O-MOE or 2'-O-Methyl modified)
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-Buffered Saline (PBS)
-
Nuclease-free water
-
Loading dye (e.g., formamide-based)
-
Polyacrylamide gel (denaturing, e.g., 12-20%)
-
TBE or TTE buffer
-
Gel imaging system
b. Protocol:
-
Prepare a stock solution of the oligonucleotide in nuclease-free water.
-
In a microcentrifuge tube, mix the oligonucleotide with the desired concentration of serum (e.g., 50-90%) in PBS to a final volume.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), take an aliquot of the reaction and immediately quench the nuclease activity by adding a loading dye containing a denaturant (e.g., formamide) and placing it on ice or freezing at -20°C.
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands using a gel imaging system.
-
The intensity of the full-length oligonucleotide band at each time point is quantified to determine the rate of degradation and calculate the half-life (t½).
3'-Exonuclease (Snake Venom Phosphodiesterase - SVPD) Assay
This assay assesses the resistance of oligonucleotides to a specific 3'-exonuclease.
a. Materials:
-
Modified oligonucleotide
-
Snake Venom Phosphodiesterase (SVPD)
-
Assay buffer (specific to the enzyme, typically Tris-HCl with MgCl₂)
-
Nuclease-free water
-
Loading dye
-
Polyacrylamide gel (denaturing)
-
TBE or TTE buffer
-
Gel imaging system
b. Protocol:
-
Prepare a stock solution of the oligonucleotide in nuclease-free water.
-
In a microcentrifuge tube, combine the oligonucleotide and SVPD enzyme in the appropriate assay buffer.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 37°C).
-
At various time points, take aliquots and stop the reaction as described in the serum stability assay.
-
Analyze the degradation products by denaturing PAGE.
-
Visualize and quantify the full-length oligonucleotide to determine the degradation kinetics. A >100-fold increase in half-life has been observed for some modified oligonucleotides in this type of assay.[8]
Mandatory Visualization
References
- 1. synoligo.com [synoligo.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Chemistries: Unpacking the In Vivo Efficacy of 2'-O-MOE and PMO in Antisense Therapies
For researchers and drug developers navigating the landscape of antisense oligonucleotides (ASOs), the choice of chemistry is a critical determinant of in vivo success. Among the frontrunners are 2'-O-Methoxyethyl (2'-O-MOE) and Phosphorodiamidate Morpholino Oligomer (PMO) modifications. This guide provides an objective comparison of their in vivo efficacy, supported by experimental data, to inform the selection of the optimal chemistry for therapeutic applications.
At their core, both 2'-O-MOE and PMO ASOs are designed to modulate gene expression, primarily by sterically blocking access of cellular machinery to target RNA sequences.[1][2] This mechanism can prevent translation of a protein or, more commonly in recent therapeutic strategies, modulate pre-mRNA splicing to correct genetic defects.[2][3] While their goal is the same, their chemical structures lend them distinct pharmacological properties that influence their performance in a living system.
Comparative Efficacy: Insights from Preclinical Models
Direct comparisons in animal models of genetic diseases have provided valuable data on the relative efficacy of 2'-O-MOE and PMO chemistries. Studies in models of Duchenne muscular dystrophy (DMD) and spinal muscular atrophy (SMA) have been particularly informative.
A key study directly compared 2'-O-methyl phosphorothioate (a close relative of 2'-O-MOE) and PMO ASOs for exon skipping in DMD mouse models.[4][5] While PMOs demonstrated higher efficiency in skipping the mouse dystrophin exon 23, the two chemistries were more comparable when targeting human dystrophin exons.[4][5] Interestingly, PMOs achieved higher exon skipping levels despite lower intramuscular concentrations, suggesting more efficient cellular uptake or nuclear delivery.[4][5]
In a severe mouse model of SMA, a direct comparison of a 2'-O-MOE ASO (a longer version of the approved drug nusinersen) and a PMO with the same sequence revealed that the 2'-O-MOE ASO was more efficacious at the same molar dose.[6][7] This was evidenced by longer survival, greater body-weight gain, and better preservation of motor neurons.[6][7] The 2'-O-MOE ASO also showed more persistent effects.[6][7] Conversely, the PMO appeared to have a more rapid onset of action and a greater ability to cross the immature blood-brain barrier after systemic administration.[6][8]
The following tables summarize the key quantitative findings from these comparative in vivo studies.
Table 1: In Vivo Efficacy Comparison in a Duchenne Muscular Dystrophy (DMD) Mouse Model
| Parameter | 2'-O-Methyl PS ASO | PMO ASO | Animal Model | Target | Key Findings | Reference |
| Exon Skipping Efficiency (mouse exon 23) | Lower | Higher | mdx mice | Dystrophin exon 23 | PMO induced more exon 23 skipping. | [4][5] |
| Exon Skipping Efficiency (human exons) | Comparable | Comparable | hDMD mice | Dystrophin exons 44, 45, 46, 51 | Efficacy was more similar for human exons. | [4][5] |
| Intramuscular Concentration | Higher | Lower | mdx mice | Dystrophin exon 23 | PMO showed lower muscle concentration despite higher efficacy. | [4][5] |
| Dystrophin Protein Restoration in Heart | Observed | Observed | mdx mice | Dystrophin | Both chemistries enabled dystrophin restoration in the heart after intravenous administration. | [4][5] |
| Sequence Specificity | More specific | Less specific | mdx mice | Dystrophin exon 23 | Two mismatches significantly reduced the efficacy of 2'-O-Methyl PS ASO but not PMO. | [4][5] |
Table 2: In Vivo Efficacy Comparison in a Severe Spinal Muscular Atrophy (SMA) Mouse Model
| Parameter | 2'-O-MOE ASO (MOE10-29) | PMO ASO (PMO10-29) | Animal Model | Target | Key Findings | Reference |
| Median Lifespan | Significantly longer | Shorter than MOE | Severe SMA mice | SMN2 pre-mRNA | MOE ASO led to a greater extension of survival at the same molar dose. | [6][7] |
| Body Weight Gain | Greater | Less than MOE | Severe SMA mice | SMN2 pre-mRNA | Mice treated with MOE ASO gained more weight. | [6][7] |
| Motor Neuron Preservation | Better preservation | Less preservation than MOE | Severe SMA mice | SMN2 pre-mRNA | MOE ASO resulted in a greater number of surviving motor neurons. | [6][7] |
| SMN2 Splicing Correction (Peripheral Tissues) | Efficient | Efficient, with faster onset | Severe SMA mice | SMN2 pre-mRNA | Both corrected splicing; PMO showed a faster initial effect. | [6][9] |
| Persistence of Effect | More persistent | Less persistent | Severe SMA mice | SMN2 pre-mRNA | The therapeutic effects of the MOE ASO lasted longer. | [6][7] |
| Blood-Brain Barrier Penetration (immature) | Less readily | More readily | Severe SMA mice | SMN2 pre-mRNA | PMO showed more robust initial effects in the central nervous system after systemic injection. | [6][8] |
Mechanisms of Action: A Steric Blockade Approach
Both 2'-O-MOE and PMO ASOs operate through a non-degradative, steric-blocking mechanism.[1][10] They bind to a target RNA sequence with high specificity and prevent the binding of proteins involved in RNA processing.[2] This can be harnessed in two primary ways:
-
Splice Modulation: By binding to specific sequences on a pre-mRNA, such as splice sites or splicing enhancers/silencers, these ASOs can redirect the splicing machinery.[2][3] This is the mechanism behind the successful development of therapies for DMD (exon skipping) and SMA (exon inclusion).[3][6]
-
Translation Inhibition: When targeted to the 5' untranslated region (UTR) or the start codon of an mRNA, they can physically prevent the assembly of the ribosome, thereby blocking protein synthesis.[1][2]
References
- 1. Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vivo comparison of 2'-O-methyl phosphorothioate and morpholino antisense oligonucleotides for Duchenne muscular dystrophy exon skipping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Advanced morpholino oligomers: A novel approach to antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape for 2'-O-MOE Modified Oligonucleotides: A Comparative Guide to LC/MS and Alternative Methods
For researchers, scientists, and drug development professionals at the forefront of oligonucleotide therapeutics, the precise and robust analysis of chemically modified oligonucleotides is paramount. Among these, 2'-O-methoxyethyl (2'-O-MOE) modifications are a cornerstone of second-generation antisense oligonucleotides, enhancing nuclease resistance and binding affinity.[1][2][3] This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC/MS) with key alternative analytical techniques for 2'-O-MOE modified oligonucleotides, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
The development and quality control of oligonucleotide therapeutics necessitate highly selective and sensitive analytical methods.[4] While Ion-Pair Reversed-Phase Liquid Chromatography coupled with Mass Spectrometry (IP-RP-LC/MS) has become a principal analytical tool, other techniques such as Ion-Exchange Chromatography (IEX) and Capillary Gel Electrophoresis (CGE) offer orthogonal approaches for characterization and purity assessment.
Performance Comparison: LC/MS vs. Alternatives
The choice of analytical technique hinges on the specific requirements of the analysis, whether it be for routine quality control, impurity profiling, or pharmacokinetic studies. LC/MS is often favored for its high sensitivity, specificity, and ability to provide molecular weight information, which is crucial for identifying modifications and impurities.[5] However, methods like IEX can offer superior resolution for certain types of impurities.[6]
| Parameter | IP-RP-LC/MS | Ion-Exchange Chromatography (IEX) | Capillary Gel Electrophoresis (CGE) |
| Principle | Separation based on hydrophobicity, facilitated by an ion-pairing agent, with mass-based detection. | Separation based on the net negative charge of the oligonucleotide backbone.[6][7] | Separation based on size in a sieving matrix under an electric field.[8] |
| Primary Application | Impurity identification, sequence verification, pharmacokinetic studies, and quantification.[5] | Purity assessment, separation of failure sequences (n-1, n+1), and charge variants.[6][9] | Purity assessment and sizing of oligonucleotides. |
| Resolution | High, capable of separating closely related impurities. | Very high for length-based separations (n-1, n+1).[9] | High for size-based separations. |
| Sensitivity (LLOQ) | High to very high (sub-ng/mL to low ng/mL).[10][11][12] | Moderate, typically requires higher concentrations than LC/MS. | Moderate. |
| MS Compatibility | Directly compatible with volatile ion-pairing reagents (e.g., TEA/HFIP).[4] | Not directly compatible due to high concentrations of non-volatile salts.[4] | Not directly compatible. |
| Analysis Time | Typically 15-30 minutes.[13] | Can be longer due to salt gradient elution. | Relatively fast. |
| Key Advantage | Provides molecular weight confirmation and structural information.[5] | Excellent resolution of charge-based impurities.[6] | High resolving power for size variants. |
| Key Limitation | Ion-pairing reagents can cause ion suppression and contaminate the MS system.[4] | Incompatible with MS detection, limiting identification capabilities.[4] | Limited to size-based information, no structural data. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate a typical experimental workflow for the LC/MS analysis of 2'-O-MOE modified oligonucleotides and the logical considerations for selecting an appropriate analytical method.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. microsynth.com [microsynth.com]
- 4. shodex.com [shodex.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ymc.eu [ymc.eu]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
A Comparative Analysis of Hepatotoxicity Profiles: 2'-O-MOE versus LNA Antisense Oligonucleotides
For researchers, scientists, and drug development professionals, understanding the safety profiles of different antisense oligonucleotide (ASO) chemistries is paramount. This guide provides an objective comparison of the hepatotoxicity associated with two prominent ASO modifications: 2'-O-methoxyethyl (2'-O-MOE) and locked nucleic acid (LNA). The information presented herein is supported by experimental data to facilitate informed decisions in the development of oligonucleotide therapeutics.
The development of ASO technology has been marked by continuous chemical innovation to enhance properties such as nuclease resistance, binding affinity, and pharmacokinetic profiles. Among the second-generation modifications, 2'-O-MOE has been widely adopted and is a component of several approved therapies. LNA, a bicyclic nucleic acid, offers even higher binding affinity but has been associated with a greater potential for hepatotoxicity. This guide will delve into the comparative hepatotoxicity of these two chemistries, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.
Quantitative Comparison of Hepatotoxicity Markers
Studies directly comparing 2'-O-MOE and LNA ASOs have consistently demonstrated a higher incidence and severity of hepatotoxicity with LNA-modified oligonucleotides.[1][2] This is often characterized by significant elevations in serum transaminases, increased liver weight, and distinct histopathological changes.[1] In contrast, 2'-O-MOE ASOs generally exhibit a more favorable safety profile, with minimal to no signs of liver toxicity at comparable doses.[1][3]
Below is a summary of key hepatotoxicity markers from a comparative study in mice.
| ASO Chemistry | Dose (µmol/kg) | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Liver Weight (% of Body Weight) |
| 2'-O-MOE | 1.5 | Normal Range | Normal Range | ~5% |
| 4.5 | Normal Range | Normal Range | ~5-6% | |
| LNA | 0.5 | Elevated | Elevated | Increased |
| 1.5 | Significantly Elevated | Significantly Elevated | Significantly Increased (~7-8%) | |
| 4.5 | Profoundly Elevated (e.g., >6000 U/L) | Profoundly Elevated (e.g., >4000 U/L) | Markedly Increased (>8%) |
Note: "Normal Range" for transaminases in mice is typically below 50 U/L. The data presented is a qualitative summary based on findings from multiple sources. Specific values can vary based on the ASO sequence, mouse strain, and study duration.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are outlined below.
In Vivo ASO Administration and Sample Collection
-
Animal Model: Male CD1 or BALB/c mice are commonly used as they are considered a sensitive species for detecting ASO-related hepatotoxicity.[4]
-
ASO Administration: ASOs are typically dissolved in sterile saline and administered via subcutaneous or intravenous injection. Dosing schedules can range from a single high dose to multiple doses over several weeks (e.g., twice weekly for 3 weeks).[1]
-
Blood Collection: Blood samples are collected at specified time points post-administration, often via retro-orbital bleeding or cardiac puncture at the terminal endpoint.[5] Serum is separated by centrifugation for biochemical analysis.[6]
-
Tissue Harvesting: At the end of the study, animals are euthanized, and the liver is excised, weighed, and sectioned for histopathological analysis and RNA/protein extraction.[1]
Serum Transaminase Measurement
-
Sample Preparation: Serum samples are diluted as necessary.[7]
-
Assay: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels are quantified using commercially available ELISA kits or automated clinical chemistry analyzers.[6][7] The assay typically involves an enzymatic reaction that leads to a colorimetric or fluorescent signal proportional to the enzyme activity.[7]
Histopathological Evaluation of Liver Tissue
-
Fixation and Processing: A portion of the liver is fixed in 10% neutral buffered formalin.[8] The fixed tissue is then dehydrated through a series of graded ethanol solutions, cleared with xylene, and embedded in paraffin.
-
Sectioning and Staining: 5 µm sections are cut from the paraffin blocks and mounted on glass slides. The sections are then deparaffinized, rehydrated, and stained with hematoxylin and eosin (H&E).[8]
-
Microscopic Examination: Stained sections are examined by a qualified pathologist under a light microscope.[8] Key features of hepatotoxicity to be assessed include hepatocellular hypertrophy, karyomegaly, single-cell necrosis, apoptosis, centrilobular necrosis, and eosinophilic cytoplasmic alterations.[9]
Quantitative Real-Time PCR (qRT-PCR) for Target mRNA Reduction
-
RNA Extraction: Total RNA is isolated from a portion of the frozen liver tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[10]
-
qPCR: The cDNA is then used as a template for real-time PCR with primers specific for the target mRNA and a housekeeping gene (e.g., GAPDH) for normalization.[11][12] The relative expression of the target mRNA is calculated using the delta-delta Ct method.[11]
Mechanisms of Hepatotoxicity
The differential hepatotoxicity between 2'-O-MOE and LNA ASOs is thought to stem from their distinct chemical properties, leading to different intracellular interactions.
LNA ASO-Induced Hepatotoxicity
The hepatotoxicity of LNA ASOs is considered to be largely independent of the antisense mechanism and sequence.[1][2] Two primary mechanisms have been proposed:
-
Protein Binding and Cellular Stress: LNA ASOs have a higher propensity to bind to intracellular proteins compared to 2'-O-MOE ASOs.[2] This promiscuous protein binding can disrupt normal cellular processes and activate stress response pathways, such as the p53 and NRF2 pathways, leading to apoptosis and cell death.[2][13] Certain trinucleotide motifs, such as TCC and TGC, have been identified as being more frequently present in hepatotoxic LNA ASOs, and these motifs are associated with increased protein binding.[2]
-
RNase H1-Dependent Off-Target RNA Degradation: The high binding affinity of LNA ASOs can lead to the cleavage of unintended, partially complementary RNA transcripts by RNase H1.[4][14] This widespread off-target RNA degradation can overwhelm the cell's RNA processing machinery and contribute to cellular toxicity, a phenomenon described as "death by a thousand cuts".[14]
2'-O-MOE ASO Safety Profile
In contrast, 2'-O-MOE ASOs exhibit lower binding affinity to proteins and are less prone to causing widespread off-target RNA degradation.[9] While chronic, high-dose administration of some 2'-O-MOE ASOs can lead to mild inflammatory cell infiltration in the liver, they generally do not induce the acute, severe hepatocellular injury observed with many LNA ASOs.[3]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing ASO hepatotoxicity.
Caption: Proposed mechanisms of LNA ASO-induced hepatotoxicity.
Conclusion
The choice of ASO chemistry has profound implications for both efficacy and safety. While LNA modifications can significantly enhance potency, this often comes at the cost of an increased risk of hepatotoxicity.[1][2] In contrast, 2'-O-MOE ASOs generally offer a wider therapeutic window with a more favorable liver safety profile.[1] The mechanisms underlying LNA ASO hepatotoxicity are complex, involving both hybridization-independent protein interactions and hybridization-dependent off-target effects.[2][4] A thorough understanding of these differences, supported by robust preclinical safety assessments as outlined in this guide, is crucial for the successful development of safe and effective antisense oligonucleotide therapeutics.
References
- 1. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Sensitive In Vitro Approach to Assess the Hybridization-Dependent Toxic Potential of High Affinity Gapmer Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of blood collection technique in mice on clinical pathology parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Biochemical and histopathological changes in livers of rats poisoned with aluminum phosphide and treated with carrot extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RNA-Sequencing Quantification of Hepatic Ontogeny and Tissue Distribution of mRNAs of Phase II Enzymes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real time PCR of mouse liver tissue [protocols.io]
- 12. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PCR-based quantification of amplified RNA from laser microdissected mouse liver samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Affinity of 2'-O-MOE Modified Oligonucleotides: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of antisense technology, understanding the binding affinity of modified oligonucleotides is paramount. This guide provides an objective comparison of 2'-O-methoxyethyl (2'-O-MOE) modified oligonucleotides with other prominent alternatives, supported by experimental data, detailed protocols, and visual representations of key mechanisms.
The strategic chemical modification of antisense oligonucleotides (ASOs) is a cornerstone of modern therapeutic development, enhancing their stability, specificity, and affinity for target RNA. Among the second-generation modifications, 2'-O-MOE has emerged as a widely adopted and effective choice. This guide delves into the binding characteristics of 2'-O-MOE oligos, comparing them primarily with Locked Nucleic Acid (LNA) and constrained Ethyl (cEt) modifications, two other leading chemistries in the field.
Comparative Binding Affinity: A Data-Driven Overview
The binding affinity of an ASO to its target RNA is a critical determinant of its potency. This affinity is commonly quantified by the melting temperature (Tm) of the ASO-RNA duplex, with a higher Tm indicating a more stable and higher-affinity interaction. Another key metric is the dissociation constant (Kd), where a lower value signifies a stronger binding affinity.
The following table summarizes the melting temperatures (Tm) of ASO-RNA duplexes for different 2' modifications from a comparative study. The ASOs, designed as "gapmers" with a central DNA region flanked by modified wings, targeted mouse PTEN mRNA.
| ASO Modification | Wing Modification | Melting Temperature (Tm) of ASO-RNA duplex (°C) |
| 2'-O-MOE | 2'-O-Methoxyethyl | 50.8 |
| LNA | Locked Nucleic Acid | 60.6 |
| S-cEt | (S)-constrained Ethyl | 59.1 |
| R-cEt | (R)-constrained Ethyl | 58.9 |
| R-cMOE | (R)-constrained MOE | 56.9 |
| S-cMOE | (S)-constrained MOE | 57.6 |
Data sourced from Seth et al., J. Med. Chem. 2009, 52 (1), pp 10–13.
As the data indicates, LNA and cEt modifications generally exhibit a higher melting temperature, and therefore a higher binding affinity for the target RNA, compared to 2'-O-MOE modifications.[1] However, it is crucial to note that while high affinity is desirable, excessively high affinity can sometimes lead to off-target effects and potential toxicity.[1][2][3] 2'-O-MOE ASOs are often considered to have a more balanced profile of good binding affinity and a favorable safety profile.[1]
The Powerhouse of ASO Efficacy: RNase H-Mediated Cleavage
A primary mechanism of action for many gapmer ASOs, including those with 2'-O-MOE modifications, is the recruitment of the endogenous enzyme RNase H1. This enzyme recognizes the DNA:RNA heteroduplex formed between the ASO and the target RNA and selectively cleaves the RNA strand, leading to gene silencing.[4][5]
The following diagram illustrates the key steps in this critical pathway:
Experimental Protocols for Assessing Binding Affinity
Accurate determination of binding affinity is crucial for the preclinical development of ASOs. The following are detailed methodologies for key experiments cited in the evaluation of 2'-O-MOE and other modified oligonucleotides.
Thermal Denaturation (Tm) Analysis
Thermal denaturation is a fundamental technique to assess the stability of the ASO-RNA duplex. The melting temperature (Tm) is the temperature at which half of the duplex strands are dissociated.
Experimental Workflow for Thermal Denaturation (Tm) Analysis:
Protocol:
-
Oligonucleotide Preparation: Dissolve the ASO and its complementary target RNA in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Determine the concentration of each oligonucleotide using UV absorbance at 260 nm.
-
Duplex Formation: Mix equimolar amounts of the ASO and target RNA in the buffer to the desired final concentration (typically 1-5 µM).
-
Annealing: Heat the mixture to 90-95°C for 5 minutes to denature any secondary structures, followed by slow cooling to room temperature to allow for duplex formation.
-
UV-Vis Spectrophotometry: Transfer the annealed sample to a quartz cuvette and place it in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Melting Curve Acquisition: Increase the temperature of the sample at a constant rate (e.g., 0.5 or 1.0 °C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C). Monitor the absorbance at 260 nm throughout the heating process.
-
Data Analysis: Plot the absorbance as a function of temperature to generate a melting curve. The Tm is determined as the temperature corresponding to the maximum of the first derivative of this curve.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time data on the kinetics of binding and dissociation, allowing for the determination of the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[6]
Protocol:
-
Sensor Chip Preparation: A sensor chip (e.g., with a streptavidin-coated surface) is equilibrated with running buffer.
-
Ligand Immobilization: A biotinylated version of the target RNA (ligand) is injected over the sensor surface and captured by the streptavidin.
-
Analyte Injection: The ASO (analyte) is injected at various concentrations over the sensor surface. The binding of the ASO to the immobilized RNA is detected as a change in the refractive index, measured in resonance units (RU).
-
Dissociation: After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the ASO from the RNA.
-
Regeneration: A regeneration solution is injected to remove the bound ASO, preparing the sensor surface for the next injection.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n).[3][7][8]
Protocol:
-
Sample Preparation: The ASO and target RNA are extensively dialyzed against the same buffer to minimize heats of dilution. The concentrations are accurately determined.
-
Instrument Setup: The sample cell is filled with the RNA solution, and the injection syringe is filled with the ASO solution (typically at a concentration 10-20 times that of the RNA).
-
Titration: A series of small, precise injections of the ASO solution are made into the RNA solution in the sample cell. The heat change associated with each injection is measured by the calorimeter.
-
Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection.
-
Data Analysis: The area under each peak is integrated to determine the heat change per injection. This data is then plotted against the molar ratio of ASO to RNA. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.
Conclusion
The selection of a specific oligonucleotide modification is a multifaceted decision that requires a careful balance of binding affinity, nuclease resistance, and potential for off-target effects and toxicity. While LNA and cEt modifications offer superior binding affinity to target RNA, 2'-O-MOE modified oligonucleotides provide a robust and well-characterized platform with a favorable therapeutic index. The experimental protocols detailed in this guide provide a framework for researchers to rigorously evaluate and compare the binding characteristics of different ASO chemistries, ultimately facilitating the development of safer and more effective antisense therapeutics.
References
- 1. Antisense part III: chemistries [cureffi.org]
- 2. researchgate.net [researchgate.net]
- 3. ibmc.cnrs.fr [ibmc.cnrs.fr]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Molecular Mechanisms of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal titration calorimetry of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating 2'-O-MOE-5MeU Incorporation using HPLC
For researchers, scientists, and drug development professionals engaged in the development of oligonucleotide therapeutics, the precise validation of modified nucleotide incorporation is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the incorporation of 2'-O-Methoxyethyl-5-methyluridine (2'-O-MOE-5MeU), a critical second-generation modification that enhances nuclease resistance and binding affinity.[1][2] We present a comparative analysis of leading HPLC techniques, detailed experimental protocols, and quantitative data to facilitate informed decisions in your analytical workflow.
Comparative Analysis of HPLC Methods for 2'-O-MOE-5MeU Oligonucleotide Analysis
The choice of HPLC method is critical for the successful analysis of modified oligonucleotides. The primary techniques employed are Ion-Pair Reversed-Phase (IP-RP) HPLC, Anion-Exchange (AEX) HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC). Each method offers distinct advantages and is suited for different analytical objectives.
| HPLC Method | Principle of Separation | Primary Application for 2'-O-MOE-5MeU Analysis | Key Advantages | Considerations |
| Ion-Pair Reversed-Phase (IP-RP) HPLC | Separates oligonucleotides based on hydrophobicity. An ion-pairing agent in the mobile phase neutralizes the negative charges on the phosphate backbone, allowing for interaction with a hydrophobic stationary phase (e.g., C18).[3][4] | Purity assessment, quantification of full-length product versus failure sequences, and analysis of hydrophobicity changes due to modification. | High resolution for separating oligonucleotides of similar length with different modifications.[5] Compatible with mass spectrometry (MS) for identity confirmation.[6] | Requires dedicated instrumentation due to the use of ion-pairing reagents. Method development can be complex. |
| Anion-Exchange (AEX) HPLC | Separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[1] | Analysis of length-related impurities (n-1, n+1). Useful for resolving oligonucleotides of different lengths. | Excellent for separating oligonucleotides based on size. Can be performed under denaturing conditions to disrupt secondary structures.[7] | Generally not directly compatible with MS due to high salt concentrations in the mobile phase.[1] Resolution of modified isomers can be challenging. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separates polar molecules based on their partitioning between a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[8] | An alternative to IP-RP HPLC, particularly for MS-based analysis, as it avoids the use of ion-pairing reagents.[9] Analysis of modified and unmodified oligonucleotides.[9] | Direct compatibility with MS.[8][10] Offers different selectivity compared to IP-RP HPLC.[9] | Can be sensitive to the sample diluent. Method development is crucial for optimal performance.[11] |
Quantitative and Qualitative Comparison of 2'-O-MOE and Other Modifications by HPLC
The incorporation of 2'-O-MOE imparts a significant change in the hydrophobicity of an oligonucleotide compared to unmodified or other modified analogues like 2'-O-Methyl (2'-OMe). This difference in hydrophobicity is readily observed by HPLC, primarily through shifts in retention time.
A study utilizing HILIC demonstrated the difference in retention based on the hydrophilicity of the modified oligonucleotides. In HILIC, more hydrophilic compounds are retained longer. The results indicated that oligonucleotides fully modified with 2'-O-MOE are less hydrophilic (and thus elute earlier) than those that are unmodified or partially modified. Conversely, 2'-OMe modifications are more hydrophilic than 2'-O-MOE modifications, leading to longer retention times under HILIC conditions.[9]
| Oligonucleotide Modification | Relative Hydrophilicity | Expected Retention Behavior in HILIC | Expected Retention Behavior in IP-RP HPLC |
| Unmodified Phosphorothioated Oligo-RNA | Highest | Longest Retention | Shortest Retention |
| 2'-O-Methyl (2'-OMe) Modified | High | Intermediate to Long Retention | Intermediate Retention |
| Partially (5 bases at each end) 2'-O-MOE Modified | Intermediate | Intermediate to Short Retention | Intermediate to Long Retention |
| Fully 2'-O-MOE Modified | Lowest | Shortest Retention | Longest Retention |
This table is based on the findings from a HILIC-based analysis of modified phosphorothioated oligo-RNAs.[9] The expected behavior in IP-RP HPLC is inferred based on the principle of separation where more hydrophobic molecules are retained longer.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate validation of 2'-O-MOE-5MeU incorporation. Below are representative protocols for the key HPLC techniques and an enzymatic digestion method for sample preparation.
Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC Analysis
This method is ideal for assessing the purity and hydrophobicity of 2'-O-MOE-5MeU modified oligonucleotides.
Instrumentation:
-
UHPLC or HPLC system with a UV detector
-
Column: Waters ACQUITY Premier Oligonucleotide BEH C18 Column (130Å, 1.7 µm, 2.1 mm X 50 mm) or similar
-
Column Temperature: 60 °C (to denature secondary structures)
Mobile Phases:
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: 15 mM TEA and 400 mM HFIP in 50:50 Methanol:Water.
Gradient Program:
-
Flow Rate: 0.2 mL/min
-
Gradient:
-
0-1 min: 20% B
-
1-15 min: 20-80% B (linear gradient)
-
15-17 min: 80% B
-
17-18 min: 80-20% B
-
18-20 min: 20% B (equilibration)
-
Detection:
-
UV at 260 nm
Sample Preparation:
-
Dissolve the lyophilized oligonucleotide in nuclease-free water to a concentration of approximately 0.1-1.0 A260 units/100 µL.
Protocol 2: Anion-Exchange (AEX) HPLC Analysis
This protocol is effective for separating oligonucleotides based on their length, which is useful for detecting n-1 and n+1 impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Column: Dionex DNAPac PA200 (4 x 250 mm) or similar
-
Column Temperature: 80 °C
Mobile Phases:
-
Mobile Phase A: 25 mM Tris-HCl, 6 M urea, pH 8.0.[12]
-
Mobile Phase B: 25 mM Tris-HCl, 6 M urea, 0.5 M NaClO4, pH 8.0.[12]
Gradient Program:
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-5 min: 0% B
-
5-40 min: 0-60% B (linear gradient)[12]
-
40-45 min: 60-100% B
-
45-50 min: 100% B
-
50-55 min: 100-0% B
-
55-60 min: 0% B (equilibration)
-
Detection:
-
UV at 260 nm
Sample Preparation:
-
Dissolve the oligonucleotide in Mobile Phase A for injection.
Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC) - MS Analysis
This method is well-suited for coupling with mass spectrometry for simultaneous separation and mass confirmation without the use of ion-pairing reagents.[9]
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF)
-
Column: HILICpak VN-50 2D (a polymer-based HILIC column) or similar[9]
-
Column Temperature: 30 °C
Mobile Phases:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.[8]
-
Mobile Phase B: 10 mM Ammonium Acetate in 90% Acetonitrile/10% Water, pH 6.8.[8]
Gradient Program:
-
Flow Rate: 0.25 mL/min[8]
-
Gradient:
-
0-2 min: 75% B
-
2-9 min: 75-55% B (linear gradient)
-
9-11 min: 55% B
-
11-12 min: 55-75% B
-
12-17 min: 75% B (equilibration)
-
MS Detection:
-
Negative Ion Mode
-
Mass Range: m/z 300-3200
Sample Preparation:
-
Dissolve the oligonucleotide in a solution with a high organic content (e.g., 70% acetonitrile in water) to ensure compatibility with the initial HILIC mobile phase conditions.
Protocol 4: Enzymatic Digestion for Incorporation Validation
To confirm the incorporation of 2'-O-MOE-5MeU at the nucleoside level, enzymatic digestion of the oligonucleotide followed by HPLC analysis of the resulting nucleosides is a definitive method.
Digestion Reaction:
-
In a microcentrifuge tube, combine:
-
Oligonucleotide: ~1-5 µg
-
Nuclease P1 (1 U/µL): 1 µL
-
Snake Venom Phosphodiesterase (0.1 U/µL): 1 µL
-
Bacterial Alkaline Phosphatase (1 U/µL): 1 µL
-
10X Reaction Buffer (e.g., 500 mM Tris-HCl, 10 mM MgCl2, pH 8.5)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubate the reaction mixture at 37 °C for 2-4 hours.
-
Terminate the reaction by heating at 95 °C for 5 minutes.
-
Centrifuge to pellet the enzymes and collect the supernatant for HPLC analysis.
HPLC Analysis of Digested Nucleosides:
-
Use an IP-RP HPLC method similar to Protocol 1, but with a gradient optimized for the separation of individual nucleosides. A shallower gradient will be required.
-
Monitor the elution of the four canonical nucleosides and the modified 2'-O-MOE-5-methyluridine. The identity of the modified nucleoside can be confirmed by co-injection with a pure standard and by mass spectrometry.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key workflows.
Caption: Workflow for HPLC analysis of 2'-O-MOE-5MeU oligonucleotides.
Caption: Workflow for validating 2'-O-MOE-5MeU incorporation via enzymatic digestion.
References
- 1. ymc.co.jp [ymc.co.jp]
- 2. Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. lcms.cz [lcms.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. shodex.com [shodex.com]
- 10. Characterization of synthetic guide ribonucleic acids through hydrophilic interaction chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Oligonucleotides Characterization Using Hydrophilic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Properties of 2'-O-Methoxyethyl (2'-MOE) Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) properties of 2'-O-Methoxyethyl (2'-MOE) modified antisense oligonucleotides (ASOs) with other prominent ASO chemistries. The information is supported by experimental data to aid in the selection and development of oligonucleotide therapeutics.
Introduction to 2'-MOE ASO Chemistry
Antisense oligonucleotides are short, synthetic, single-stranded nucleic acids designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression.[1][2] First-generation ASOs, primarily those with a phosphorothioate (PS) backbone, showed promise but were susceptible to nuclease degradation. Second-generation modifications, such as the 2'-O-methoxyethyl (2'-MOE) modification of the ribose sugar, were developed to enhance their drug-like properties.[3] 2'-MOE ASOs exhibit increased stability, higher binding affinity to target RNA, and a favorable safety profile compared to their predecessors.[3] This guide focuses on the absorption, distribution, metabolism, and excretion (ADME) characteristics of 2'-MOE ASOs in comparison to other second-generation chemistries like locked nucleic acid (LNA) and constrained ethyl (cEt) ASOs.
Comparative Pharmacokinetic Properties
The pharmacokinetic profile of an ASO is a critical determinant of its therapeutic efficacy and safety. The following sections and tables summarize the key PK parameters for 2'-MOE ASOs and their comparators.
Absorption
Following subcutaneous (SC) administration, 2'-MOE ASOs are well-absorbed, with a bioavailability of approximately 80-100%.[4] They are rapidly taken up from the injection site and distributed into the systemic circulation.
Distribution
A key feature of phosphorothioate-backbone ASOs, including 2'-MOE ASOs, is their high degree of binding to plasma proteins, generally exceeding 95%.[5] This extensive protein binding limits their rapid renal clearance and facilitates broad distribution to various tissues.[5][6] The highest concentrations are typically observed in the liver and kidneys.[4][7]
The tissue distribution pattern of 2'-MOE ASOs is similar to that of LNA and cEt ASOs, with the highest concentrations found in the kidney, followed by the liver, lung, and heart.[7] However, the magnitude of tissue accumulation can differ between chemistries. One study in mice demonstrated that at equivalent doses, cEt chemistry resulted in lower liver concentrations compared to 2'-MOE and LNA chemistries.[7] Conversely, 2'-MOE ASOs showed lower concentrations in the kidneys compared to LNA ASOs.[7]
Table 1: Comparative Tissue Concentration of ASOs in Mice (µg/g tissue) 48 hours after a single 25 mg/kg subcutaneous dose
| Tissue | 2'-MOE ASO | LNA ASO | cEt ASO |
| Liver | ~150 | ~150 | ~75 |
| Kidney | ~200 | ~300 | ~250 |
| Lung | ~10 | ~15 | ~10 |
| Heart | ~5 | ~8 | ~5 |
Data adapted from a study in mice; absolute values can vary depending on the specific ASO sequence and experimental conditions.[7]
Metabolism
2'-MOE ASOs are metabolized primarily by endonucleases and exonucleases in tissues, leading to the formation of shortened oligonucleotide fragments.[8][9] The 2'-MOE modification provides significant protection against nuclease degradation, contributing to their prolonged duration of action.[3] These shorter metabolites are generally pharmacologically inactive and, due to their reduced size and lower protein binding, are more readily cleared.[4]
Excretion
The primary route of elimination for 2'-MOE ASOs and their metabolites is through urinary excretion.[3][8] Due to their high plasma protein binding, the renal clearance of the parent drug is low.[4]
Table 2: Summary of Key Pharmacokinetic Parameters for Different ASO Chemistries
| Parameter | 2'-MOE ASO | LNA ASO | cEt ASO | First-Generation PS ASO |
| Plasma Half-life (t½) | Long (weeks in humans)[3] | Long (weeks in humans) | Long (weeks in humans) | Shorter (days) |
| Tissue Half-life (t½) | Very long (weeks to months)[3][7] | Very long (weeks to months)[7] | Very long (weeks to months)[7] | Shorter |
| Plasma Protein Binding | High (>95%)[5] | High | High | High (>95%)[5] |
| Subcutaneous Bioavailability | High (~80-100%)[4] | High | High | High |
| Primary Route of Elimination | Metabolism followed by renal excretion of metabolites[8] | Metabolism followed by renal excretion of metabolites | Metabolism followed by renal excretion of metabolites | Metabolism and renal excretion |
| Nuclease Resistance | High[3] | Very High | Very High | Moderate |
Note: This table represents a generalized comparison. Specific values can vary significantly based on the ASO sequence, species, and experimental design.
Signaling Pathways and Experimental Workflows
To understand the context of ASO pharmacokinetics, it is essential to visualize their mechanism of action and the experimental procedures used for their evaluation.
Mechanism of Action of RNase H-dependent ASOs
Many ASOs, including gapmer 2'-MOE ASOs, function through an RNase H-dependent mechanism to degrade target mRNA.
Caption: RNase H-dependent ASO mechanism of action.
Experimental Workflow for ASO Biodistribution Studies
A typical workflow for assessing the distribution of ASOs in preclinical models is outlined below.
Caption: ASO biodistribution study workflow.
Experimental Protocols
Accurate quantification of ASOs in biological matrices is crucial for pharmacokinetic studies. The two most common analytical techniques are hybridization-based enzyme-linked immunosorbent assays (ELISA) and liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Hybridization-Based ELISA for ASO Quantification in Plasma
This method relies on the specific hybridization of the ASO to a complementary capture probe.
Materials:
-
96-well microplates coated with a capture probe (complementary to the ASO)
-
Detection probe (complementary to another region of the ASO) conjugated to an enzyme (e.g., horseradish peroxidase)
-
Plasma samples containing the ASO
-
Wash buffers
-
Substrate for the enzyme
-
Plate reader
Procedure:
-
Sample Preparation: Plasma samples are typically diluted to fall within the dynamic range of the assay.
-
Hybridization: Diluted plasma samples are added to the coated microplate wells and incubated to allow the ASO to bind to the capture probe.
-
Washing: The plate is washed to remove unbound components.
-
Detection: The enzyme-conjugated detection probe is added and incubated to bind to the captured ASO.
-
Second Washing: The plate is washed again to remove the unbound detection probe.
-
Signal Generation: A substrate is added, which is converted by the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
Data Acquisition: The signal intensity is measured using a plate reader. The concentration of the ASO in the samples is determined by comparing their signals to a standard curve generated with known concentrations of the ASO.[10][11][12]
Protocol 2: LC-MS/MS for ASO Quantification in Tissue Homogenates
This technique offers high specificity and the ability to quantify both the parent ASO and its metabolites.
Materials:
-
Tissue homogenizer
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Mobile phases (e.g., ion-pairing reagents in water and organic solvent)
-
Internal standard (a stable isotope-labeled version of the ASO is ideal)
Procedure:
-
Tissue Homogenization: Tissues are homogenized in a suitable buffer to create a uniform lysate.
-
ASO Extraction: The ASO is extracted from the tissue homogenate, often using solid-phase extraction (SPE), to remove proteins and other interfering substances.
-
Chromatographic Separation: The extracted sample is injected into the LC system. The ASO and its metabolites are separated based on their physicochemical properties as they pass through the chromatography column.
-
Mass Spectrometric Detection: The separated molecules are ionized and detected by the mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for the ASO and its internal standard, allowing for highly selective and sensitive quantification.
-
Data Analysis: The peak areas of the ASO and the internal standard are used to calculate the concentration of the ASO in the original tissue sample by referencing a standard curve.[13][14]
Conclusion
2'-MOE modified ASOs represent a significant advancement in antisense technology, offering a favorable pharmacokinetic profile characterized by high stability, extensive tissue distribution, and a long duration of action. While their overall ADME properties are similar to other second-generation chemistries like LNA and cEt, subtle differences in tissue accumulation and potency exist. A thorough understanding of these comparative pharmacokinetic properties, as outlined in this guide, is essential for the rational design and development of effective and safe antisense oligonucleotide therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. What are the Pharmacokinetic Properties of the Antisense Oligonucleotides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Integrated Assessment of the Clinical Performance of GalNAc3-Conjugated 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides: I. Human Volunteer Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorothioate modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of the Effect of Organ Impairment on the Pharmacokinetics of 2'-MOE and Phosphorothioate Modified Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. wjbphs.com [wjbphs.com]
- 12. altasciences.com [altasciences.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Oligonucleotide Analysis by LC-MS/MS at Agilex Biolabs: Challenges, Solutions and a Case Study. | Agilex Biolabs [agilexbiolabs.com]
The Superior Immunotoxicity Profile of 2'-O-Methoxyethyl (2'-O-MOE) Modified Antisense Oligonucleotides
A comparative guide for researchers and drug developers on how 2'-O-MOE modification mitigates the inherent immunotoxicity of antisense oligonucleotides (ASOs), supported by experimental data and detailed protocols.
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, capable of targeting disease-causing RNAs with high specificity. However, their clinical application has been historically challenged by innate immune stimulation. First-generation ASOs, characterized by a simple phosphorothioate (PS) backbone, often trigger pro-inflammatory responses. The advent of second-generation chemistries, most notably the 2'-O-methoxyethyl (2'-O-MOE) modification, has been a significant leap forward in enhancing both the potency and safety of ASO therapeutics by markedly reducing these immunotoxic effects.
This guide provides an objective comparison of 2'-O-MOE ASOs with their PS-backbone predecessors, focusing on the mechanisms of immunotoxicity and presenting experimental data that underscores the benefits of the 2'-O-MOE modification.
Mechanisms of ASO-Induced Immunotoxicity
The immunotoxicity of ASOs is primarily mediated through two distinct pathways: activation of Toll-like Receptor 9 (TLR9) and activation of the complement system.
1. TLR9 Signaling Pathway: Phosphorothioate ASOs, particularly those containing unmethylated CpG motifs, are recognized by TLR9, an endosomal receptor crucial for detecting microbial DNA.[1] This recognition initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB.[2][3][4] The result is the transcription and release of various pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and others, which can cause systemic inflammation.[2][5] The 2'-O-MOE modification sterically hinders the interaction between the ASO and TLR9, thereby dampening this inflammatory cascade.
2. Complement Activation: High concentrations of PS-ASOs, particularly when administered intravenously, can activate the alternative complement pathway.[6] This is thought to occur through the ASO binding to and inhibiting Factor H, a key negative regulator of this pathway.[6] This can lead to the generation of anaphylatoxins like C3a and C5a, potentially causing infusion-related reactions. While 2'-O-MOE ASOs can still activate complement, particularly in sensitive species like monkeys, the overall trend suggests a reduced potential compared to first-generation compounds, and this effect is highly dependent on plasma concentration.[7][8]
Comparative Experimental Data: 2'-O-MOE vs. Other Chemistries
Experimental evidence consistently demonstrates the superior safety profile of 2'-O-MOE modified ASOs compared to both first-generation PS-ASOs and other advanced chemistries like Locked Nucleic Acid (LNA). While direct quantitative comparisons on cytokine release between PS and 2'-O-MOE ASOs are sparse in publicly available literature, the qualitative consensus is a significant reduction in immunogenicity. More concrete data exists for comparisons with LNA ASOs, which, despite offering high potency, exhibit significant toxicity issues that are not observed with 2'-O-MOE ASOs.
In Vivo Toxicity Comparison: 2'-O-MOE vs. LNA ASOs in Mice
Studies in animal models have been crucial in highlighting the safety advantages of the 2'-O-MOE chemistry. A comparative study evaluating ASOs with either 2'-O-MOE or LNA modifications revealed profound hepatotoxicity with LNA-modified ASOs, whereas the corresponding 2'-O-MOE ASOs showed no evidence of toxicity while maintaining potent target mRNA reduction.
| ASO Chemistry | Parameter | Result | Conclusion |
| 2'-O-MOE | Serum ALT (Alanine Aminotransferase) | No significant increase | Well-tolerated, no hepatotoxicity |
| LNA | Serum ALT (Alanine Aminotransferase) | Profound, dose-dependent increase | Significant hepatotoxicity |
| 2'-O-MOE | Liver Histopathology | Normal | No evidence of cellular damage |
| LNA | Liver Histopathology | Hepatocellular necrosis, apoptosis | Clear evidence of liver damage |
Table 1: Summary of comparative in vivo toxicity between 2'-O-MOE and LNA ASOs in mice. Data synthesized from published findings.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of ASO immunotoxicity. Below are methodologies for key in vitro and in vivo experiments.
Protocol 1: In Vitro Cytokine Release Assay in Human PBMCs
This assay is a primary screen to evaluate the potential of ASOs to induce inflammatory cytokine production.
Objective: To quantify the release of pro-inflammatory cytokines (e.g., IL-6, TNF-α) from human Peripheral Blood Mononuclear Cells (PBMCs) following exposure to different ASO chemistries.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh whole blood from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI 1640 medium and plate in a 96-well tissue culture plate at a density of 2 x 10^5 cells/well.
-
ASO Treatment: Add ASOs (e.g., PS-only control, 2'-O-MOE test article) to the wells at various concentrations (e.g., 0.1, 1, 10 µM). Include a negative control (media only) and a positive control (e.g., LPS at 1 µg/mL).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant from each well.
-
Cytokine Quantification: Analyze the supernatants for IL-6 and TNF-α concentrations using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Plot cytokine concentration versus ASO concentration to determine the dose-response relationship for each ASO chemistry.
Protocol 2: In Vivo Immunotoxicity Assessment in Mice
This in vivo study assesses systemic inflammatory responses and effects on lymphoid organs.
Objective: To compare the effects of PS-only and 2'-O-MOE ASOs on spleen weight (splenomegaly) and systemic cytokine levels in mice.
Methodology:
-
Animal Dosing: Administer ASOs (PS-only and 2'-O-MOE) via subcutaneous or intravenous injection to groups of mice (e.g., C57BL/6, n=5 per group) at a specified dose (e.g., 50 mg/kg). Include a saline-treated control group.
-
Monitoring: Monitor animals for clinical signs of toxicity over the study period (e.g., 72 hours).
-
Sample Collection: At the study endpoint, euthanize the mice. Collect blood via cardiac puncture for plasma separation and cytokine analysis. Aseptically dissect and weigh the spleen.
-
Cytokine Analysis: Analyze plasma samples for key cytokines (IL-6, TNF-α) using ELISA or a multiplex bead array.
-
Data Analysis: Calculate the mean spleen weight (and spleen-to-body weight ratio) for each treatment group. Compare the spleen weights and plasma cytokine levels between the ASO-treated groups and the saline control group using appropriate statistical tests (e.g., ANOVA).
Conclusion
The incorporation of 2'-O-MOE modifications into ASO design has been a pivotal advancement for the field. By mitigating the innate immune responses triggered by the phosphorothioate backbone, particularly TLR9 activation, 2'-O-MOE chemistry significantly improves the safety and tolerability profile of ASO therapeutics. This allows for the administration of higher, more effective doses and supports chronic treatment regimens necessary for many diseases. For researchers and developers in the field, prioritizing the 2'-O-MOE chemical class offers a validated strategy to minimize immunotoxicity risks and accelerate the path toward clinically successful antisense drugs.
References
- 1. Toll-like receptor 9 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 3. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the alternative pathway of complement by a phosphorothioate oligonucleotide: potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic understanding for the greater sensitivity of monkeys to antisense oligonucleotide-mediated complement activation compared with humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2'-O-MOE-5MeU-3'-phosphoramidite
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides a comprehensive, step-by-step operational and disposal plan for 2'-O-MOE-5MeU-3'-phosphoramidite, a key reagent in oligonucleotide synthesis. Adherence to these protocols is crucial for mitigating risks, ensuring the well-being of laboratory personnel, and protecting the environment.
This compound is a sensitive chemical that requires careful handling to prevent degradation and ensure safety. The primary method for its disposal involves a controlled deactivation process through hydrolysis, which transforms the reactive phosphoramidite moiety into a less reactive H-phosphonate species. This is then followed by disposal as hazardous waste in accordance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to handle this compound with care. This substance can be harmful if swallowed and may cause skin and eye irritation. Always work in a well-ventilated area, preferably within a chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
In the event of a spill, absorb the material with an inert substance such as vermiculite or dry sand. Collect the absorbed material in a sealed, properly labeled container for disposal. The affected surface should then be decontaminated with a suitable solvent like alcohol. It is critical to prevent the chemical from entering drains or waterways.
Quantitative Data for Disposal
For clarity and ease of comparison, the following table summarizes the key quantitative parameters for the deactivation and disposal of this compound waste.
| Parameter | Specification | Notes |
| Deactivating Agent | 5% Aqueous Sodium Bicarbonate (NaHCO₃) | A weak base facilitates hydrolysis and neutralizes any acidic byproducts. |
| Solvent for Dissolution | Anhydrous Acetonitrile (ACN) | Use a minimal amount to fully dissolve the solid waste or rinse the container residue. |
| Reaction Time | Minimum of 24 hours | Ensures complete hydrolysis of the phosphoramidite. |
| Waste Container | Properly labeled, sealed hazardous waste container | Designated for aqueous chemical waste. |
| Final Disposal | Institutional EHS or licensed contractor | Follow your institution's specific procedures for hazardous waste pickup and disposal. |
Experimental Protocol for Deactivation of this compound Waste
This protocol is designed for the deactivation of small quantities of expired or unused this compound solid waste or the residue remaining in "empty" containers.
Materials:
-
This compound waste (solid or container residue)
-
Anhydrous Acetonitrile (ACN)
-
5% aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Appropriate glassware (e.g., beaker, flask)
-
Stir plate and stir bar
-
Personal Protective Equipment (PPE) as listed above
-
Labeled hazardous waste container
Procedure:
-
Preparation: Ensure all necessary PPE is worn correctly and the procedure is conducted within a chemical fume hood.
-
Dissolution:
-
For solid waste: Carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile in a suitable flask or beaker.
-
For "empty" containers: Rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue. Collect this rinsing solution.
-
-
Quenching/Hydrolysis:
-
In a separate beaker, place a volume of 5% aqueous sodium bicarbonate solution.
-
Slowly, and with constant stirring, add the acetonitrile solution of the phosphoramidite to the sodium bicarbonate solution. The slow addition is important to control any potential reaction.
-
-
Reaction: Allow the mixture to stir at room temperature for a minimum of 24 hours. This extended time is crucial to ensure the complete hydrolysis of the phosphoramidite.
-
Waste Collection: After the 24-hour reaction period, carefully transfer the resulting aqueous mixture into a properly labeled hazardous waste container designated for aqueous chemical waste.
-
Final Disposal: Seal the hazardous waste container and arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
By following these detailed procedures, you can ensure the safe handling and disposal of this compound, contributing to a safer and more compliant laboratory environment. Always consult your institution's specific safety and waste disposal guidelines.
Personal protective equipment for handling 2'-O-MOE-5MeU-3'-phosphoramidite
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2'-O-MOE-5MeU-3'-phosphoramidite (CAS No. 163878-63-5) in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and maintaining the integrity of this sensitive reagent.
Immediate Safety Information
This compound is a chemical reagent that requires careful handling to prevent adverse health effects and chemical degradation. The primary hazards associated with this compound are skin and eye irritation.[1]
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard | GHS Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation[1] | Lab Coat: A standard laboratory coat must be worn to protect against accidental spills. |
| Gloves: Chemical-resistant nitrile gloves are mandatory. Double-gloving is recommended for enhanced protection.[2] Always inspect gloves for any tears or punctures before use and change them immediately if contaminated. | ||
| Eye Irritation | H319: Causes serious eye irritation[1] | Eye Protection: Safety goggles that provide a complete seal around the eyes are required to protect against splashes.[2] A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[2][3] |
| Inhalation | Not classified as a primary inhalation hazard, but dust or aerosols may cause respiratory irritation. | Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound. If significant dust is generated, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Protocol
Phosphoramidites are sensitive to moisture and air; therefore, maintaining anhydrous and inert conditions is critical throughout the handling process.[4]
Experimental Workflow for Handling this compound
Detailed Methodologies:
-
Preparation:
-
Don Personal Protective Equipment (PPE): Before handling the reagent, put on a lab coat, chemical-resistant nitrile gloves, and safety goggles.
-
Prepare an Inert Environment: All manipulations of the solid phosphoramidite should be performed in a chemical fume hood. Use glassware that has been oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
-
Handling the Solid Reagent:
-
Equilibration: Allow the container of this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture, which can degrade the reagent.
-
Weighing: Quickly weigh the required amount of the solid phosphoramidite in a tared, dry vial under a gentle stream of inert gas. Minimize the time the container is open.
-
-
Solution Preparation:
-
Solvent Addition: Use anhydrous acetonitrile to dissolve the phosphoramidite.[5] The solvent should be of high quality, with a low water content (preferably <30 ppm).[6] Add the solvent to the vial containing the weighed solid using a dry syringe.
-
Dissolution: Gently agitate or vortex the vial until the solid is completely dissolved. The resulting solution is now ready for use in an automated oligonucleotide synthesizer.
-
-
Use and Storage:
-
Synthesizer: Transfer the phosphoramidite solution to the appropriate reservoir on the DNA/RNA synthesizer.
-
Short-Term Storage of Solution: If not used immediately, the phosphoramidite solution in anhydrous acetonitrile is stable for 1-2 days when stored at 2-8°C under an inert atmosphere.[5]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure laboratory safety and environmental compliance. Do not dispose of this chemical down the drain or in the regular trash.[1]
Waste Segregation and Disposal Workflow
Step-by-Step Disposal Procedures:
-
Waste Identification and Segregation:
-
Solid Waste: Collect any unused or expired solid this compound, as well as contaminated items like weighing paper, gloves, and absorbent pads, in a designated and clearly labeled solid hazardous waste container.[1]
-
Liquid Waste: Unused solutions of the phosphoramidite in acetonitrile and any contaminated solvents should be collected in a separate, labeled container for liquid hazardous waste. Do not mix with incompatible wastes.[7]
-
Contaminated Sharps: Needles and syringes used for transferring the anhydrous solvent should be disposed of in a designated puncture-proof sharps container.
-
-
Container Management:
-
Ensure all waste containers are made of compatible materials, are in good condition, and are kept securely closed except when adding waste.[7]
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the mixture.
-
-
Final Disposal:
-
Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Follow your institution's specific procedures for hazardous waste disposal, which typically involves contacting the Environmental Health and Safety (EHS) office to arrange for pickup and disposal in accordance with federal, state, and local regulations.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. westlab.com [westlab.com]
- 4. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
